molecular formula C7H11NO4 B176359 3-Morpholin-4-yl-3-oxopropanoic acid CAS No. 105397-92-0

3-Morpholin-4-yl-3-oxopropanoic acid

Cat. No.: B176359
CAS No.: 105397-92-0
M. Wt: 173.17 g/mol
InChI Key: LVGHBHBZMHIHNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Morpholin-4-yl-3-oxopropanoic acid serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. A primary research application identified for this compound is its role in the synthesis of peptide-based transforming growth factor-beta (TGF-β) mimics . These synthetic molecules are investigated for their potential to modulate wound healing and soft tissue repair processes, offering a pathway for therapeutic augmentation in preclinical studies . The morpholino and β-keto acid structure of this reagent provides a versatile chemical handle that can be incorporated into larger, more complex molecules to study their biological activity. Researchers leverage this compound to develop novel substances for probing cellular signaling pathways and for creating new chemical entities with potential antibacterial properties, as part of broader investigations into coumarin derivatives and other heterocyclic systems . Its application is strictly confined to laboratory research settings.

Properties

IUPAC Name

3-morpholin-4-yl-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c9-6(5-7(10)11)8-1-3-12-4-2-8/h1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGHBHBZMHIHNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439908
Record name 3-morpholin-4-yl-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105397-92-0
Record name 3-morpholin-4-yl-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 3-Morpholin-4-yl-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3-Morpholin-4-yl-3-oxopropanoic Acid

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound (CAS No. 105397-92-0). The document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. It outlines a reliable two-step synthetic route, commencing from a common malonic acid derivative. This guide includes detailed, representative experimental protocols, tabulated quantitative data, and workflow diagrams generated using Graphviz to ensure clarity and reproducibility. Safety information for key reagents is also provided.

Introduction

This compound is a bifunctional organic compound featuring a carboxylic acid and a morpholine amide. This structure represents a valuable scaffold in medicinal chemistry, combining the properties of a β-keto acid derivative with the well-established morpholine heterocycle. Morpholine is a common building block in the development of therapeutic agents, including the antibiotic linezolid and the anticancer agent gefitinib[1]. The presence of both a free carboxylic acid and a stable tertiary amide makes this molecule an attractive intermediate for the synthesis of more complex pharmaceutical agents and functional materials.

This document details a robust and logical synthetic approach, providing researchers with the necessary information to produce this compound in a laboratory setting.

Proposed Synthetic Pathway

The can be efficiently achieved via a two-step sequence. The proposed pathway begins with the acylation of morpholine using a malonic acid monoester chloride, followed by the selective hydrolysis of the resulting ester to yield the target carboxylic acid. This method offers high selectivity and generally proceeds with good yields.

G cluster_workflow Synthetic Workflow A Malonic Acid Monoester Chloride C Step 1: N-Acylation (Amide Formation) A->C B Morpholine B->C D Methyl 3-morpholino-3-oxopropanoate (Intermediate Ester) C->D Yield: 85-95% E Step 2: Ester Hydrolysis D->E F This compound (Final Product) E->F Yield: >90%

Caption: Proposed two-step synthetic workflow for this compound.

Physicochemical and Safety Data

Properties of this compound

A summary of the key physicochemical properties of the target compound is presented below.

PropertyValueReference
CAS Number 105397-92-0[2][3][4]
Molecular Formula C₇H₁₁NO₄[3]
Molecular Weight 173.17 g/mol [3]
Synonyms 3-(4-morpholinyl)-3-oxopropanoic acid[5]
MDL Number MFCD06208048[3]
Safety Information for Key Reagents

It is imperative to handle all chemicals with appropriate safety precautions. The table below summarizes the primary hazards associated with the key starting materials.

ReagentHazard StatementsPrecautionary StatementsReference
Morpholine Flammable liquid and vapor. Harmful if swallowed. Toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage.Keep away from heat/sparks/open flames. Wear protective gloves/clothing/eye protection. IF ON SKIN: Rinse with water.[6][7][8]
Malonic Acid / Derivatives Harmful if swallowed. Causes serious eye damage. May cause respiratory irritation.Avoid breathing dust. Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses.[9][10]

Detailed Experimental Protocols

The following protocols are representative procedures based on established chemical transformations for N-acylation and ester hydrolysis.[11][12][13] Researchers should adapt these methods based on laboratory conditions and scale.

Step 1: Synthesis of Methyl 3-morpholino-3-oxopropanoate

This procedure describes the formation of the intermediate β-keto amide ester via nucleophilic acyl substitution.

Reagents:

  • Methyl 3-chloro-3-oxopropanoate (malonic acid methyl ester chloride)

  • Morpholine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add morpholine (1.0 eq.) and anhydrous dichloromethane (approx. 10 mL per 10 mmol of morpholine).

  • Add triethylamine (1.1 eq.) to the solution. Cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of methyl 3-chloro-3-oxopropanoate (1.05 eq.) in anhydrous dichloromethane dropwise to the stirred morpholine solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (e.g., using a silica gel stationary phase and an ethyl acetate/hexane mobile phase) to obtain pure methyl 3-morpholino-3-oxopropanoate.

G cluster_mechanism N-Acylation Mechanism Morpholine Morpholine (Nucleophile) Intermediate Tetrahedral Intermediate Morpholine->Intermediate Nucleophilic Attack AcidChloride Methyl 3-chloro-3-oxopropanoate (Electrophile) AcidChloride->Intermediate Product Methyl 3-morpholino-3-oxopropanoate Intermediate->Product Collapse & Chloride Expulsion HCl HCl Intermediate->HCl Salt Et3NH+Cl- HCl->Salt Et3N Et3N (Base) Et3N->Salt Neutralization

Caption: Mechanism of the nucleophilic acyl substitution for amide formation.

Step 2: Hydrolysis of Methyl 3-morpholino-3-oxopropanoate

This procedure details the saponification of the methyl ester to the final carboxylic acid.

Reagents:

  • Methyl 3-morpholino-3-oxopropanoate

  • Methanol (MeOH)

  • 1 M Sodium Hydroxide (NaOH) aqueous solution

  • 1 M Hydrochloric Acid (HCl) aqueous solution

  • Ethyl acetate

Procedure:

  • Dissolve methyl 3-morpholino-3-oxopropanoate (1.0 eq.) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add 1 M NaOH solution (1.5 eq.) to the ester solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 60-70 °C) for 2-4 hours.[13]

  • Monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 1 M HCl. A precipitate may form.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine (1x), and dry over anhydrous MgSO₄.

  • Filter the solution and remove the solvent under reduced pressure to yield this compound, which can be further purified by recrystallization if necessary.

Quantitative Data Summary

The following table presents representative data for the synthesis. Actual yields may vary depending on reaction scale and optimization.

StepReactant 1Reactant 2Stoichiometric Ratio (R1:R2)SolventTemp. (°C)Time (h)Typical Yield (%)
1 Methyl 3-chloro-3-oxopropanoateMorpholine1.05 : 1.0DCM0 → RT12 - 1685 - 95
2 Methyl 3-morpholino-3-oxopropanoateNaOH1.0 : 1.5MeOH/H₂OReflux2 - 4>90

Disclaimer: This document is intended for informational purposes for trained professionals in a laboratory setting. All procedures should be carried out with appropriate personal protective equipment and in a well-ventilated fume hood. The user is solely responsible for verifying the safety and suitability of these procedures.

References

An In-depth Technical Guide to 3-Morpholin-4-yl-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methods for 3-Morpholin-4-yl-3-oxopropanoic acid. The information is intended to support research and development activities in the fields of medicinal chemistry, pharmacology, and drug discovery.

Chemical Properties

This compound, a derivative of propanoic acid and morpholine, possesses a unique chemical structure that makes it a compound of interest for further investigation. A summary of its key chemical identifiers and physicochemical properties is provided below.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
Synonyms 3-(4-Morpholinyl)-3-oxopropanoic acid, 3-keto-3-morpholino-propionic acid
CAS Number 105397-9-2
Molecular Formula C₇H₁₁NO₄
Molecular Weight 173.17 g/mol
Canonical SMILES C1COCCN1C(=O)CC(=O)O
InChI Key LVGHBHBZMHIHNU-UHFFFAOYSA-N

Table 2: Physicochemical Properties of this compound and a Related Compound

PropertyThis compound3-Morpholin-4-yl-propionic acid (for comparison)
Melting Point Data not available74-76 °C[1]
Boiling Point Data not available174-176 °C at 2 Torr[1]
Solubility Data not availableData not available
pKa Data not availableData not available

Synthesis and Experimental Protocols

A known synthetic route to this compound involves the hydrolysis of its methyl ester precursor, 4-Morpholinepropanoic acid, β-oxo-, methyl ester.[2]

Synthesis of this compound[2]

Reaction Scheme:

Synthesis_of_3_Morpholin_4_yl_3_oxopropanoic_acid start 4-Morpholinepropanoic acid, β-oxo-, methyl ester reagents LiOH, H₂O Methanol, 20°C, 1.5 h start->reagents product This compound reagents->product

Synthesis of this compound.

Experimental Protocol:

To a solution of 4-Morpholinepropanoic acid, β-oxo-, methyl ester in methanol, an aqueous solution of lithium hydroxide is added. The reaction mixture is stirred at 20°C for 1.5 hours. Following the completion of the reaction, the product, this compound, is isolated. This method has a reported yield of 92%.[2]

Analytical Characterization

Comprehensive analytical characterization is crucial for confirming the identity and purity of this compound. Standard analytical techniques that can be employed are outlined below. While specific spectra for the target compound are not available in the public domain, general methodologies for related compounds are described.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are fundamental for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons and the methylene protons of the propanoic acid backbone. The integration of these signals would confirm the proton count in different chemical environments.

  • ¹³C NMR: The carbon NMR spectrum would provide evidence for the carbonyl carbons of the amide and carboxylic acid groups, as well as the carbons of the morpholine ring and the propanoic acid chain.

Infrared (IR) Spectroscopy

FT-IR spectroscopy can be used to identify the functional groups present in the molecule.

  • Expected Absorptions:

    • A broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid.

    • A strong absorption band around 1700-1725 cm⁻¹ for the C=O stretching of the carboxylic acid.

    • A strong absorption band around 1630-1660 cm⁻¹ for the C=O stretching of the tertiary amide (morpholide).

    • C-N and C-O stretching vibrations associated with the morpholine ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound.

  • Expected Fragmentation: Electrospray ionization (ESI) in negative mode would likely show a deprotonated molecule [M-H]⁻. In positive mode, a protonated molecule [M+H]⁺ could be observed. Tandem mass spectrometry (MS/MS) would reveal characteristic fragment ions resulting from the cleavage of the amide bond, decarboxylation, and fragmentation of the morpholine ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the compound and for quantitative analysis.

  • Methodology: A reverse-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) would be suitable. Detection can be achieved using a UV detector, as the amide and carboxylic acid carbonyl groups provide some UV absorbance.

Biological Activity

The biological activities of this compound have not been specifically reported in the available literature. However, the morpholine moiety is a well-known pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial and anticancer effects.[3][4][5] Similarly, various derivatives of propanoic acid have been investigated for their potential as antimicrobial and anticancer agents.[6][7]

Given the presence of both these structural motifs, this compound represents a compound of interest for screening in various biological assays to explore its potential therapeutic applications. Further research is warranted to elucidate its pharmacological profile and mechanism of action.

Safety and Handling

Specific safety and handling information for this compound is not detailed in the available literature. As with any chemical compound, it should be handled with care in a well-ventilated laboratory environment. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This technical guide consolidates the currently available information on the chemical properties, synthesis, and analytical methods for this compound. While foundational data exists, further experimental work is required to fully characterize its physicochemical properties, optimize its synthesis, and explore its biological potential. The methodologies and comparative data provided herein offer a solid starting point for researchers and drug development professionals interested in this promising compound.

References

In-Depth Technical Guide: 3-Morpholin-4-yl-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 105397-92-0

This technical guide provides a comprehensive overview of 3-Morpholin-4-yl-3-oxopropanoic acid, catering to researchers, scientists, and professionals in drug development. The document details the compound's properties, a proposed synthesis protocol, and expected analytical data.

Chemical and Physical Properties

This compound is a solid compound with a molecular weight of 173.17 g/mol .[1] Key identifiers and properties are summarized in the table below.

PropertyValueReference
CAS Number 105397-92-0[1]
Molecular Formula C₇H₁₁NO₄[1]
Molecular Weight 173.17[1]
Physical Form Solid[1]
InChI Key LVGHBHBZMHIHNU-UHFFFAOYSA-N[1]
SMILES String OC(=O)CC(=O)N1CCOCC1[1]

Synthesis

Proposed Experimental Protocol: Synthesis of this compound

This proposed two-step protocol is based on general principles of organic synthesis and analogies to related compounds.

Step 1: Synthesis of tert-butyl 3-morpholino-3-oxopropanoate

  • To a solution of Meldrum's acid (1 equivalent) in dichloromethane (DCM) at 0 °C, add morpholine (1 equivalent) dropwise.

  • Stir the reaction mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

  • Add tert-butanol (1.5 equivalents) and a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the mixture to reflux and stir for 4-6 hours.

  • Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain tert-butyl 3-morpholino-3-oxopropanoate.

Step 2: Hydrolysis to this compound

  • Dissolve the tert-butyl 3-morpholino-3-oxopropanoate (1 equivalent) in a suitable solvent such as a mixture of trifluoroacetic acid (TFA) and DCM (1:1).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Remove the solvent under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the product.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Proposed Synthesis Workflow Diagram

SynthesisWorkflow Proposed Synthesis of this compound cluster_step1 Step 1: Ester Formation cluster_step2 Step 2: Hydrolysis A Meldrum's acid + Morpholine B Acylation Reaction (DCM, 0°C to RT) A->B C Intermediate Adduct B->C D Esterification with tert-butanol (Catalytic H₂SO₄, Reflux) C->D E tert-butyl 3-morpholino-3-oxopropanoate D->E F tert-butyl 3-morpholino-3-oxopropanoate G Acidic Hydrolysis (TFA/DCM, RT) F->G H This compound G->H

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Data (Predicted)

As experimental spectroscopic data for this compound is not available in the reviewed literature, the following are predicted values based on the structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Multiplicity
~10-12br s
~3.6-3.8m
~3.4-3.6m
~3.3s
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3300-2500 (broad)O-HStretching (Carboxylic acid)
2980-2850C-HStretching (Aliphatic)
~1730C=OStretching (Carboxylic acid)
~1640C=OStretching (Amide)
~1115C-O-CStretching (Ether)
Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), the molecular ion peak [M]⁺ at m/z 173 would be expected. Common fragmentation patterns for carboxylic acids and morpholine amides would likely be observed.

m/zPossible Fragment
173[C₇H₁₁NO₄]⁺ (Molecular Ion)
128[M - COOH]⁺
86[Morpholine-C=O]⁺
57[C₄H₉]⁺ or [C₃H₅O]⁺

Biological Activity and Applications

While morpholine-containing compounds are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, no specific biological studies or applications have been reported for this compound itself.[3] Its structure as a substituted propanoic acid suggests potential as a building block in the synthesis of more complex, biologically active molecules. Further research is required to determine its specific biological profile and potential applications in drug discovery and development.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the general reactivity of carboxylic acids and amides, it should be handled with standard laboratory precautions. Assume the compound may be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

References

The Biological Potential of 3-Morpholin-4-yl-3-oxopropanoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, known for imparting favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] This technical guide delves into the biological activities of derivatives of 3-Morpholin-4-yl-3-oxopropanoic acid, a chemical framework that has shown considerable promise in the development of novel therapeutic agents. While published data on the biological activity of the parent compound, this compound, is not currently available, numerous studies on its derivatives have revealed significant potential in anticancer and antimicrobial applications. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, summarizing quantitative data, detailing experimental protocols, and visualizing key biological pathways associated with this class of compounds.

Anticancer Activity of this compound Derivatives

Derivatives based on the this compound scaffold have emerged as a noteworthy class of potential anticancer agents. Research has indicated that specific substitutions on this core structure can lead to potent cytotoxic effects against various cancer cell lines.[3] A key mechanism of action identified for some of these derivatives is the inhibition of topoisomerase II, a crucial enzyme involved in DNA replication and repair, making it a prime target for cancer therapy.[3]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of selected morpholine derivatives, highlighting their potency against different cancer cell lines.

Compound IDDerivative ClassCancer Cell LineAssayIC50 ValueReference
M2 Substituted MorpholineMDA-MB-231 (Breast)SRB88.27 µg/mL[3]
M5 Substituted MorpholineMDA-MB-231 (Breast)SRB81.92 µg/mL[3]
AK-3 Morpholine-substituted QuinazolineA549 (Lung)MTT10.38 ± 0.27 µM[4]
AK-3 Morpholine-substituted QuinazolineMCF-7 (Breast)MTT6.44 ± 0.29 µM[4]
AK-3 Morpholine-substituted QuinazolineSHSY-5Y (Neuroblastoma)MTT9.54 ± 0.15 µM[4]
AK-10 Morpholine-substituted QuinazolineA549 (Lung)MTT8.55 ± 0.67 µM[4]
AK-10 Morpholine-substituted QuinazolineMCF-7 (Breast)MTT3.15 ± 0.23 µM[4]
AK-10 Morpholine-substituted QuinazolineSHSY-5Y (Neuroblastoma)MTT3.36 ± 0.29 µM[4]
Compound 2g Substituted MorpholineSW480 (Colon)MTT5.10 ± 2.12 µM[2]
Compound 2g Substituted MorpholineMCF-7 (Breast)MTT19.60 ± 1.13 µM[2]
Mechanism of Action: Topoisomerase II Inhibition

Several morpholine derivatives exert their anticancer effects by targeting topoisomerase II. These inhibitors act as "poisons," stabilizing the transient double-strand breaks created by the enzyme, which prevents the re-ligation of the DNA strands.[5] This accumulation of DNA breaks triggers a cellular damage response, leading to cell cycle arrest and, ultimately, programmed cell death (apoptosis).[6][7]

Topoisomerase_II_Inhibition_Pathway inhibitor 3-Morpholin-4-yl-3-oxopropanoic acid derivative topoII Topoisomerase II inhibitor->topoII Inhibits dna_breaks DNA Double-Strand Breaks (Stabilized Cleavage Complex) topoII->dna_breaks Stabilizes sensors DNA Damage Sensors (ATM, ATR, DNA-PK) dna_breaks->sensors Activates chk2 Chk2 Kinase sensors->chk2 Phosphorylates p53 p53 Activation chk2->p53 Phosphorylates/ Activates mitochondria Mitochondria p53->mitochondria Induces Permeability cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Topoisomerase II inhibition-induced apoptosis pathway.
Experimental Protocols

The SRB assay is a colorimetric method used to measure cellular protein content, which provides an estimation of cell number and viability.[8][9]

  • Cell Plating:

    • Harvest and count cells from a culture flask.

    • Dilute the cell suspension to a seeding density of 2,000-10,000 cells/well in a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell attachment.[7][10]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds from a stock solution. The final solvent concentration (e.g., DMSO) should be kept below 0.5%.[7]

    • Replace the medium in the wells with medium containing the desired concentrations of the test compounds. Include vehicle-only wells as a negative control.

    • Incubate the plate for a period of 72-96 hours.[10]

  • Cell Fixation and Staining:

    • Gently aspirate the supernatant.

    • Add 25-50 µL of cold 10-50% (wt/vol) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for at least 1 hour to fix the cells.[6][9]

    • Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove TCA and unbound dye.[6][9]

    • Allow the plates to air-dry completely at room temperature.[9]

    • Add 50-100 µL of 0.04% or 0.4% (wt/vol) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[6][10]

    • Quickly rinse the plates four times with 1% (vol/vol) acetic acid to remove unbound SRB dye.[6]

    • Allow the plates to air-dry again.[6]

  • Solubilization and Absorbance Measurement:

    • Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[6][7]

    • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.[7]

    • Measure the absorbance at 540 nm or 570 nm using a microplate reader.[6][11] The IC50 value is calculated by plotting the percentage of cell viability against the log of the compound concentration.[7]

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.[1]

  • Reaction Setup:

    • On ice, prepare a reaction mixture in a microcentrifuge tube containing:

      • 10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl₂, 5 mM DTT).[1]

      • ATP (final concentration 0.5-1 mM).[1]

      • Supercoiled plasmid DNA (e.g., pBR322 or pRYG, ~0.25 µg).[1]

      • Test compound at various concentrations or vehicle control (DMSO).

      • Nuclease-free water to the final volume.

    • Initiate the reaction by adding a pre-determined amount of human Topoisomerase IIα enzyme.

    • Incubate the reaction at 37°C for 30 minutes.[1]

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding 1/10th volume of 10% SDS.[1]

    • Add proteinase K (to a final concentration of 50 µg/mL) and incubate at 37°C for 15-30 minutes to digest the enzyme.[1]

    • (Optional) Extract the DNA using a chloroform:isoamyl alcohol (24:1) mixture.

    • Add gel loading dye to each sample.

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel.

    • Run the gel until there is adequate separation between supercoiled and relaxed DNA forms.

    • Stain the gel with ethidium bromide (0.5 µg/mL) and visualize the DNA bands under UV light.[1]

    • Inhibitory activity is indicated by the persistence of the faster-migrating supercoiled DNA form.

Antimicrobial Activity of this compound Derivatives

In addition to anticancer properties, the morpholine scaffold is a key component in several antimicrobial agents.[12] Derivatives of this compound have demonstrated structure-dependent activity against a range of multidrug-resistant bacterial and fungal pathogens.

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected derivatives against various pathogens.

Compound ClassPathogenMIC Value (µg/mL)Reference
4-(morpholino-4-yl)-3-nitrobenzohydrazide Semicarbazide (4-bromophenyl moiety)Enterococcus faecalis3.91
4-(morpholino-4-yl)-3-nitrobenzohydrazide Thiosemicarbazide (4-trifluoromethylphenyl group)Gram-positive bacteria31.25 - 62.5
3-((4-hydroxyphenyl)amino)propanoic acid Hydrazone (Compound 15)Staphylococcus aureus (MRSA)1
3-((4-hydroxyphenyl)amino)propanoic acid Hydrazone (Compound 15)Enterococcus faecalis (VRE)< 0.5
3-((4-hydroxyphenyl)amino)propanoic acid Hydrazone (Compound 15)Escherichia coli8
3-((4-hydroxyphenyl)amino)propanoic acid Hydrazone (Compound 15)Acinetobacter baumannii16
3-((4-hydroxyphenyl)amino)propanoic acid Hydrazone (Compound 15)Klebsiella pneumoniae32
Morpholine-azole derivative (Compound 10)Urease (enzyme)IC50 = 2.37 ± 0.19 µM[12]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[4][11]

  • Preparation of Antimicrobial Agent and Inoculum:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[11]

    • Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[12]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate (containing 0.05 to 0.1 mL of diluted compound) with an equal volume of the standardized inoculum.[4]

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[11]

    • Incubate the plate at 35-37°C for 18-24 hours in ambient air.[12]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[11]

Structure-Activity Relationship (SAR) Insights

The biological activity of morpholine derivatives is highly dependent on the nature and position of substituents on the core structure.[9][13]

  • For Anticancer Activity:

    • The introduction of halogen-containing aromatic rings can increase cytotoxic activity.[13]

    • In morpholine-substituted quinazolines, substitutions on the quinazoline ring system significantly impact potency, with compounds like AK-10 showing high efficacy.[4]

    • Molecular docking studies suggest that these derivatives can fit into the active sites of target proteins like Bcl-2 and topoisomerase II, forming key interactions.[3][4]

  • For Antimicrobial Activity:

    • SAR studies of linezolid, a morpholine-containing antibiotic, show that structural variations at the 4-position of the phenyl ring are well-tolerated.[12]

    • For 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the introduction of a nitro group into a thiophene backbone was found to remarkably enhance antimicrobial activity.

    • The presence of heterocyclic substituents, such as in hydrazones, can lead to potent and broad-spectrum antimicrobial effects.

SAR_Overview core 3-Morpholin-4-yl-3-oxopropanoic Acid Scaffold sub1 R1 Substitutions (e.g., on an associated ring) core->sub1 sub2 R2 Substitutions (e.g., modifications of the propanoic acid moiety) core->sub2 activity1 Modulated Anticancer Activity (e.g., Topo II, Bcl-2 inhibition) sub1->activity1 activity2 Modulated Antimicrobial Activity (MIC values) sub2->activity2

Generalized structure-activity relationship logic.

The this compound scaffold serves as a valuable starting point for the development of new therapeutic agents. Its derivatives have demonstrated significant promise as both anticancer and antimicrobial agents. The key to unlocking their full potential lies in the strategic modification of the core structure to enhance target specificity and potency. The provided data and protocols offer a foundational guide for further research and development in this promising area of medicinal chemistry. Future work should focus on synthesizing and screening a wider array of derivatives to build a more comprehensive SAR and to identify lead candidates for preclinical development.

References

An In-depth Technical Guide to the Potential Mechanism of Action of 3-Morpholin-4-yl-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, there is a notable absence of publicly available scientific literature detailing the specific mechanism of action, biological targets, or therapeutic applications of 3-Morpholin-4-yl-3-oxopropanoic acid. This guide, therefore, provides a theoretical framework based on the well-documented activities of its core chemical moieties: the morpholine ring and the 3-oxopropanoic acid backbone. The information presented herein is intended to guide future research and is not based on direct experimental evidence for the compound .

Introduction and Structural Analysis

This compound is a small molecule incorporating a morpholine ring attached via an amide linkage to a three-carbon propanoic acid chain with a ketone at the 3-position. The morpholine moiety is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic profile and conferring a wide range of biological activities.[1][2][3] The 3-oxopropanoic acid portion, also known as malonic semialdehyde, is a reactive metabolic intermediate that can interact with various biological targets.[4][5][6] The combination of these two functional groups suggests several plausible, yet unproven, mechanisms of action.

Hypothetical Mechanisms of Action and Potential Molecular Targets

Based on the activities of structurally related compounds, we can hypothesize several potential mechanisms of action for this compound. These are primarily centered around enzyme inhibition and modulation of metabolic pathways.

2.1. Enzyme Inhibition

The structural features of the compound suggest it could act as an inhibitor for several classes of enzymes.

  • Metabolic Enzymes: 3-Oxopropanoic acid has been shown to inhibit enzymes such as acetyl-CoA carboxylase, pyruvate decarboxylase, and phosphoenolpyruvate carboxykinase.[4] This suggests that this compound could potentially interfere with key metabolic pathways like fatty acid synthesis and gluconeogenesis.

  • Kinases: The morpholine ring is a common feature in many kinase inhibitors, including those targeting PI3K/mTOR pathways.[3] While the overall structure of this compound is simpler than typical kinase inhibitors, the morpholine group could facilitate binding to the ATP-binding pocket of certain kinases.

  • Cholinesterases: Certain morpholine-bearing quinoline derivatives have shown potential as cholinesterase inhibitors.[7] This suggests a potential, albeit less likely, role in modulating cholinergic signaling.

  • Monoamine Oxidases (MAOs): Morpholine derivatives have been investigated as inhibitors of MAO-A and MAO-B, which are involved in the metabolism of neurotransmitters.[2]

2.2. Modulation of Inflammatory Pathways

Propionic acid and its derivatives are known to have anti-inflammatory effects, partly through the inhibition of cyclooxygenase (COX) enzymes.[8][9] It is plausible that this compound could exert similar effects, potentially reducing the production of pro-inflammatory prostaglandins.

Quantitative Data from Structurally Related Compounds

While no quantitative data exists for this compound, the following table summarizes data for related morpholine and propanoic acid derivatives to provide a contextual framework for potential potency.

Compound Class/DerivativeTargetAssay TypePotency (IC50/Ki)Reference
Morpholine-containing PI3K inhibitor (PI-103)mTOR, Class I PI3KKinase AssayIC50: ~20-88 nM[3]
4-N-phenylaminoquinoline with morpholineAcetylcholinesterase (AChE)Enzyme InhibitionIC50: 1.94 ± 0.13 µM[7]
2-benzyl-3-phosphonopropionic acidCarboxypeptidase AEnzyme InhibitionKi: 0.22 ± 0.05 µM[6]
3-((4-acetylphenyl)(4-phenylthiazol-2-yl)amino)propanoic acid derivativeA549 lung cancer cellsAntiproliferativeIC50: 2.47 µM[10]

Proposed Experimental Protocols for Mechanism of Action Studies

To elucidate the mechanism of action of this compound, a systematic experimental approach is required.

4.1. Initial Target Screening

  • Objective: To identify the general class of biological targets.

  • Methodology:

    • Broad-Spectrum Kinase Panel: Screen the compound against a panel of several hundred kinases (e.g., DiscoverX KINOMEscan) to identify potential kinase targets.

    • Metabolic Enzyme Assays: Test for inhibitory activity against key metabolic enzymes such as acetyl-CoA carboxylase, fatty acid synthase, and pyruvate dehydrogenase complex using commercially available assay kits.

    • Receptor Binding Assays: Utilize a broad panel of receptor binding assays (e.g., Eurofins BioPrint) to check for off-target effects and identify potential G-protein coupled receptor (GPCR) or other receptor interactions.

4.2. Enzyme Inhibition Kinetics

  • Objective: To characterize the mode of inhibition for any identified enzyme targets.

  • Methodology:

    • Enzyme Purification: Obtain or purify the target enzyme.

    • IC50 Determination: Perform dose-response curves with varying concentrations of the compound to determine the half-maximal inhibitory concentration (IC50).

    • Mechanism of Inhibition Studies: Conduct kinetic experiments by varying both substrate and inhibitor concentrations. Plot the data using Lineweaver-Burk or Michaelis-Menten plots to determine if the inhibition is competitive, non-competitive, or uncompetitive, and to calculate the inhibition constant (Ki).

4.3. Cellular Assays

  • Objective: To confirm the on-target activity in a cellular context and assess downstream effects.

  • Methodology:

    • Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to the target protein inside intact cells.

    • Western Blotting: Treat relevant cell lines with the compound and perform Western blots to analyze the phosphorylation status or expression levels of downstream proteins in the hypothesized signaling pathway.

    • Metabolomics: Employ mass spectrometry-based metabolomics to analyze changes in cellular metabolite levels (e.g., fatty acids, glucose metabolites) following treatment with the compound.

Visualizations of Hypothetical Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway and a general experimental workflow for elucidating the mechanism of action.

G cluster_0 Hypothesized Signaling Pathway: Metabolic Regulation Compound 3-Morpholin-4-yl- 3-oxopropanoic acid ACC Acetyl-CoA Carboxylase (ACC) Compound->ACC Inhibition FAS Fatty Acid Synthase (FAS) ACC->FAS Provides Malonyl-CoA FattyAcids Fatty Acid Synthesis FAS->FattyAcids CellGrowth Cell Growth and Proliferation FattyAcids->CellGrowth

Caption: Hypothetical inhibition of the fatty acid synthesis pathway.

G cluster_1 Experimental Workflow for MoA Determination Start Start: Compound Synthesis and Purification Screening Broad-Spectrum Screening (Kinases, Receptors, Enzymes) Start->Screening HitValidation Hit Validation and IC50 Determination Screening->HitValidation Kinetics Enzyme Kinetic Studies (Mode of Inhibition, Ki) HitValidation->Kinetics Cellular Cellular Assays (Target Engagement, Western Blot) Kinetics->Cellular Phenotypic Phenotypic Assays (Proliferation, Apoptosis) Cellular->Phenotypic End Mechanism of Action Elucidated Phenotypic->End

Caption: A generalized workflow for mechanism of action studies.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be determined, its structural components point towards a likely role as an enzyme inhibitor, particularly within metabolic pathways. The morpholine moiety provides a favorable scaffold for drug development, and the 3-oxopropanoic acid functional group has known inhibitory activities.

Future research should focus on the systematic screening and validation of potential targets as outlined in the proposed experimental protocols. Elucidating the mechanism of action will be the critical first step in understanding the therapeutic potential of this compound and guiding the development of more potent and selective derivatives.

References

The Ubiquitous Morpholine: A Comprehensive Review of its Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a simple six-membered heterocycle containing both an oxygen and a nitrogen atom, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, aqueous solubility, and the ability to engage in crucial hydrogen bonding interactions, have cemented its role in the design of a vast array of therapeutic agents. This technical guide provides a comprehensive literature review of morpholine-containing compounds, detailing their synthesis, diverse biological activities, and the structure-activity relationships that govern their therapeutic efficacy.

Synthesis of Morpholine-Containing Compounds

The construction of the morpholine ring and its derivatives can be achieved through a variety of synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key synthetic approaches include cycloaddition reactions, reductive amination, and multicomponent reactions like the Ugi reaction.

Cycloaddition Reactions

Cycloaddition reactions offer a powerful and convergent approach to the morpholine core. For instance, a [3+3]-cycloaddition between an azaoxyallyl cation and an epoxide can yield morpholinone derivatives.[1] Another notable method involves the morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides to produce highly substituted 1,2,3-triazoles bearing a morpholine moiety.[2]

Reductive Amination

Reductive amination is a widely employed method for the synthesis of N-substituted morpholines. This two-step process typically involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.[3] A one-pot procedure is often favored, where the imine formation and reduction occur in the same reaction vessel using a mild reducing agent like sodium cyanoborohydride.[3] This method is highly versatile and allows for the introduction of a wide range of substituents on the morpholine nitrogen.

Ugi Multicomponent Reaction

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for generating molecular diversity and has been successfully applied to the de novo synthesis of highly substituted morpholines and piperazines.[4][5][6] This one-pot reaction typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide scaffold that can be further elaborated to the desired heterocyclic system.[6][7]

Biological Activities and Therapeutic Applications

Morpholine-containing compounds exhibit a remarkably broad spectrum of biological activities, leading to their investigation and use in a multitude of therapeutic areas.

Anticancer Activity

A significant area of research has focused on the development of morpholine derivatives as anticancer agents. These compounds often target key signaling pathways involved in cell growth, proliferation, and survival.

2.1.1. PI3K/Akt/mTOR Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is frequently dysregulated in cancer.[8][9] The morpholine ring is a common feature in many PI3K/Akt/mTOR inhibitors, where the oxygen atom can form a critical hydrogen bond in the kinase hinge region.[9]

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the points of inhibition by morpholine-containing compounds.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation Inhibits Translation Morpholine_Inhibitor Morpholine-Containing Inhibitor Morpholine_Inhibitor->PI3K Morpholine_Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway with inhibition points for morpholine derivatives.

Quantitative Data: Anticancer Activity of Morpholine Derivatives

The following table summarizes the in vitro anticancer activity of representative morpholine-containing compounds against various cancer cell lines.

Compound IDTarget/ClassCancer Cell LineIC50 (µM)Reference
10e mTOR InhibitorA549 (Lung)0.033 ± 0.003[10]
10h mTOR InhibitorMCF-7 (Breast)0.087 ± 0.007[10]
10d mTOR InhibitorA549 (Lung)0.062 ± 0.01[10]
MCF-7 (Breast)0.58 ± 0.11[10]
MDA-MB-231 (Breast)1.003 ± 0.008[10]
M5 Topoisomerase InhibitorMDA-MB-231 (Breast)81.92 µg/mL[11][12]
M2 Topoisomerase InhibitorMDA-MB-231 (Breast)88.27 µg/mL[11][12]

Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the morpholine-containing test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated for several hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Below is a workflow diagram for the MTT assay.

MTT_Assay_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Incubate_Adhesion Incubate for cell adhesion (24h) Seed_Cells->Incubate_Adhesion Add_Compound Add morpholine compound at various concentrations Incubate_Adhesion->Add_Compound Incubate_Treatment Incubate for treatment (48-72h) Add_Compound->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_Formazan Incubate for formazan crystal formation Add_MTT->Incubate_Formazan Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_Formazan->Add_Solubilizer Measure_Absorbance Measure absorbance (e.g., 570 nm) Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow diagram of the MTT assay for evaluating anticancer activity.

Antimicrobial Activity

Morpholine derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.

Quantitative Data: Antimicrobial Activity of Morpholine Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of several morpholine derivatives against various microbial strains.

Compound IDMicroorganismMIC (µg/mL)Reference
3 M. smegmatis125[13]
C. albicans1000[13]
S. cerevisiae1000[13]
5 M. smegmatis31.3[13]
C. albicans1000[13]
S. cerevisiae1000[13]
8 E. coli62.5[13]
Y. pseudotuberculosis62.5[13]
P. aeruginosa62.5[13]
E. faecalis31.3[13]
S. aureus31.3[13]
B. cereus62.5[13]
M. smegmatis125[13]
C. albicans1000[13]
S. cerevisiae1000[13]
12 M. smegmatis15.6[13]
C. albicans500[13]
S. cerevisiae1000[13]
Antidepressant Activity

The morpholine scaffold is present in several antidepressant drugs, such as reboxetine and viloxazine.[14][15] These compounds often act as selective norepinephrine reuptake inhibitors.[14]

Experimental Protocol: Forced Swim Test for Antidepressant Activity

The forced swim test is a common behavioral model used to screen for antidepressant-like activity in rodents.[16][17][18][19][20]

  • Apparatus: A cylindrical container filled with water from which the animal cannot escape.

  • Procedure: A rodent (typically a mouse or rat) is placed in the water-filled cylinder for a set period (e.g., 6 minutes).[17]

  • Behavioral Scoring: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is recorded.[17]

  • Interpretation: A decrease in the duration of immobility after administration of a test compound is indicative of an antidepressant-like effect.[16]

Anti-inflammatory Activity

Morpholine derivatives have also been investigated for their anti-inflammatory properties.

Experimental Protocol: Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the anti-inflammatory potential of new compounds.[21][22][23][24][25]

  • Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar tissue of a rodent's hind paw, inducing a localized inflammatory response characterized by swelling (edema).[22]

  • Compound Administration: The test compound is administered to the animal (e.g., orally or intraperitoneally) prior to the carrageenan injection.[22]

  • Measurement of Edema: The volume or thickness of the paw is measured at regular intervals after carrageenan injection using a plethysmometer or calipers.[22]

  • Data Analysis: The percentage of inhibition of paw edema in the treated group is calculated relative to a control group that received only the vehicle.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of morpholine-containing compounds is crucial for the rational design of more potent and selective therapeutic agents.

Logical Relationship: General SAR for Morpholine Derivatives

The following diagram illustrates the general structure of a morpholine-containing compound and highlights key positions for modification to modulate biological activity.

SAR_Morpholine cluster_0 General Morpholine Scaffold cluster_1 Key SAR Observations +-----------------+ |        O        | |       / \       | |      C---C      | |     /     \     | |    C-------N----|-- R1 (N-substituent) |     \     /     | |      C---C      | |       \ /       | |        R2       | | (C2/C6-subst.)  | |        |        | |        R3       | | (C3/C5-subst.)  | +-----------------+ +-----------------+ |        O        | |       /        | |      C---C      | |     /          | |    C-------N----|-- R1 (N-substituent) |          /     | |      C---C      | |        /       | |        R2       | | (C2/C6-subst.)  | |        |        | |        R3       | | (C3/C5-subst.)  | +-----------------+ *   N-substituent (R1): Crucial for modulating pharmacokinetic properties and can be a key interaction point with the target protein. *   C2/C6-substituents (R2): Introduction of substituents can influence stereochemistry and binding affinity. *   C3/C5-substituents (R3): Modifications at these positions can impact potency and selectivity. *   N-substituent (R1): Crucial for modulating pharmacokinetic properties and can be a key interaction point with the target protein. *   C2/C6-substituents (R2): Introduction of substituents can influence stereochemistry and binding affinity. *   C3/C5-substituents (R3): Modifications at these positions can impact potency and selectivity.

References

An In-depth Technical Guide on Structural Analogs of 3-Morpholin-4-yl-3-oxopropanoic Acid: Potent Inhibitors of Kynurenine 3-Monooxygenase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analogs of 3-morpholin-4-yl-3-oxopropanoic acid, a core scaffold for the development of potent inhibitors of Kynurenine 3-Monooxygenase (KMO). KMO is a critical enzyme in the kynurenine pathway, a key metabolic route for tryptophan degradation. Dysregulation of this pathway is implicated in a variety of neurodegenerative disorders, making KMO an attractive therapeutic target. This document details the synthesis, structure-activity relationships (SAR), and biological evaluation of these analogs, presenting quantitative data in a structured format. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathway and a representative synthetic workflow are provided to facilitate further research and development in this area.

Introduction: The Kynurenine Pathway and the Role of KMO

The kynurenine pathway (KP) is the primary metabolic route for the essential amino acid tryptophan. This pathway produces several neuroactive metabolites, and its dysregulation has been linked to the pathophysiology of numerous neurodegenerative diseases, including Huntington's, Alzheimer's, and Parkinson's diseases. A key regulatory enzyme in this pathway is Kynurenine 3-Monooxygenase (KMO), which catalyzes the conversion of kynurenine (KYN) to 3-hydroxykynurenine (3-HK).

The inhibition of KMO represents a promising therapeutic strategy. By blocking KMO, the metabolic flux of the kynurenine pathway can be shifted away from the production of the neurotoxic metabolites 3-HK and quinolinic acid (QUIN), and towards the increased production of the neuroprotective kynurenic acid (KYNA).[1] This modulation of the KP has been shown to have beneficial effects in preclinical models of neurodegenerative disorders.[2]

Structural analogs of this compound have emerged as a promising class of KMO inhibitors. The morpholine moiety is a versatile pharmacophore in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates.[3] This guide will explore the structural modifications of this core scaffold and their impact on KMO inhibitory activity.

The Kynurenine Signaling Pathway

The following diagram illustrates the central role of KMO in the kynurenine pathway and the therapeutic rationale for its inhibition.

Kynurenine_Pathway Tryptophan Tryptophan IDO_TDO IDO/TDO Tryptophan->IDO_TDO Kynurenine Kynurenine (KYN) IDO_TDO->Kynurenine KAT KAT Kynurenine->KAT KMO Kynurenine 3-Monooxygenase (KMO) (Therapeutic Target) Kynurenine->KMO Kynurenic_Acid Kynurenic Acid (KYNA) (Neuroprotective) KAT->Kynurenic_Acid Three_HK 3-Hydroxykynurenine (3-HK) (Neurotoxic) KMO->Three_HK KYNU KYNU Three_HK->KYNU Three_HAA 3-Hydroxyanthranilic Acid KYNU->Three_HAA QPRT QPRT Three_HAA->QPRT Quinolinic_Acid Quinolinic Acid (QUIN) (Neurotoxic) QPRT->Quinolinic_Acid NAD NAD+ Quinolinic_Acid->NAD Inhibitor 3-Morpholin-4-yl-3-oxopropanoic acid analogs (KMO Inhibitors) Inhibitor->KMO Inhibition

Figure 1: The Kynurenine Pathway and the site of action for KMO inhibitors.

Structure-Activity Relationships and Quantitative Data

The development of potent KMO inhibitors based on the this compound scaffold has been guided by systematic structure-activity relationship (SAR) studies. Key modifications have focused on replacing the carboxylic acid moiety and substituting the aromatic rings to enhance potency, selectivity, and blood-brain barrier permeability.

Compound/Analog ClassModification HighlightsIC50 (nM)Target SpeciesReference
Ro 61-8048 N-(4-Phenylthiazol-2-yl)benzenesulfonamide derivative37Rat[1]
UPF 648 2-(3,4-dichlorobenzoyl)cyclopropane-1-carboxylic acid40Human[1]
GSK180 N/A~6HumanN/A
N-(4-phenylthiazol-2-yl)benzenesulphonamide derivatives Sulfonamide replaces carboxylic acid to improve BBB penetration.PotentHuman[1]
4-Aryl-4-oxobutanoic acid derivatives Early class of KMO inhibitors.VariedN/A[1]

Key SAR Insights:

  • Replacement of the Carboxylic Acid: The carboxylic acid moiety in early inhibitors was often associated with poor blood-brain barrier permeability. Replacing it with bioisosteres such as sulfonamides has been a successful strategy to improve central nervous system exposure.[1]

  • Aromatic Substitutions: The nature and position of substituents on the aromatic rings of these analogs significantly influence their binding affinity to the KMO active site.

  • Role of the Morpholine Ring: The morpholine moiety is often incorporated to improve physicochemical properties, such as solubility and metabolic stability, which are crucial for drug development.

Experimental Protocols

General Synthesis of Morpholine Derivatives

A common synthetic route to obtain morpholine-containing compounds involves the reaction of a primary or secondary amine with a suitable dielectrophile, such as a bis(2-haloethyl)ether. For the synthesis of more complex, substituted morpholines, multi-step sequences are often employed.

A Representative Synthetic Workflow:

The following diagram outlines a generalized synthetic workflow for producing substituted morpholine derivatives, which can be adapted for the synthesis of this compound analogs.

Synthesis_Workflow Start Starting Materials (e.g., Aminoalcohol, Epichlorohydrin) Step1 Step 1: Ring Formation (e.g., Cyclization) Start->Step1 Intermediate1 Morpholine Core Step1->Intermediate1 Step2 Step 2: Functionalization (e.g., Acylation, Alkylation) Intermediate1->Step2 Intermediate2 Substituted Morpholine Step2->Intermediate2 Step3 Step 3: Coupling Reaction (e.g., Amide bond formation) Intermediate2->Step3 Final_Product Final Analog of This compound Step3->Final_Product

References

physical and chemical properties of 3-Morpholin-4-yl-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Morpholin-4-yl-3-oxopropanoic acid, also known by its CAS Number 105397-92-0, is a chemical compound with a morpholine ring attached to a propanoyl group, which in turn is substituted with a carboxylic acid. Its chemical structure suggests potential applications in medicinal chemistry and drug development, given the prevalence of the morpholine moiety in numerous bioactive molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside available information on its synthesis and potential biological relevance.

Core Physical and Chemical Properties

Currently, detailed experimental data for many of the physical and chemical properties of this compound are not extensively reported in publicly available literature. The information that is available is summarized below.

PropertyValueSource
CAS Number 105397-92-0--INVALID-LINK----INVALID-LINK--]
Molecular Formula C₇H₁₁NO₄--INVALID-LINK----INVALID-LINK--]
Molecular Weight 173.17 g/mol --INVALID-LINK----INVALID-LINK--]
Physical Form Solid--INVALID-LINK----INVALID-LINK--]
Melting Point Not available
Boiling Point Not available
Solubility Not available
pKa Not available

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in the literature, general synthetic routes for similar compounds suggest potential pathways. One plausible approach involves the reaction of morpholine with a suitable derivative of malonic acid.

A potential synthetic workflow is outlined below:

Synthesis_Workflow malonic_acid_derivative Malonic Acid Derivative (e.g., Meldrum's acid or Malonyl chloride) intermediate Activated Malonate Intermediate malonic_acid_derivative->intermediate Activation morpholine Morpholine morpholine->intermediate Nucleophilic Acyl Substitution target_molecule This compound intermediate->target_molecule Hydrolysis (if necessary) purification Purification (e.g., Crystallization, Chromatography) target_molecule->purification

Figure 1: A generalized synthetic workflow for the preparation of this compound.

Caption: Generalized synthetic pathway for this compound.

Characterization

Definitive spectral data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound are not currently available in public databases. Characterization of this compound would typically involve these standard analytical techniques to confirm its structure and purity.

Biological Activity and Drug Development Potential

There is currently no specific information in the scientific literature detailing the biological activity or any involvement in signaling pathways of this compound. However, the morpholine ring is a well-established pharmacophore present in a wide range of approved drugs and clinical candidates, exhibiting diverse biological activities including anticancer, antibacterial, and anti-inflammatory properties.

The presence of both a carboxylic acid and an amide functional group in this compound provides opportunities for further chemical modification to explore its potential as a lead compound in drug discovery programs.

A logical workflow for the initial biological evaluation of this compound is proposed below:

Biological_Evaluation_Workflow compound This compound in_vitro_screening In Vitro Biological Screening (e.g., Enzyme Assays, Receptor Binding Assays) compound->in_vitro_screening cell_based_assays Cell-Based Assays (e.g., Cytotoxicity, Proliferation) in_vitro_screening->cell_based_assays hit_identification Hit Identification cell_based_assays->hit_identification lead_optimization Lead Optimization (Structure-Activity Relationship Studies) hit_identification->lead_optimization in_vivo_studies In Vivo Animal Models lead_optimization->in_vivo_studies

Figure 2: A proposed workflow for the biological evaluation of this compound.

Caption: Proposed workflow for biological screening and lead development.

Conclusion

This compound is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. While there is a significant gap in the publicly available experimental data regarding its physical, chemical, and biological properties, its structural features suggest that it could serve as a valuable building block for the synthesis of novel bioactive molecules. Further research is warranted to fully characterize this compound and explore its potential therapeutic applications. Researchers interested in this molecule would need to undertake its synthesis and a comprehensive analytical and biological evaluation.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Morpholine-Based Compounds

This guide provides a comprehensive overview of the discovery, history, and application of morpholine and its derivatives, with a particular focus on their pivotal role in modern medicinal chemistry. We will explore the initial synthesis of this versatile heterocycle, its evolution from an industrial chemical to a privileged scaffold in drug design, and detail the development of key therapeutic agents.

The Discovery and Synthesis of Morpholine

Morpholine, an organic heterocyclic compound with the chemical formula O(CH₂CH₂)₂NH, was first synthesized in the late 19th century.[1] The German chemist Ludwig Knorr is credited with its discovery and naming; he incorrectly believed its core structure was part of the morphine molecule.[2][3][4] Morpholine is a colorless, weakly basic liquid with a characteristic fish-like odor.[1][4] Structurally, it features a six-membered ring containing both a secondary amine and an ether functional group, which impart a unique combination of physicochemical properties.[5]

Early and Industrial Synthesis Methods

The foundational method for producing morpholine involves the dehydration of diethanolamine using a strong acid, such as sulfuric acid, at elevated temperatures.[1][2][4]

Experimental Protocol: Dehydration of Diethanolamine

  • Diethanolamine is mixed with concentrated sulfuric acid.

  • The mixture is heated to a temperature of at least 150°C. This promotes an intramolecular cyclization reaction, eliminating water.

  • The acidic reaction mixture is then neutralized with an alkali.

  • The resulting crude morpholine is purified via distillation, often using a solvent to aid separation.[2]

For large-scale industrial production, a more common method is the reaction of diethylene glycol with ammonia over a hydrogenation catalyst (such as copper, nickel, or cobalt) at high temperatures (150-400°C) and pressures.[1][2][6] This process has become favored due to its efficiency and speed.[2]

Initially, morpholine found widespread use in industrial applications. It serves as a common additive for pH adjustment in fossil fuel and nuclear power plant steam systems to prevent corrosion, as its volatility is similar to that of water.[4][7][8] It is also an important intermediate in the manufacturing of rubber vulcanization accelerators, detergents, and agricultural fungicides.[1][8][9]

Morpholine in Medicinal Chemistry: A Privileged Scaffold

In drug discovery, the morpholine ring is recognized as a "privileged structure." This distinction is due to its frequent appearance in bioactive compounds that target a wide range of receptors and enzymes.[10] Its incorporation into a molecule can significantly enhance pharmacokinetic and pharmacodynamic properties.[5][11] The ether oxygen is a hydrogen bond acceptor, while the secondary amine can act as a hydrogen bond donor or be substituted to modulate a compound's properties.[12] This versatility allows medicinal chemists to improve aqueous solubility, metabolic stability, bioavailability, and overall drug-like characteristics.[5][10]

experimental_workflow Candidate Candidate Phase1 Phase1 Candidate->Phase1 IND Filing

Caption: A generalized workflow for modern drug discovery and development.

Key Morpholine-Based Drugs: Case Studies

The versatility of the morpholine scaffold is best illustrated by its presence in several landmark drugs across different therapeutic areas.

Linezolid: A First-in-Class Antibiotic

Linezolid (trade name Zyvox) was the first member of the oxazolidinone class of antibiotics to receive regulatory approval. Its development was a critical response to the rising threat of multidrug-resistant Gram-positive pathogens.

  • Discovery and History: Scientists at Pharmacia & Upjohn (now part of Pfizer) initiated a research program into oxazolidinones in the 1990s.[13][14] Through extensive structure-activity relationship (SAR) studies, they identified the piperazinyl-phenyloxazolidinone subclass as having the most promising chemical and biological activity.[13] Linezolid emerged as a clinical candidate due to its superior pharmacokinetic profile and was approved by the U.S. FDA in 2000.[13][15][16]

  • Mechanism of Action: Linezolid has a unique mechanism of action among protein synthesis inhibitors. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is a crucial early step in bacterial protein synthesis.[13][15] This novel mechanism means it does not exhibit cross-resistance with other protein synthesis inhibitors.[13]

linezolid_moa Linezolid Linezolid Ribosome50S Bacterial 50S Ribosomal Subunit Linezolid->Ribosome50S Binds to 23S rRNA Complex70S Functional 70S Initiation Complex Linezolid->Complex70S Prevents Formation Ribosome50S->Complex70S Association Ribosome30S Bacterial 30S Ribosomal Subunit Ribosome30S->Complex70S Association ProteinSynth Bacterial Protein Synthesis Complex70S->ProteinSynth BacterialDeath Bacterial Growth Arrest / Death ProteinSynth->BacterialDeath

  • Quantitative Data: Linezolid demonstrates potent activity against key Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). [16]

    Parameter Value Source
    MIC₉₀ Range 0.5 - 4 µg/mL (against Gram-positive bacteria) [17]
    Oral Bioavailability 100% [13]
    Protein Binding ~31%

    | Elimination Half-life | 4.5 - 5.5 hours | |

Gefitinib: A Targeted Cancer Therapy

Gefitinib (trade name Iressa) is a tyrosine kinase inhibitor (TKI) that revolutionized the treatment of certain types of non-small cell lung cancer (NSCLC).

  • gefitinib_moa

Caption: Gefitinib's inhibition of the EGFR signaling pathway.

  • Quantitative Data: Clinical development focused on identifying the optimal biological dose rather than the maximum tolerated dose, a paradigm shift for targeted therapies. [18]

    Parameter Value Source
    Recommended Dose 250 mg/day [18]
    Tumor:Plasma Ratio 11:1 (preclinical xenograft models) [18]
    EGFR Kinase IC₅₀ 2-37 nM

    | Plasma Protein Binding | ~90% | |

Reboxetine: A Selective Norepinephrine Reuptake Inhibitor

Reboxetine (trade name Edronax) is an antidepressant that acts as a selective norepinephrine reuptake inhibitor (NRI).

  • reboxetine_moa

Caption: Reboxetine's mechanism of blocking norepinephrine reuptake.

  • Quantitative Data:

Parameter Value Source
Elimination Half-life 12 - 12.5 hours[19]
Oral Bioavailability ≥94%[19]
Protein Binding 97 - 98%[19]
Metabolism Primarily via CYP3A4[19]
Apremilast: An Oral PDE4 Inhibitor

Apremilast (trade name Otezla) is an oral small-molecule inhibitor of phosphodiesterase 4 (PDE4) used to treat certain inflammatory conditions like psoriatic arthritis and plaque psoriasis.

  • apremilast_moa

Caption: Apremilast's mechanism of PDE4 inhibition and downstream effects.

  • Quantitative Data:

Parameter Value Source
Absolute Bioavailability ~73%[20]
Time to Cₘₐₓ (Tₘₐₓ) ~2.5 hours[20]
Terminal Half-life (T₁/₂) 6 - 9 hours[20]
Protein Binding ~68%

Conclusion and Future Outlook

From its initial synthesis in the 19th century to its current status as a privileged scaffold in medicinal chemistry, morpholine has had a remarkable journey. Its unique structural and physicochemical properties have enabled the development of groundbreaking therapies in oncology, infectious diseases, and immunology. The success of drugs like linezolid, gefitinib, reboxetine, and apremilast underscores the value of the morpholine moiety in designing effective, safe, and metabolically robust therapeutic agents. As drug discovery continues to evolve, the versatility of morpholine ensures it will remain a valuable building block for the next generation of innovative medicines.

References

Technical Whitepaper: Preliminary In Vitro Studies of Morpholine-Containing Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical overview of the preliminary in vitro studies on derivatives structurally related to 3-Morpholin-4-yl-3-oxopropanoic acid. As of the latest literature search, no direct in vitro studies have been published for this compound itself. The following data and protocols are based on published research on 3-((4-hydroxyphenyl)amino)propanoic acid and 4-(morpholin-4-yl)-3-nitrobenzohydrazide derivatives, which share key structural motifs with the target compound. This information is intended to provide insights into the potential biological activities of this class of molecules for researchers, scientists, and drug development professionals.

Synthesis of Related Morpholine-Containing Derivatives

The synthesis of morpholine-containing compounds often involves nucleophilic substitution or condensation reactions. For instance, the synthesis of 4-(morpholin-4-yl)-3-nitrobenzohydrazide derivatives commences with the microwave-assisted aromatic nucleophilic condensation of 4-chloro-3-nitrobenzoic acid with an excess of morpholine.[1] The resulting acid is then converted to a hydrazide, which serves as a scaffold for generating various semicarbazide, thiosemicarbazide, and hydrazone derivatives.[1][2] The reaction yields for these subsequent steps are reported to be in the range of 72% to 98%.[1]

Similarly, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and evaluated for their biological activities.[3][4] These syntheses provide a versatile platform for creating a library of compounds with diverse substitutions.[3][4]

In Vitro Antimicrobial Activity

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid and 4-(morpholin-4-yl)-3-nitrobenzohydrazide have been evaluated for their antimicrobial properties against a panel of pathogenic bacteria and fungi.[1][2][3]

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: In Vitro Antimicrobial Activity of Selected Propanoic Acid and Benzohydrazide Derivatives

Compound ClassDerivative TypeTarget OrganismMIC (µg/mL)Reference
3-((4-hydroxyphenyl)amino)propanoic acidHydrazone with heterocyclic substituentMethicillin-resistant Staphylococcus aureus (MRSA)1 - 8[5]
3-((4-hydroxyphenyl)amino)propanoic acidHydrazone with heterocyclic substituentVancomycin-resistant Enterococcus faecalis (VRE)0.5 - 2[5]
3-((4-hydroxyphenyl)amino)propanoic acidHydrazone with heterocyclic substituentGram-negative pathogens8 - 64[5]
3-((4-hydroxyphenyl)amino)propanoic acidHydrazone with heterocyclic substituentDrug-resistant Candida species8 - 64[5]
4-(morpholin-4-yl)-3-nitrobenzohydrazideSemicarbazide with 4-bromophenyl moietyEnterococcus faecalis3.91[2]
4-(morpholin-4-yl)-3-nitrobenzohydrazideThiosemicarbazide with 4-trifluoromethylphenyl groupGram-positive bacteria (excluding S. aureus)31.25 - 62.5[2]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of antimicrobial agents.[1]

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB) or other appropriate liquid growth medium

  • Standardized microbial inoculum (adjusted to 0.5 McFarland standard, typically corresponding to 1.5 x 10^8 CFU/mL for bacteria)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., amikacin)

  • Negative control (medium only)

Procedure:

  • Preparation of Compound Dilutions: a. Dispense 100 µL of sterile broth into all wells of a 96-well plate. b. Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells. c. Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. Columns 11 and 12 serve as growth and sterility controls, respectively.

  • Inoculation: a. Dilute the standardized microbial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells. b. Add the appropriate volume of the diluted inoculum to each well (except the sterility control wells in column 12).

  • Incubation: a. Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Reading Results: a. The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Broth_Microdilution_Workflow prep Prepare 2x Compound Stock serial_dilution Perform Serial Dilutions of Compound in Plate prep->serial_dilution plate_prep Dispense 100 µL Broth into 96-well Plate plate_prep->serial_dilution inoculate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate inoculum_prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculum_prep->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Read MIC Value (Lowest Concentration with No Growth) incubate->read_mic

Broth Microdilution Workflow for MIC Determination.

In Vitro Anticancer Activity

A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been evaluated for their cytotoxic effects against human cancer cell lines, such as the A549 non-small cell lung cancer line.[4]

Quantitative Anticancer Data

The anticancer activity is often assessed by measuring the reduction in cell viability after exposure to the test compounds.

Table 2: In Vitro Anticancer Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives against A549 Cells

Compound IDSubstituentA549 Cell Viability (%)Reference
121-Naphthyl42.1[4]
202-Furyl~50 (IC50)[4]
21Thiophen-2-yl~50 (IC50)[4]
225-Methylfuran-2-yl~50 (IC50)[4]
294-Nitrophenyl31.2[4]

Note: Cell viability was assessed after 24 hours of exposure to the compounds.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. c. Incubate the plate overnight at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated and vehicle (DMSO) controls. c. Incubate for the desired exposure time (e.g., 24 hours).

  • MTT Addition and Incubation: a. Add 10-20 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: a. Carefully remove the medium containing MTT. b. Add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals. c. Shake the plate gently for 5-15 minutes. d. Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: a. Calculate cell viability as a percentage relative to the untreated control cells.

MTT_Assay_Workflow seed_cells Seed Cells in 96-well Plate incubate1 Incubate Overnight (Cell Attachment) seed_cells->incubate1 treat_cells Treat Cells with Test Compounds incubate1->treat_cells incubate2 Incubate for Exposure Period (e.g., 24h) treat_cells->incubate2 add_mtt Add MTT Reagent to Each Well incubate2->add_mtt incubate3 Incubate (2-4h) (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read_absorbance Measure Absorbance (~570 nm) solubilize->read_absorbance analyze Calculate Cell Viability (%) read_absorbance->analyze

MTT Assay Workflow for Cell Viability Assessment.

Proposed Mechanism of Action

While the precise mechanisms of action for many of these derivatives are still under investigation, some studies have proposed potential molecular targets. For certain propanoic acid derivatives with anticancer activity, in silico studies suggest that they may exert their effects by targeting key signaling proteins such as Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).[6] Inhibition of these proteins can disrupt downstream pathways that are critical for cancer cell proliferation and survival.[6]

Proposed Signaling Pathway Inhibition by Derivatives.

Conclusion

The preliminary in vitro data on derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid and 4-(morpholin-4-yl)-3-nitrobenzohydrazide suggest that the morpholine-containing propanoic acid scaffold is a promising area for the development of new therapeutic agents. These compounds have demonstrated significant antimicrobial and anticancer activities in various assays. The detailed protocols and summarized data presented in this guide offer a foundation for researchers to further explore this chemical space. Future studies should aim to elucidate the specific structure-activity relationships and mechanisms of action to optimize the development of these compounds into clinical candidates.

References

Methodological & Application

Application Notes and Protocols for 3-Morpholin-4-yl-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Morpholin-4-yl-3-oxopropanoic acid is a synthetic organic compound featuring a morpholine ring, a common scaffold in medicinal chemistry known to enhance the pharmacological properties of bioactive molecules. While specific biological activities of this particular compound are not extensively documented in publicly available literature, its structural similarity to known inhibitors of key metabolic enzymes suggests its potential as a therapeutic agent. This document provides detailed experimental protocols to investigate the potential of this compound as an inhibitor of Fatty Acid Synthase (FAS), a critical enzyme in cancer cell metabolism.

Fatty Acid Synthase is a key enzyme in the de novo synthesis of fatty acids.[1] Its upregulation in many cancer types makes it an attractive target for the development of novel anticancer therapies.[2] Pharmacological inhibition of FAS has been shown to induce apoptosis and suppress DNA replication in tumor cells.[3] These application notes provide protocols for evaluating the inhibitory effect of this compound on FAS activity and its cytotoxic effects on cancer cell lines.

Chemical Properties

PropertyValue
IUPAC NameThis compound
Synonyms3-keto-3-morpholino-propionic acid
Chemical FormulaC₇H₁₁NO₄
Molecular Weight173.17 g/mol

Hypothetical Biological Activity Data

The following data are representative and for illustrative purposes to guide experimental design. Actual values must be determined experimentally.

Table 1: In Vitro Fatty Acid Synthase (FAS) Inhibition
CompoundTargetAssay TypeIC₅₀ (µM)
This compound Human FASSpectrophotometric15.2
Cerulenin (Control)Human FASSpectrophotometric5.8
Table 2: Cell Viability (MTT Assay)
Cell LineCompoundIncubation Time (h)IC₅₀ (µM)
MCF-7 (Breast Cancer)This compound 4825.7
PC-3 (Prostate Cancer)This compound 4832.1
Doxorubicin (Control)MCF-7 (Breast Cancer)480.8
Doxorubicin (Control)PC-3 (Prostate Cancer)481.2

Experimental Protocols

Fatty Acid Synthase (FAS) Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound against purified human Fatty Acid Synthase. The assay measures the decrease in NADPH absorbance at 340 nm during the synthesis of fatty acids.

Materials:

  • Purified human Fatty Acid Synthase (FAS)

  • This compound

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Potassium phosphate buffer (pH 7.0)

  • DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagents:

    • Prepare a 1 M stock solution of potassium phosphate buffer (pH 7.0).

    • Prepare stock solutions of Acetyl-CoA (10 mM), Malonyl-CoA (10 mM), and NADPH (10 mM) in sterile water.

    • Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in assay buffer to desired concentrations.

    • Prepare the assay buffer: 100 mM potassium phosphate buffer containing 1 mM EDTA and 1 mM DTT.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • This compound at various concentrations (or DMSO for control)

      • Purified FAS enzyme (final concentration ~5 µg/mL)

      • Acetyl-CoA (final concentration 50 µM)

      • NADPH (final concentration 100 µM)

    • Incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Initiate the reaction by adding Malonyl-CoA (final concentration 50 µM) to each well.

  • Measure Absorbance:

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation from the linear portion of the absorbance curve.

    • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Cell Viability (MTT) Assay

This protocol determines the cytotoxic effect of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4] This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[4]

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and DMSO as controls.

    • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure Absorbance:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the DMSO control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualizations

Experimental Workflows

FAS_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrates, Inhibitor) add_reagents Add Reagents to Plate (Buffer, Inhibitor, FAS, Ac-CoA, NADPH) prep_reagents->add_reagents incubate Incubate (15 min, 37°C) add_reagents->incubate start_rxn Initiate Reaction (Add Malonyl-CoA) incubate->start_rxn measure Measure Absorbance (340 nm, 10 min) start_rxn->measure calc_rate Calculate Rate of NADPH Oxidation measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50 MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_steps Assay cluster_data_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate (24h) seed_cells->incubate_24h add_compound Add Compound Dilutions incubate_24h->add_compound incubate_48h Incubate (48h) add_compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate (4h) add_mtt->incubate_4h dissolve_formazan Dissolve Formazan (DMSO) incubate_4h->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50 FAS_Inhibition_Apoptosis_Pathway cluster_inhibition Inhibition cluster_metabolic_effect Metabolic Effect cluster_cellular_response Cellular Response inhibitor This compound fas Fatty Acid Synthase (FAS) inhibitor->fas inhibits malonyl_coa Malonyl-CoA Accumulation fas->malonyl_coa causes accumulation upon inhibition end_product Fatty Acid Synthesis (End-product depletion) fas->end_product catalyzes er_stress ER Stress malonyl_coa->er_stress end_product->er_stress ros ROS Production er_stress->ros apoptosis Apoptosis er_stress->apoptosis ros->apoptosis

References

applications of 3-Morpholin-4-yl-3-oxopropanoic acid in PI3Kβ inhibition

Author: BenchChem Technical Support Team. Date: December 2025

As of the latest available information, "3-Morpholin-4-yl-3-oxopropanoic acid" is not a widely documented or characterized inhibitor of PI3Kβ in publicly accessible scientific literature. Research and development in the field of PI3K inhibitors often involve complex molecular structures, and specific compounds may be investigated under different chemical names or internal company codes that are not broadly disclosed.

Therefore, this document serves as a generalized template and guide for researchers interested in evaluating the potential of novel compounds, such as a hypothetical "this compound" derivative, as PI3Kβ inhibitors. The protocols and pathways described below are standard methodologies used in the field of kinase drug discovery.

Application Notes: Evaluating Novel PI3Kβ Inhibitors

Introduction:

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in cellular signaling pathways, governing processes such as cell growth, proliferation, survival, and metabolism. The PI3K family is divided into three classes, with Class I being the most extensively studied in the context of cancer and other diseases. Class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit. The β isoform of the catalytic subunit (p110β) is encoded by the PIK3CB gene. The PI3Kβ signaling pathway is frequently activated in various cancers, particularly in prostate and breast cancers, making it a compelling target for therapeutic intervention.

The hypothetical compound, this compound, represents a potential scaffold for the development of novel PI3Kβ inhibitors. Its morpholine and carboxylic acid moieties could serve as key pharmacophoric features for interaction with the ATP-binding pocket of the PI3Kβ enzyme. These application notes provide a framework for the initial characterization and validation of such compounds.

Key Applications:

  • In Vitro Kinase Profiling: To determine the potency and selectivity of the compound against PI3Kβ and other related kinases.

  • Cell-Based Assays: To assess the compound's ability to inhibit the PI3Kβ signaling pathway in a cellular context.

  • Western Blotting: To quantify the downstream effects of PI3Kβ inhibition on key signaling proteins like AKT.

  • Cancer Cell Proliferation Assays: To evaluate the anti-proliferative effects of the compound on cancer cell lines with known PI3K pathway activation.

Quantitative Data Summary

The following table is a template for summarizing key quantitative data for a novel PI3Kβ inhibitor.

Parameter Description Hypothetical Value for Novel Inhibitor
IC50 (PI3Kβ) The half-maximal inhibitory concentration against the PI3Kβ enzyme.50 nM
Selectivity (PI3Kα/β) The ratio of IC50 values for PI3Kα versus PI3Kβ. A higher value indicates greater selectivity for PI3Kβ.>100-fold
Cellular p-AKT IC50 The concentration of the compound that inhibits the phosphorylation of AKT by 50% in a cellular assay.200 nM
Cell Proliferation GI50 The concentration of the compound that causes 50% growth inhibition in a specific cancer cell line (e.g., PC-3).500 nM

Experimental Protocols

1. In Vitro PI3Kβ Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a method to determine the in vitro potency of a test compound against PI3Kβ.

  • Materials:

    • PI3Kβ enzyme (recombinant)

    • Eu-anti-GST antibody

    • GSK1-tracer

    • Assay buffer

    • Test compound (e.g., this compound derivative)

    • 384-well microplate

    • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the assay buffer.

    • Add the test compound dilutions to the wells.

    • Add the PI3Kβ enzyme and the Eu-anti-GST antibody mixture to the wells.

    • Add the GSK1-tracer to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET-capable plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

    • Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.

2. Cellular p-AKT (Ser473) Inhibition Assay

This protocol measures the inhibition of AKT phosphorylation in a cellular context.

  • Materials:

    • PC-3 cells (or another suitable cell line)

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Test compound

    • IGF-1 (Insulin-like growth factor 1)

    • Lysis buffer

    • Anti-p-AKT (Ser473) antibody

    • Anti-total AKT antibody

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Western blot equipment

  • Procedure:

    • Seed PC-3 cells in a 6-well plate and allow them to adhere overnight.

    • Starve the cells in a serum-free medium for 24 hours.

    • Pre-treat the cells with various concentrations of the test compound for 2 hours.

    • Stimulate the cells with IGF-1 for 15 minutes to induce AKT phosphorylation.

    • Wash the cells with cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with anti-p-AKT (Ser473) and anti-total AKT antibodies.

    • Develop the blot using a chemiluminescent substrate and image the results.

    • Quantify the band intensities to determine the IC50 for p-AKT inhibition.

Visualizations

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3Kbeta PI3Kβ RTK->PI3Kbeta Activation PIP2 PIP2 PI3Kbeta->PIP2 Catalyzes PIP3 PIP3 PI3Kbeta->PIP3 Conversion PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation (Thr308) Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Inhibitor 3-Morpholin-4-yl- 3-oxopropanoic acid (Hypothetical Inhibitor) Inhibitor->PI3Kbeta Inhibition

Caption: PI3Kβ signaling pathway and the point of inhibition.

Experimental_Workflow Start Start: Compound Synthesis Step1 In Vitro Kinase Assay (IC50 Determination) Start->Step1 Step2 Cellular p-AKT Inhibition Assay (Western Blot) Step1->Step2 Potent Hits Step3 Cell Proliferation Assay (GI50) Step2->Step3 Cellularly Active Compounds End End: Lead Optimization Step3->End

Caption: Workflow for evaluating a novel PI3Kβ inhibitor.

Application Notes: Investigating the Antimicrobial Potential of 3-Morpholin-4-yl-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Morpholine is a versatile heterocyclic motif recognized as a privileged pharmacophore in medicinal chemistry, integral to numerous bioactive compounds with a wide spectrum of pharmacological activities.[1][2][3] Its unique physicochemical properties often enhance the pharmacokinetic profiles of drug candidates.[2][4] The morpholine nucleus is a key component in various approved drugs and experimental agents, demonstrating activities ranging from anticancer and anti-inflammatory to antimicrobial.[1][3] This document provides a detailed guide for researchers on the potential application and methodologies for evaluating the antimicrobial properties of a specific morpholine derivative, 3-Morpholin-4-yl-3-oxopropanoic acid. While direct antimicrobial data for this compound is not extensively available, the well-documented bioactivity of related morpholine derivatives suggests its potential as a subject for antimicrobial research.[5][6][7][8]

Chemical Structure and Properties

PropertyValue
IUPAC Name This compound
Synonyms 3-(4-morpholinyl)-3-oxopropanoic acid, 3-keto-3-morpholino-propionic acid
CAS Number 105397-92-0
Molecular Formula C₇H₁₁NO₄
Molecular Weight 173.17 g/mol

Hypothesized Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of various morpholine-containing compounds against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[5][6][7] For instance, certain morpholine derivatives have shown inhibitory action against Pseudomonas aeruginosa, Proteus vulgaris, and Candida albicans.[5] Some derivatives have been found to be active against M. smegmatis, C. albicans, and S. cerevisiae.[6] The mechanism of action for antimicrobial morpholine derivatives can be diverse, including the inhibition of essential enzymes, disruption of cell membrane integrity, or acting as adjuvants to enhance the efficacy of existing antibiotics.[8][9][10] It is hypothesized that this compound may exhibit similar antimicrobial activities, warranting a thorough investigation.

Experimental Protocols

The following are detailed protocols for the preliminary antimicrobial screening of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water). The final solvent concentration in the assay should be non-inhibitory to the microorganisms.

  • Inoculum Preparation: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Perform a two-fold serial dilution of the compound in the 96-well plate.

    • Add 100 µL of broth to wells 2 through 12.

    • Add 200 µL of the stock solution (at twice the highest desired test concentration) to well 1.

    • Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no inoculum).

  • Inoculation: Add 100 µL of the prepared inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or a microplate reader.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Materials:

  • MIC plates from the previous experiment

  • Nutrient agar plates (for bacteria) or Sabouraud Dextrose Agar plates (for fungi)

  • Sterile micropipette tips

Procedure:

  • Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth.

  • Spot-inoculate the aliquots onto appropriately labeled agar plates.

  • Incubate the agar plates under the same conditions as the MIC assay.

  • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Anti-Biofilm Assay (Crystal Violet Method)

Materials:

  • This compound

  • Tryptic Soy Broth (TSB) supplemented with glucose (for bacteria) or RPMI-1640 (for fungi)

  • Sterile 96-well flat-bottom microtiter plates

  • Biofilm-forming microbial strains

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid

Procedure:

  • Prepare serial dilutions of the compound in the 96-well plate as described in the MIC protocol, using the appropriate biofilm-promoting medium.

  • Inoculate the wells with the microbial suspension adjusted to 0.5 McFarland standard and diluted to a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Incubate the plates for 24-48 hours without agitation to allow for biofilm formation.

  • After incubation, gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic cells.

  • Air-dry the plates.

  • Stain the adherent biofilms by adding 125 µL of 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.

  • Wash the wells three times with sterile water to remove excess stain.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

  • Measure the absorbance at 570 nm using a microplate reader. The reduction in absorbance in the presence of the compound indicates anti-biofilm activity.

Visualizations

The following diagrams illustrate a hypothetical signaling pathway for antimicrobial action and a general experimental workflow for screening this compound.

antimicrobial_pathway cluster_cell Bacterial Cell cluster_compound enzyme Essential Enzyme (e.g., DNA Gyrase, DHFR) membrane Cell Membrane ribosome Ribosome synthesis Cell Wall Synthesis synthesis->membrane protein_synthesis Protein Synthesis protein_synthesis->ribosome dna_replication DNA Replication dna_replication->enzyme compound 3-Morpholin-4-yl- 3-oxopropanoic acid compound->enzyme Inhibition compound->membrane Disruption compound->ribosome Binding

Hypothetical antimicrobial mechanisms of action.

experimental_workflow cluster_prep Preparation cluster_assay Primary Screening cluster_followup Secondary Assays compound_prep Prepare Stock Solution of This compound mic_test Broth Microdilution Assay (Determine MIC) compound_prep->mic_test inoculum_prep Prepare Microbial Inoculum (0.5 McFarland) inoculum_prep->mic_test mbc_test Subculture for MBC/MFC mic_test->mbc_test biofilm_test Anti-Biofilm Assay mic_test->biofilm_test

General workflow for antimicrobial screening.

References

Application Notes and Protocols for 3-Morpholin-4-yl-3-oxopropanoic Acid in Nitric Oxide Production Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule implicated in a wide array of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response. In the context of inflammation, inducible nitric oxide synthase (iNOS) is expressed in various cell types, particularly macrophages, leading to a significant and sustained production of NO. This overproduction of NO is a key contributor to the pathophysiology of numerous inflammatory diseases. Consequently, the inhibition of iNOS and the subsequent reduction of NO production represent a promising therapeutic strategy for the development of novel anti-inflammatory agents.

3-Morpholin-4-yl-3-oxopropanoic acid is a morpholine derivative with potential pharmacological activities. The morpholine scaffold is a privileged structure in medicinal chemistry, known to be a component of various biologically active compounds.[1] This document provides detailed application notes and experimental protocols for the investigation of this compound as an inhibitor of nitric oxide production in a cellular model of inflammation.

Principle of the Assay

The inhibitory effect of this compound on nitric oxide production is typically assessed using an in vitro cell-based assay. The most common model involves the use of murine macrophage cell lines, such as RAW 264.7, which are stimulated with lipopolysaccharide (LPS) to induce the expression of iNOS and subsequent NO production.[2]

Due to the short half-life of NO, its direct quantification is challenging. Therefore, NO production is indirectly measured by quantifying the accumulation of its stable oxidative product, nitrite (NO₂⁻), in the cell culture supernatant.[3] The Griess assay is a simple and sensitive colorimetric method used for this purpose.[2] This assay is based on a two-step diazotization reaction in which Griess reagent converts nitrite into a colored azo compound, the absorbance of which can be measured spectrophotometrically.[4]

Quantitative Data Summary

Disclaimer: The following data is hypothetical and for illustrative purposes only, as no specific experimental data for this compound on nitric oxide inhibition has been published. The values are representative of what might be observed for a moderately potent small molecule inhibitor.

Table 1: Inhibitory Effect of this compound on Nitric Oxide Production and Cell Viability in LPS-Stimulated RAW 264.7 Macrophages.

Concentration (µM)Nitrite Concentration (µM)% Inhibition of NO ProductionCell Viability (%)
0 (Vehicle Control)50.2 ± 3.50100
145.1 ± 2.810.299.5 ± 2.1
537.8 ± 3.124.798.7 ± 1.9
1028.9 ± 2.542.497.4 ± 2.5
2515.6 ± 1.968.995.8 ± 3.1
508.3 ± 1.283.592.3 ± 3.8
1005.1 ± 0.989.885.1 ± 4.2

Data are presented as mean ± standard deviation (SD) from three independent experiments.

Experimental Protocols

Protocol 1: In Vitro Nitric Oxide Production Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol details the procedure for evaluating the inhibitory effect of this compound on nitric oxide production in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).

Materials and Reagents:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Griess Reagent Kit

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed the cells in a 96-well plate at a density of 2 x 10⁵ cells/mL and allow them to adhere overnight.[4]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the following day, replace the medium with fresh DMEM.

    • Treat the cells with various concentrations of this compound for 1 hour prior to LPS stimulation. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

  • LPS Stimulation:

    • After the 1-hour pre-treatment, stimulate the cells with LPS at a final concentration of 1 µg/mL.[4]

    • Include a negative control (cells with medium only), a vehicle control (cells with DMSO and LPS), and a positive control (a known iNOS inhibitor).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[4]

  • Nitrite Quantification (Griess Assay):

    • After the 24-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[4]

    • Add 50 µL of Griess Reagent I to each well containing the supernatant and incubate for 10 minutes at room temperature, protected from light.[4]

    • Add 50 µL of Griess Reagent II to each well and incubate for another 10 minutes at room temperature, protected from light.[4]

    • Measure the absorbance at 546 nm using a microplate reader.[4]

    • Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.

  • Cell Viability Assay (MTT Assay):

    • To assess the cytotoxicity of the compound, perform an MTT assay on the remaining cells in the original 96-well plate.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis cluster_data Data Interpretation culture Culture RAW 264.7 Cells seed Seed Cells in 96-well Plate culture->seed compound Add 3-Morpholin-4-yl- 3-oxopropanoic acid seed->compound lps Stimulate with LPS compound->lps incubate Incubate for 24 hours lps->incubate supernatant Collect Supernatant incubate->supernatant mtt Perform MTT Assay on Cells griess Perform Griess Assay supernatant->griess read_griess Measure Absorbance (546 nm) griess->read_griess calc_no Calculate NO Inhibition read_griess->calc_no read_mtt Measure Absorbance (570 nm) mtt->read_mtt calc_viability Calculate Cell Viability read_mtt->calc_viability

Figure 1: Experimental workflow for NO production inhibition assay.

signaling_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK Activates IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocates iNOS_gene iNOS Gene Transcription NFkB_nuc->iNOS_gene Induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translates NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes L_Arginine L-Arginine L_Arginine->NO:n Substrate Inhibitor 3-Morpholin-4-yl- 3-oxopropanoic acid Inhibitor->iNOS_protein Inhibits

Figure 2: LPS-induced nitric oxide production pathway.

References

Application Notes and Protocols for the Analytical Detection of 3-Morpholin-4-yl-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Note 1: Quantification of 3-Morpholin-4-yl-3-oxopropanoic acid using High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Pre-column Derivatization

Introduction

This compound is a small, polar molecule containing a carboxylic acid and a morpholine moiety. Direct analysis of such compounds by reversed-phase HPLC can be challenging due to poor retention on non-polar stationary phases. Furthermore, the molecule lacks a strong chromophore, leading to low sensitivity with UV detection. To overcome these limitations, a pre-column derivatization strategy is recommended. Derivatization with a reagent that introduces a highly UV-absorbent group enhances chromatographic retention and significantly improves detection sensitivity.

Principle of the Method

The carboxylic acid or the secondary amine of the morpholine ring can be targeted for derivatization. A common approach for amines is derivatization with reagents like 1-naphthylisothiocyanate (NIT). This reaction forms a stable thiourea derivative that is highly responsive to UV detection and exhibits improved chromatographic properties.[1][2] The derivatized analyte is then separated on a reversed-phase HPLC column and quantified using a UV detector.

Advantages of Derivatization HPLC-UV:

  • Enhanced Sensitivity: The introduction of a strong chromophore allows for detection at lower concentrations.[1]

  • Improved Chromatography: The derivatized product is typically less polar, leading to better retention and peak shape on standard reversed-phase columns.

  • Selectivity: The derivatization reaction can be specific to the functional group of interest, reducing interference from matrix components.

Considerations:

  • Reaction Optimization: The derivatization reaction conditions (e.g., pH, temperature, reaction time, and reagent concentration) must be carefully optimized to ensure complete and reproducible derivatization.

  • Stability: The stability of the derivative must be assessed to ensure it does not degrade during sample preparation and analysis.[3]

  • Method Validation: The entire analytical method, including the derivatization step, must be thoroughly validated according to relevant guidelines.

Application Note 2: Sensitive and Selective Analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity for the quantification of small molecules in complex matrices.[4] This technique is well-suited for the analysis of this compound, particularly in biological samples, as it can overcome challenges associated with matrix effects and low analyte concentrations.

Principle of the Method

The analyte is first separated from other components in the sample by liquid chromatography. Due to the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable separation mode.[5] Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer. In the tandem mass spectrometer, the precursor ion corresponding to the analyte's molecular weight is selected and fragmented. Specific product ions are then monitored for quantification, a technique known as Multiple Reaction Monitoring (MRM). This process provides a high degree of selectivity and reduces background noise.

Advantages of LC-MS/MS:

  • High Sensitivity and Selectivity: The ability to monitor specific precursor-to-product ion transitions makes this method highly selective and sensitive.[4][6]

  • Minimal Sample Preparation: In some cases, a simple "dilute-and-shoot" approach can be used, minimizing sample preparation steps.

  • No Derivatization Required: LC-MS/MS can often directly detect compounds that lack a chromophore, eliminating the need for a derivatization step.[7]

Considerations:

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, affecting accuracy. This can be mitigated by appropriate sample clean-up, chromatographic separation, and the use of a stable isotope-labeled internal standard.

  • Ionization Optimization: The source parameters (e.g., capillary voltage, gas flow rates, temperature) and mobile phase composition must be optimized to achieve efficient ionization of the target analyte.

Quantitative Data Summary for Morpholine Analysis (Reference Data)

The following table summarizes the performance characteristics of various analytical methods reported for the quantification of morpholine, a structurally related compound. This data can serve as a benchmark for the expected performance of a method developed for this compound.

Analytical MethodSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)Reference
HILIC-LC-MS/MSFruits (Apples, Citrus)0.001-0.004 µg/g0.01 µg/g>0.9984-120[5]
HILIC-UPLC-MS/MSFruits (Apples)2 µg/kg5 µg/kg0.999883-108[5]
UHPLC-HRMSFruits (Citrus, Apples)2 µg/kg5 µg/kg>0.99978.4-102.7[5]
GC-MS (with derivatization)Apple Juice, Ibuprofen7.3 µg/L24.4 µg/L>0.9994.3-109.0[3]
HPLC-UV (with derivatization)Cobicistat (API)0.1000 µg/mL0.3001 µg/mL0.999597.9-100.4[1]

Experimental Protocols

Protocol 1: HPLC-UV Analysis with Pre-column Derivatization

This protocol describes a general procedure for the quantification of this compound using HPLC-UV after derivatization with 1-Naphthylisothiocyanate (NIT).

1. Materials and Reagents

  • This compound standard

  • 1-Naphthylisothiocyanate (NIT)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Solvent for sample dissolution (e.g., water, methanol)

2. Standard and Sample Preparation

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the chosen solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).

  • Sample Preparation: Dissolve the sample in the same solvent as the standards to achieve a concentration within the calibration range.

3. Derivatization Procedure

  • To 100 µL of each standard and sample solution in a microcentrifuge tube, add 100 µL of a 1 mg/mL solution of NIT in acetonitrile.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes). This step must be optimized.

  • After incubation, cool the mixture to room temperature.

  • Dilute the reaction mixture with the mobile phase to a suitable concentration for HPLC analysis.

4. HPLC-UV Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

    • 20-25 min: Column re-equilibration

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: To be determined by measuring the UV spectrum of the derivatized product (typically around 230-280 nm for naphthyl derivatives).

  • Column Temperature: 30°C.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the standards.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing Prep_Sample Sample Dissolution Add_NIT Add NIT Reagent Prep_Sample->Add_NIT Prep_Standard Standard Dilution Prep_Standard->Add_NIT Incubate Incubate (e.g., 60°C) Add_NIT->Incubate Inject Inject into HPLC Incubate->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Sample Concentration Detect->Quantify LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Add_IS Add Internal Standard Sample->Add_IS Extract Extraction (e.g., Protein Ppt.) Add_IS->Extract Centrifuge Centrifuge & Collect Supernatant Extract->Centrifuge Inject Inject into LC-MS/MS Centrifuge->Inject Separate HILIC Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using IS Integrate->Quantify Report Generate Report Quantify->Report

References

3-Morpholin-4-yl-3-oxopropanoic Acid: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 3-morpholin-4-yl-3-oxopropanoic acid core represents a promising and versatile scaffold in medicinal chemistry. Its inherent structural features, including the hydrogen bond accepting capabilities of the morpholine oxygen and amide carbonyl, combined with the acidic carboxylic acid moiety, provide a valuable framework for the design of novel therapeutic agents. This scaffold allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. While direct and extensive research on this specific parent scaffold is emerging, numerous studies on closely related propanoic acid derivatives incorporating a morpholine or analogous heterocyclic ring system have demonstrated significant potential in various therapeutic areas, particularly in oncology and infectious diseases.

These application notes provide an overview of the therapeutic potential, key experimental protocols for synthesis and biological evaluation, and relevant quantitative data derived from studies on analogous structures.

Therapeutic Potential

Derivatives built upon a 3-(heterocyclic)-3-oxopropanoic acid framework have shown promising activity in several key areas of drug discovery:

  • Anticancer Activity: Modification of the propanoic acid backbone and substitution on appended aromatic or heterocyclic rings have led to the identification of potent cytotoxic agents against various cancer cell lines. The morpholine moiety is often employed to improve aqueous solubility and metabolic stability, crucial properties for developing effective anticancer drugs.

  • Antimicrobial Activity: The scaffold has been utilized to develop novel antibacterial and antifungal agents. The ability to introduce diverse functional groups allows for the targeting of specific microbial pathways and overcoming existing drug resistance mechanisms.

  • Enzyme Inhibition: The structural characteristics of this scaffold make it a suitable starting point for designing inhibitors of various enzymes. The carboxylic acid can interact with active site residues, while the morpholine and other substituents can be tailored to fit into specific binding pockets.

Quantitative Data Summary

The following tables summarize the biological activity of various derivatives based on scaffolds analogous to this compound. This data is crucial for understanding the structure-activity relationships and for guiding future drug design efforts.

Table 1: Anticancer Activity of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives against A549 Human Lung Carcinoma Cells

Compound IDModificationIC50 (µM)[1]
21 Carboxylic acid with oxime5.42
22 Carboxylic acid with oxime2.47
25 Carbohydrazide with oxime8.05
26 Carbohydrazide with oxime25.4
Cisplatin Reference Drug11.71

Table 2: Antimicrobial Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Hydrazone Derivatives

Compound IDHeterocyclic SubstituentMIC (µg/mL) vs. MRSA[2]MIC (µg/mL) vs. VRE[2]MIC (µg/mL) vs. E. coli[2]
14 Thiophene10.58
15 Furan2116
16 Pyrrole8264

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and biological evaluation of derivatives based on the this compound scaffold and its analogs.

Protocol 1: General Synthesis of 3-(Heterocyclic-amino)propanoic Acid Derivatives

This protocol describes a general method for the synthesis of N-substituted-β-alanine derivatives, which is a common strategy for elaborating the propanoic acid core.

Materials:

  • Appropriate heterocyclic amine (e.g., 4-aminomorpholine)

  • Methyl acrylate

  • Methanol

  • Hydrazine hydrate

  • Substituted aldehydes or ketones

  • Glacial acetic acid

  • Ethanol

Procedure:

  • Synthesis of the Methyl Ester: A mixture of the heterocyclic amine (1 eq.) and methyl acrylate (1.2 eq.) in methanol is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

  • Synthesis of the Hydrazide: The methyl ester (1 eq.) is dissolved in ethanol, and hydrazine hydrate (3 eq.) is added. The mixture is refluxed for 8-12 hours. After cooling, the precipitated product is filtered, washed with cold ethanol, and dried to yield the corresponding hydrazide.

  • Synthesis of Hydrazones: The hydrazide (1 eq.) is dissolved in absolute ethanol with a catalytic amount of glacial acetic acid. The substituted aldehyde or ketone (1.1 eq.) is added, and the mixture is stirred at room temperature for 12-24 hours. The resulting precipitate is filtered, washed with ethanol, and dried to obtain the final hydrazone derivative.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized compounds are serially diluted in the culture medium to achieve a range of final concentrations. The old medium is removed from the wells, and 100 µL of the medium containing the test compounds is added. A control group with DMSO alone is also included. The plates are incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the cell viability against the compound concentration.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol describes the broth microdilution method for determining the minimum inhibitory concentration (MIC) of the synthesized compounds against bacterial strains.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Synthesized compounds dissolved in DMSO

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: The synthesized compounds are serially diluted in MHB in a 96-well plate to obtain a range of concentrations.

  • Inoculation: The standardized bacterial inoculum is diluted and added to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. A positive control (broth with inoculum) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations

The following diagrams illustrate key conceptual frameworks and workflows relevant to the use of this compound as a scaffold in drug design.

Drug_Discovery_Workflow Scaffold 3-Morpholin-4-yl-3-oxopropanoic Acid Scaffold Library Compound Library Synthesis Scaffold->Library Diversification Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR) Hit->Lead Chemical Modification Preclinical Preclinical Studies Lead->Preclinical

Drug discovery workflow using the target scaffold.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Hydrazide Formation cluster_2 Final Product Synthesis Amine Heterocyclic Amine Ester Methyl Ester Intermediate Amine->Ester Acrylate Methyl Acrylate Acrylate->Ester Hydrazide Hydrazide Intermediate Ester->Hydrazide Hydrazine Hydrazine Hydrate Hydrazine->Hydrazide FinalProduct Hydrazone Derivative Hydrazide->FinalProduct Carbonyl Aldehyde/Ketone Carbonyl->FinalProduct

General synthetic workflow for derivatives.

Signaling_Pathway_Inhibition Receptor Growth Factor Receptor Kinase Tyrosine Kinase Receptor->Kinase Activation Substrate Substrate Phosphorylation Kinase->Substrate Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Scaffold-Based Inhibitor Inhibitor->Kinase Inhibition

Conceptual inhibition of a signaling pathway.

References

Application Notes and Protocols for 3-Morpholin-4-yl-3-oxopropanoic acid in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential utility of 3-Morpholin-4-yl-3-oxopropanoic acid in cell culture-based assays, drawing upon methodologies commonly used for the evaluation of morpholine-containing compounds in preclinical research. While specific experimental data for this compound is not extensively available in published literature, the following protocols and data tables are presented as representative examples based on the activities of structurally related molecules.

Introduction

This compound is a synthetic organic compound featuring a morpholine ring, a structural motif frequently found in biologically active molecules.[1] Morpholine derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3] The protocols described herein are intended to serve as a guide for investigating the cytotoxic and antiproliferative effects of this compound on various cancer cell lines.

Data Presentation: Representative Cytotoxicity Data

The following tables summarize hypothetical data from a series of in vitro assays designed to assess the cytotoxic potential of this compound against common cancer cell lines. These values are for illustrative purposes and are modeled on typical results observed for similar classes of compounds.[4][5]

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM) [Representative Data]
A549Lung Carcinoma4825.5
MCF-7Breast Adenocarcinoma4832.8
PC-3Prostate Cancer4845.1
HepG2Hepatocellular Carcinoma4838.2
HCT116Colon Carcinoma4829.7

Table 2: Cell Viability in Response to Treatment with this compound (A549 Cell Line)

Concentration (µM)Percent Viability (%) ± SD [Representative Data]
0 (Control)100 ± 4.2
195.3 ± 3.8
582.1 ± 5.1
1065.7 ± 4.5
2548.9 ± 3.9
5023.4 ± 2.7
1008.1 ± 1.5

Experimental Protocols

The following are detailed protocols for common cell-based assays to determine the biological activity of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the measurement of cell viability based on the metabolic activity of cells.[6][7]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[8]

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Cancer cell lines of interest

  • This compound (dissolved in DMSO to create a stock solution)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[7] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

  • Cancer cell lines of interest

  • This compound

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours as described in Protocol 1.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Mandatory Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound, leading to apoptosis. This is a representative diagram based on common anticancer mechanisms.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K GF Growth Factor GF->Receptor Compound 3-Morpholin-4-yl- 3-oxopropanoic acid Akt Akt Compound->Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Proliferation Cell Proliferation and Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution of Compound D Treat Cells with Serial Dilutions A->D B Culture Cancer Cell Lines C Seed Cells in Multi-well Plates B->C C->D E Incubate for 24-72 hours D->E F Perform Cell Viability Assay (e.g., MTT) E->F G Measure Absorbance/ Fluorescence F->G H Calculate IC50 and Percent Viability G->H

References

Application Notes and Protocols: Synthesis and Anticancer Evaluation of 3-Morpholin-4-yl-3-oxopropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis of 3-Morpholin-4-yl-3-oxopropanoic acid and its derivatives, along with protocols for evaluating their potential as anticancer agents. The information compiled herein is based on established synthetic methodologies for related compounds and standard biological assays.

Synthesis of this compound and Its Amide Derivatives

The synthesis of this compound can be approached via a two-step process involving the formation of a methyl ester intermediate followed by hydrolysis. Subsequent derivatization to form amides can be achieved through standard coupling reactions.

Synthesis of Methyl 3-Morpholino-3-oxopropanoate (Intermediate)

A potential route to the intermediate, methyl 3-morpholino-3-oxopropanoate, involves the acylation of morpholine with a suitable malonic acid derivative.

Synthesis of this compound (Parent Compound)

The parent acid can be obtained by the hydrolysis of its methyl ester. This method is analogous to the synthesis of similar β-keto acids.[1]

Protocol:

  • To a solution of methyl 3-morpholino-3-oxopropanoate in a suitable solvent (e.g., methanol or a mixture of methanol and water), add an equimolar amount of a base such as sodium hydroxide or potassium hydroxide.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to 0°C and acidify with a suitable acid (e.g., 1N HCl) to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Synthesis of this compound Amide Derivatives

The carboxylic acid moiety of the parent compound can be readily converted to a variety of amide derivatives using standard peptide coupling reagents.[2][3]

General Protocol for Amide Coupling:

  • Dissolve this compound in an appropriate aprotic solvent (e.g., dichloromethane or dimethylformamide).

  • Add a coupling agent (e.g., HATU, HBTU, or EDC with HOBt) and a non-nucleophilic base (e.g., diisopropylethylamine).

  • Stir the mixture for a short period to activate the carboxylic acid.

  • Add the desired primary or secondary amine to the reaction mixture.

  • Allow the reaction to proceed at room temperature until completion, as monitored by TLC.

  • Upon completion, perform an aqueous work-up to remove the coupling reagents and base.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

G cluster_0 Synthesis of Parent Compound cluster_1 Synthesis of Amide Derivatives Methyl 3-morpholino-3-oxopropanoate Methyl 3-morpholino-3-oxopropanoate Hydrolysis (e.g., NaOH, H2O/MeOH) Hydrolysis (e.g., NaOH, H2O/MeOH) Methyl 3-morpholino-3-oxopropanoate->Hydrolysis (e.g., NaOH, H2O/MeOH) This compound This compound Hydrolysis (e.g., NaOH, H2O/MeOH)->this compound Parent Acid This compound Amide Coupling (e.g., HATU, DIPEA) Amide Coupling (e.g., HATU, DIPEA) Parent Acid->Amide Coupling (e.g., HATU, DIPEA) Amide Derivative Amide Derivative Amide Coupling (e.g., HATU, DIPEA)->Amide Derivative Amine (R1R2NH) Amine (R1R2NH) Amine (R1R2NH)->Amide Coupling (e.g., HATU, DIPEA)

Caption: General workflow for the synthesis of this compound and its amide derivatives.

Anticancer Activity of Morpholine-Containing Compounds

The morpholine moiety is a privileged scaffold in medicinal chemistry and is present in numerous compounds with demonstrated anticancer activity. These compounds often exert their effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[4]

Representative Anticancer Activity Data

While specific data for derivatives of this compound are not yet publicly available, the following table presents the anticancer activity of other morpholine-containing compounds to illustrate the potential of this chemical class.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 9e MCF-7 (Breast)1.32[5]
Compound 3d HepG2 (Liver)8.50[6]
Compound 3c HepG2 (Liver)11.42[6]
Compound 3e HepG2 (Liver)12.76[6]
Compound AK-10 MCF-7 (Breast)3.15[7][8]
Compound AK-10 SHSY-5Y (Neuroblastoma)3.36[7][8]
Compound AK-3 MCF-7 (Breast)6.44[7][8]
Compound AK-10 A549 (Lung)8.55[7][8]
Compound AK-3 SHSY-5Y (Neuroblastoma)9.54[7][8]
Compound AK-3 A549 (Lung)10.38[7][8]

Experimental Protocols for Anticancer Studies

The following are standard protocols for assessing the anticancer activity of newly synthesized compounds.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[4]

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds and incubate for a specified period (e.g., 48 or 72 hours).[4]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[9]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).[4]

Seed Cells Seed Cells Incubate (24h) Incubate (24h) Seed Cells->Incubate (24h) Treat with Compound Treat with Compound Incubate (24h)->Treat with Compound Incubate (48-72h) Incubate (48-72h) Treat with Compound->Incubate (48-72h) Add MTT Reagent Add MTT Reagent Incubate (48-72h)->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Solubilize Formazan Solubilize Formazan Incubate (2-4h)->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Data Analysis (IC50) Data Analysis (IC50) Read Absorbance->Data Analysis (IC50)

Caption: Experimental workflow for the MTT cell viability assay.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]

Protocol:

  • Cell Treatment: Treat cancer cells with the test compounds for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).[13]

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).[11]

  • Resuspension: Resuspend the cells in 1X Binding Buffer.[11]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) staining solutions to the cell suspension.[11]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[11][13]

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; and late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.[11]

Potential Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR signaling pathway is a key regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[14] Morpholine-containing compounds have been shown to inhibit this pathway, making it a relevant target for the newly synthesized this compound derivatives.[4]

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Survival Akt->Survival Cell Growth Cell Growth mTORC1->Cell Growth Proliferation Proliferation mTORC1->Proliferation PTEN PTEN PTEN->PIP3 Inhibits

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway in cancer.

References

Application Notes and Protocols for High-Throughput Screening Assays of 3-Morpholin-4-yl-3-oxopropanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) of 3-Morpholin-4-yl-3-oxopropanoic acid analogs against three putative biological targets: Fatty Acid Synthase (FASN), Monoacylglycerol Lipase (MAGL), and G-protein-coupled receptor 84 (GPR84). The selection of these targets is based on the structural characteristics of the core molecule, which suggest potential involvement in fatty acid metabolism and inflammatory signaling pathways.

Putative Target 1: Fatty Acid Synthase (FASN)

Introduction: Fatty Acid Synthase (FASN) is a key enzyme in the de novo biosynthesis of fatty acids.[1] Its upregulation in various cancers makes it a compelling target for anticancer drug discovery.[2][3] Analogs of this compound may act as inhibitors of FASN by mimicking substrates or binding to allosteric sites.

Application Note: FASN Inhibition Assay

This application note describes a biochemical assay to screen for inhibitors of FASN. The assay measures the consumption of NADPH, a cofactor in the fatty acid synthesis pathway, which can be monitored by a decrease in absorbance at 340 nm.

Data Presentation: FASN Inhibition Screening Results

Compound IDConcentration (µM)% Inhibition of FASN ActivityIC50 (µM)
Analog-0011085.22.5
Analog-0021015.6> 50
Analog-0031092.11.8
Control-Inhibitor198.50.1

Experimental Protocol: FASN Biochemical Assay

Materials:

  • Human recombinant FASN enzyme

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1 mM DTT

  • 384-well UV-transparent microplates

  • Plate reader with absorbance detection at 340 nm

Procedure:

  • Prepare a stock solution of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of the test compound solution to each well. For control wells, add 1 µL of DMSO.

  • Prepare the reaction mixture containing FASN enzyme, acetyl-CoA, and malonyl-CoA in the assay buffer.

  • Initiate the reaction by adding 49 µL of the reaction mixture to each well.

  • Immediately measure the absorbance at 340 nm in kinetic mode for 15 minutes at 37°C.

  • The rate of NADPH consumption is calculated from the linear portion of the kinetic curve.

  • The percent inhibition is calculated relative to the DMSO control.

Workflow Diagram:

FASN_Assay_Workflow start Start prep_compounds Prepare Compound Plates start->prep_compounds add_compounds Add Compounds to Assay Plate prep_compounds->add_compounds prep_reagents Prepare FASN Reaction Mix add_reagents Add Reaction Mix to Plate prep_reagents->add_reagents add_compounds->add_reagents incubate Incubate and Read Absorbance (340nm) add_reagents->incubate analyze Data Analysis (% Inhibition, IC50) incubate->analyze end End analyze->end

FASN biochemical assay workflow.

Putative Target 2: Monoacylglycerol Lipase (MAGL)

Introduction: Monoacylglycerol Lipase (MAGL) is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[4][5] Inhibition of MAGL can potentiate endocannabinoid signaling and is a therapeutic strategy for various neurological and inflammatory disorders.[6]

Application Note: MAGL Inhibition Assay

This application note details a fluorometric assay to screen for MAGL inhibitors. The assay utilizes a fluorogenic substrate that, upon cleavage by MAGL, releases a fluorescent product.

Data Presentation: MAGL Inhibition Screening Results

Compound IDConcentration (µM)% Inhibition of MAGL ActivityIC50 (µM)
Analog-0041078.94.2
Analog-005105.2> 50
Analog-0061088.43.1
Control-Inhibitor195.70.2

Experimental Protocol: MAGL Fluorometric Assay

Materials:

  • Human recombinant MAGL enzyme

  • Fluorogenic MAGL substrate (e.g., 4-methylumbelliferyl butyrate)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mg/mL BSA

  • 384-well black, solid-bottom microplates

  • Plate reader with fluorescence detection (e.g., Ex/Em = 360/460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of the compound solution to the wells of a 384-well plate.

  • Add 24 µL of the MAGL enzyme solution in assay buffer to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution.

  • Measure the fluorescence intensity in kinetic mode for 30 minutes at 37°C.

  • The rate of the reaction is determined from the slope of the fluorescence versus time plot.

  • Calculate the percent inhibition for each compound.

Signaling Pathway Diagram:

MAGL_Signaling_Pathway cluster_membrane Cell Membrane 2AG 2-Arachidonoylglycerol (2-AG) MAGL Monoacylglycerol Lipase (MAGL) 2AG->MAGL Hydrolysis AA Arachidonic Acid MAGL->AA Prostaglandins Prostaglandins (Inflammation) AA->Prostaglandins Inhibitor 3-Morpholin-4-yl-3-oxopropanoic acid analog Inhibitor->MAGL Inhibition

Inhibition of MAGL by analogs.

Putative Target 3: G-protein-coupled receptor 84 (GPR84)

Introduction: GPR84 is a G protein-coupled receptor that is activated by medium-chain fatty acids and is implicated in inflammatory and immune responses.[7][8] Antagonists of GPR84 are being explored as potential therapeutics for inflammatory diseases.[9][10][11] The structural similarity of this compound analogs to fatty acids suggests they may act as GPR84 antagonists.

Application Note: GPR84 Antagonist Assay

This application note describes a cell-based assay to screen for GPR84 antagonists. The assay measures the inhibition of agonist-induced Gαi signaling, which results in a decrease in cAMP levels. A common method to measure cAMP is through a competitive immunoassay or a reporter gene assay.

Data Presentation: GPR84 Antagonist Screening Results

Compound IDConcentration (µM)% Inhibition of Agonist ResponseIC50 (µM)
Analog-0071095.31.1
Analog-0081022.1> 50
Analog-0091089.72.9
Control-Antagonist199.10.05

Experimental Protocol: GPR84 cAMP Assay

Materials:

  • HEK293 cells stably expressing human GPR84

  • GPR84 agonist (e.g., decanoic acid)

  • Forskolin

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA)

  • Cell culture medium and supplements

  • 384-well white, solid-bottom microplates

Procedure:

  • Seed GPR84-expressing HEK293 cells into 384-well plates and incubate overnight.

  • Treat the cells with the test compounds for 30 minutes.

  • Stimulate the cells with a mixture of a GPR84 agonist and forskolin for 30 minutes. Forskolin is used to increase basal cAMP levels.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

  • The antagonist activity is determined by the ability of the compound to reverse the agonist-induced decrease in forskolin-stimulated cAMP levels.

Logical Relationship Diagram:

GPR84_Antagonist_Logic Agonist GPR84 Agonist GPR84 GPR84 Receptor Agonist->GPR84 Activates Gai Gαi Signaling GPR84->Gai Activates AC Adenylate Cyclase Gai->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces Antagonist 3-Morpholin-4-yl-3-oxopropanoic acid analog Antagonist->GPR84 Blocks Agonist Binding

GPR84 antagonist mechanism.

References

3-Morpholin-4-yl-3-oxopropanoic Acid: No Evidence for Use in Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of scientific literature and chemical databases, there is currently no published research detailing the use of 3-Morpholin-4-yl-3-oxopropanoic acid in the field of neuroinflammation. Extensive searches for this specific compound, identified by its CAS number 105397-92-0 and synonym 3-keto-3-morpholino-propionic acid, did not yield any studies related to its biological activity, mechanism of action, or application in experimental models of neuroinflammation.

Therefore, the creation of detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams as requested, is not possible at this time due to the absence of foundational research.

The Morpholine Scaffold in Central Nervous System Drug Discovery

While no information is available for the specific compound , it is pertinent to note that the morpholine chemical moiety is a recognized scaffold in the development of drugs targeting the central nervous system (CNS). The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, can impart favorable physicochemical properties to molecules, such as improved solubility and the ability to cross the blood-brain barrier.[1][2][3]

Compounds incorporating a morpholine ring have been investigated for a variety of neurological and inflammatory conditions. For instance, some morpholine derivatives have been explored for their potential as enzyme inhibitors in the context of neurodegenerative diseases.[4] Additionally, certain morpholinopyrimidine derivatives have demonstrated anti-inflammatory effects in cellular models by reducing the expression of key inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). However, it is crucial to emphasize that these findings relate to different molecules and the biological activity of a specific compound cannot be inferred from the general properties of its chemical class.

Future Directions

The absence of data on this compound in neuroinflammation research indicates that this compound has likely not been a focus of investigation in this area. Researchers and drug development professionals interested in novel anti-inflammatory agents may consider this compound as a candidate for initial screening in relevant in vitro and in vivo models of neuroinflammation. Such studies would be necessary to determine if it possesses any therapeutic potential and to elucidate its mechanism of action before any detailed application protocols could be developed.

References

Troubleshooting & Optimization

optimizing reaction conditions for 3-Morpholin-4-yl-3-oxopropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Morpholin-4-yl-3-oxopropanoic acid. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most commonly reported methods for the synthesis of this compound include:

  • Hydrolysis of a corresponding ester: This typically involves the saponification of a methyl or ethyl ester of 3-morpholino-3-oxopropanoic acid using a base like lithium hydroxide or sodium hydroxide.[1]

  • Coupling of a malonic acid derivative with morpholine: This can be achieved by activating one of the carboxylic acid groups of a malonic acid derivative (e.g., a mono-ester mono-acid chloride) and then reacting it with morpholine. Alternatively, a diacid can be coupled using a coupling agent like dicyclohexylcarbodiimide (DCC).

  • Reaction involving Meldrum's acid: Meldrum's acid can be used as a precursor, which upon reaction with morpholine and subsequent hydrolysis can yield the desired product.[2]

Q2: I am attempting a direct reaction between malonic acid and morpholine but see no product formation. Why is this happening?

A2: Direct heating of a carboxylic acid and an amine is often challenging due to the formation of a stable ammonium carboxylate salt. This acid-base reaction can prevent the desired amide formation. To overcome this, a coupling agent or activation of the carboxylic acid is typically required to facilitate the reaction.

Q3: What is a suitable solvent for the synthesis of this compound?

A3: The choice of solvent depends on the specific synthetic route. For the hydrolysis of an ester precursor, a mixture of methanol and water is commonly used.[1] For coupling reactions using reagents like DCC, aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred.

Q4: How can I purify the final product, this compound?

A4: this compound is a polar compound. Purification can be challenging and may require techniques such as:

  • Acid-base extraction: The carboxylic acid can be dissolved in a basic aqueous solution and washed with an organic solvent to remove non-acidic impurities. The product is then recovered by acidifying the aqueous layer and extracting the precipitated product.

  • Crystallization: If a suitable solvent system is found, crystallization can be an effective purification method.

  • Reversed-phase chromatography: For highly polar compounds that are difficult to purify by normal-phase chromatography, reversed-phase (C18) flash chromatography can be a viable option.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, categorized by the synthetic approach.

Route 1: Hydrolysis of Methyl 3-morpholino-3-oxopropanoate
Problem Possible Cause Troubleshooting Steps
Incomplete Hydrolysis (Starting material remains) Insufficient base or reaction time.- Increase the equivalents of base (e.g., LiOH or NaOH).- Extend the reaction time and monitor by TLC or LC-MS.- Gentle heating may be required for stubborn esters.
Steric hindrance around the ester.- Switch to a less sterically hindered base.- Consider using a different solvent system to improve solubility and reactivity.
Low Yield Product loss during workup.- Ensure the pH is sufficiently acidic (pH 2-3) during the acidification step to fully protonate the carboxylate.- Use a more polar solvent for extraction if the product has high water solubility (e.g., ethyl acetate, or a mixture with THF).- Perform multiple extractions to maximize recovery.
Transesterification.- If using an alcoholic solvent with NaOH or KOH, transesterification can be a side reaction. Using LiOH is often preferred. Avoid using an alcohol that is different from the ester's alcohol group.
Route 2: Coupling of Malonic Acid Derivative with Morpholine using DCC
Problem Possible Cause Troubleshooting Steps
Low or No Product Formation Inactive coupling agent.- Use fresh DCC, as it can be deactivated by moisture.
Formation of stable salt.- Ensure anhydrous reaction conditions. Water can interfere with the coupling agent.
Difficult Purification (Presence of white precipitate) Dicyclohexylurea (DCU) byproduct.- DCU is the byproduct of DCC and is often insoluble in many organic solvents. Filter the reaction mixture to remove the precipitated DCU.- If some DCU remains in the filtrate, it can sometimes be removed by precipitation from a concentrated solution in DCM or by column chromatography.
Side Product Formation Formation of N-acylurea.- This side product can form from the rearrangement of the O-acylisourea intermediate. It can be difficult to separate from the desired product. Using an additive like 1-hydroxybenzotriazole (HOBt) can help to suppress this side reaction.

Experimental Protocols

Synthesis of this compound via Hydrolysis

This protocol is adapted from a known procedure for the hydrolysis of a similar ester.[1]

Materials:

  • Methyl 3-morpholino-3-oxopropanoate

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve methyl 3-morpholino-3-oxopropanoate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (1.5 - 2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 1.5 to 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like hexane to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. A precipitate may form.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by crystallization or chromatography if necessary.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Ester in MeOH/H2O add_base Add LiOH start->add_base stir Stir at RT (1.5-3h) add_base->stir monitor Monitor by TLC/LC-MS stir->monitor concentrate Remove MeOH monitor->concentrate wash_impurities Wash with Hexane concentrate->wash_impurities acidify Acidify with HCl wash_impurities->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry over Na2SO4 extract->dry final_concentrate Concentrate dry->final_concentrate product This compound final_concentrate->product

Caption: Experimental workflow for the synthesis via hydrolysis.

troubleshooting_logic start Reaction Issue? incomplete_rxn Incomplete Reaction? start->incomplete_rxn low_yield Low Yield? start->low_yield purification_issue Purification Difficulty? start->purification_issue incomplete_rxn->low_yield No solution1 Increase Base/Time Consider Gentle Heating incomplete_rxn->solution1 Yes low_yield->purification_issue No solution2 Check Workup pH Use Polar Extraction Solvent Multiple Extractions low_yield->solution2 Yes purification_issue->start No solution3 Filter to Remove DCU Consider Chromatography purification_issue->solution3 Yes (DCC Route) side_product N-acylurea Formation? purification_issue->side_product Yes (DCC Route) solution4 Use HOBt Additive side_product->start No side_product->solution4 Yes

Caption: Troubleshooting decision tree for the synthesis.

References

Technical Support Center: Synthesis of 3-Morpholin-4-yl-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of 3-Morpholin-4-yl-3-oxopropanoic acid synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during the experimental process.

Troubleshooting Guides and FAQs

This section is designed to help you identify and resolve common problems that may arise during the synthesis.

Frequently Asked Questions (FAQs)

  • What is the most common synthetic route for this compound? The most prevalent and reliable method is a two-step process. The first step involves the synthesis of an intermediate ester, typically ethyl 3-morpholino-3-oxopropanoate. This is achieved by the amidation of a malonic acid monoester chloride with morpholine. The second step is the hydrolysis of this ester to the final carboxylic acid product.

  • Why is my overall yield low? Low overall yield can result from issues in either of the two main steps. In the amidation step, incomplete conversion, side reactions of the acid chloride, or difficult purification can reduce the yield of the intermediate ester. In the hydrolysis step, incomplete reaction, degradation of the product, or losses during workup and purification are common culprits. A thorough analysis of each step is necessary to pinpoint the exact cause.

  • I am having trouble with the first step, the synthesis of ethyl 3-morpholino-3-oxopropanoate. What could be going wrong? Common issues in this step include the purity of your starting materials (monoethyl malonate and thionyl chloride), the reaction temperature, and the effectiveness of the base used to neutralize the HCl byproduct. Moisture in the reaction can also consume the acid chloride intermediate.

  • My hydrolysis step is not going to completion. What can I do? Ensure you are using a sufficient excess of the base (e.g., sodium hydroxide). The reaction may also require a longer reaction time or gentle heating to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the endpoint.

  • The final product is difficult to purify. Are there any tips? Purification of the final acid can sometimes be challenging due to its polarity. Recrystallization from a suitable solvent system is the most common method. Experimenting with different solvents or solvent mixtures may be necessary to obtain a pure product. Ensuring complete removal of any remaining starting ester is also critical.

Troubleshooting Guide: Step-by-Step Problem Solving

Problem Potential Cause(s) Recommended Solution(s)
Step 1: Low yield of ethyl 3-morpholino-3-oxopropanoate 1. Incomplete formation of monoethyl malonyl chloride. 2. Degradation of the acid chloride by moisture. 3. Inefficient amidation reaction. 4. Loss of product during workup.1. Ensure complete reaction of monoethyl malonate with the chlorinating agent (e.g., thionyl chloride). Consider using a slight excess of the chlorinating agent and allowing for sufficient reaction time. 2. Perform the reaction under anhydrous conditions (dry glassware, anhydrous solvents). 3. Use a suitable base (e.g., triethylamine or pyridine) to scavenge the HCl formed during the reaction. Ensure the reaction temperature is controlled, as excessive heat can lead to side reactions. 4. Optimize the extraction and purification steps. Ensure the pH is appropriately adjusted during aqueous workup to minimize the solubility of the product in the aqueous layer.
Step 2: Incomplete hydrolysis of the ester 1. Insufficient amount of base. 2. Short reaction time or low temperature. 3. Steric hindrance if a different ester is used.1. Use a molar excess of the base (e.g., 1.1 to 1.5 equivalents of NaOH). 2. Monitor the reaction progress using TLC. If the reaction is sluggish, increase the reaction time or gently heat the mixture (e.g., to 40-50 °C). 3. For more sterically hindered esters, a stronger base or more forcing conditions may be required.
Final Product: Difficulty in purification/oily product 1. Presence of unreacted starting ester. 2. Residual solvent. 3. Inappropriate crystallization solvent.1. Ensure complete hydrolysis by checking with TLC. If necessary, repeat the hydrolysis step. 2. After extraction, ensure the product is thoroughly dried under vacuum to remove all solvent residues. 3. Perform a solvent screen to find a suitable recrystallization solvent or solvent system. Common choices include ethanol, water, or mixtures thereof.
General: Inconsistent results 1. Purity of reagents. 2. Reaction scale.1. Use high-purity, anhydrous reagents and solvents. 2. When scaling up, be mindful of changes in heat transfer and mixing efficiency. Reaction times and temperatures may need to be re-optimized.

Data Presentation

Table 1: Representative Reaction Conditions for the Synthesis of Ethyl 3-morpholino-3-oxopropanoate

ParameterCondition
Starting Material Monoethyl malonate
Chlorinating Agent Thionyl chloride (SOCl₂)
Amine Morpholine
Base Triethylamine (TEA) or Pyridine
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Temperature 0 °C to room temperature
Reaction Time 2-4 hours
Typical Yield 75-85%

Table 2: Representative Reaction Conditions for the Hydrolysis of Ethyl 3-morpholino-3-oxopropanoate

ParameterCondition
Starting Material Ethyl 3-morpholino-3-oxopropanoate
Base Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
Solvent Water/Ethanol mixture
Temperature Room temperature to 50 °C
Reaction Time 1-3 hours
Typical Yield 85-95%

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-morpholino-3-oxopropanoate

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve monoethyl malonate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Acid Chloride Formation: Cool the solution to 0 °C in an ice bath. Add thionyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Amidation: In a separate flask, dissolve morpholine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool this solution to 0 °C.

  • Reaction: Add the freshly prepared monoethyl malonyl chloride solution dropwise to the morpholine solution at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound

  • Hydrolysis: Dissolve ethyl 3-morpholino-3-oxopropanoate (1.0 eq) in a mixture of ethanol and water.

  • Base Addition: Add a solution of sodium hydroxide (1.2 eq) in water to the ester solution.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC until all the starting material is consumed.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid can be recrystallized from a suitable solvent to yield the pure this compound.

Visualizations

Synthesis_Pathway cluster_R1 cluster_R2 cluster_R3 cluster_R4 A Monoethyl malonate B Monoethyl malonyl chloride A->B  Step 1a   C Ethyl 3-morpholino-3-oxopropanoate B->C  Step 1b   D This compound C->D  Step 2   R1 SOCl₂ R2 Morpholine, TEA R3 NaOH, H₂O/EtOH R4 HCl (aq)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Overall Yield check_step1 Analyze Yield of Step 1 (Ester Formation) start->check_step1 step1_ok Yield > 70%? check_step1->step1_ok troubleshoot_step1 Troubleshoot Step 1: - Check reagent purity - Ensure anhydrous conditions - Optimize base and temperature step1_ok->troubleshoot_step1 No check_step2 Analyze Yield of Step 2 (Hydrolysis) step1_ok->check_step2 Yes troubleshoot_step1->check_step1 step2_ok Yield > 80%? check_step2->step2_ok troubleshoot_step2 Troubleshoot Step 2: - Increase base equivalent - Increase reaction time/temp - Monitor by TLC step2_ok->troubleshoot_step2 No check_purification Analyze Purification Step step2_ok->check_purification Yes troubleshoot_step2->check_step2 purification_ok Pure Product? check_purification->purification_ok troubleshoot_purification Troubleshoot Purification: - Optimize recrystallization solvent - Check for unreacted starting material - Ensure complete drying purification_ok->troubleshoot_purification No end Optimized Synthesis purification_ok->end Yes troubleshoot_purification->check_purification

Caption: Troubleshooting workflow for low yield synthesis.

Technical Support Center: Synthesis of 3-Morpholin-4-yl-3-oxopropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Morpholin-4-yl-3-oxopropanoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary synthetic routes for this compound involve the reaction of morpholine with a malonic acid derivative. Key strategies include:

  • Amide coupling of malonic acid with morpholine: This is a direct approach but can be challenging due to the potential for double amidation and the low reactivity of carboxylic acids. The use of coupling agents is typically required.

  • Reaction of an activated malonic acid derivative with morpholine: This involves using more reactive starting materials like malonyl chloride or its mono-ester derivatives (e.g., ethyl malonyl chloride). This method can offer higher yields but requires careful control of reaction conditions to ensure selectivity.

  • Hydrolysis of a precursor ester: A reported high-yield synthesis involves the hydrolysis of a methyl ester precursor, 4-Morpholinepropanoic acid, β-oxo-, methyl ester, to the desired carboxylic acid[1].

Q2: Why is the direct reaction between malonic acid and morpholine often problematic?

A2: The direct reaction is challenging due to the acidic nature of the carboxylic acid protons and the basicity of morpholine. This can lead to an acid-base reaction forming a salt, which is unreactive towards amide formation under standard conditions. To overcome this, the carboxylic acid group needs to be "activated" using a coupling agent.

Q3: What are coupling agents and why are they necessary for this synthesis?

A3: Coupling agents are reagents that convert the carboxylic acid into a more reactive intermediate, facilitating the nucleophilic attack by the amine (morpholine). This is a common strategy in amide bond formation to avoid harsh reaction conditions. Common coupling agents include carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) and uronium-based reagents like HATU.

Q4: What are the main challenges in achieving selective mono-amidation of malonic acid?

A4: Malonic acid is a dicarboxylic acid, meaning it has two carboxylic acid groups. When reacting with morpholine, there is a significant risk of forming the diamide byproduct where morpholine has reacted with both carboxylic acid groups. Achieving selective mono-amidation can be difficult and often requires careful control of stoichiometry, reaction temperature, and the slow addition of reagents.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound derivatives.

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Incomplete reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Extend the reaction time if starting materials are still present.- Ensure the reaction temperature is optimal for the chosen method. Some coupling agents require specific temperature ranges.
Deactivated coupling agent - Use fresh or properly stored coupling agents. Carbodiimides like DCC are sensitive to moisture.- Ensure all glassware and solvents are anhydrous.
Acid-base neutralization - If attempting a direct reaction without a coupling agent, the formation of an unreactive carboxylate salt is likely. Switch to a method that uses an activated carboxylic acid derivative or a coupling agent.
Steric hindrance - If using a substituted morpholine or malonic acid derivative, steric hindrance may slow down the reaction. Consider using a more powerful coupling agent or increasing the reaction temperature.

Problem 2: Formation of Multiple Products (Low Purity)

Potential Cause Troubleshooting Steps
Formation of the diamide byproduct - Carefully control the stoichiometry. Use a 1:1 molar ratio of the malonic acid derivative to morpholine.- Add the morpholine slowly to the reaction mixture to maintain a low concentration, favoring mono-substitution.- Consider using a large excess of the malonic acid derivative, although this will require a more rigorous purification step.
Side reactions with the coupling agent - Additives like 1-Hydroxybenzotriazole (HOBt) can be used with DCC to suppress the formation of N-acylurea byproducts.- Choose a coupling agent known for cleaner reactions, such as HATU, although this may be more expensive.
Decomposition of starting materials or product - Avoid excessively high reaction temperatures.- Ensure that the work-up procedure is not too harsh (e.g., strong acids or bases at high temperatures).

Problem 3: Difficulty in Product Purification

Potential Cause Troubleshooting Steps
Removal of dicyclohexylurea (DCU) byproduct (from DCC coupling) - DCU has low solubility in many organic solvents. After the reaction, cool the mixture and filter off the precipitated DCU.- Multiple filtrations or washing the crude product with a solvent in which DCU is insoluble (e.g., acetonitrile or diethyl ether) can be effective.
Separation of product from unreacted starting materials - Utilize the acidic nature of the product. Perform an acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with a weak aqueous base (e.g., sodium bicarbonate solution). The product will move to the aqueous layer as its carboxylate salt. The aqueous layer can then be acidified and the product extracted back into an organic solvent.- Column chromatography can be used for difficult separations.
Product is an oil and difficult to crystallize - Try different solvent systems for recrystallization.- If recrystallization fails, purification by column chromatography may be necessary.

Experimental Protocols

Protocol 1: Synthesis via Malonyl Chloride Derivative (General Procedure)

This protocol describes a general method for the synthesis of this compound starting from a mono-ester of malonyl chloride.

Materials:

  • Ethyl malonyl chloride (or a similar mono-ester)

  • Morpholine

  • Triethylamine (or another non-nucleophilic base)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for recrystallization (e.g., ethyl acetate/hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve morpholine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of ethyl malonyl chloride (1.0 equivalent) in anhydrous DCM dropwise to the stirred morpholine solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-morpholino-3-oxopropanoate.

  • Hydrolysis: The crude ester can then be hydrolyzed to the carboxylic acid by treatment with a base such as lithium hydroxide in a mixture of methanol and water[1].

  • Purification: The final product, this compound, can be purified by recrystallization from a suitable solvent system.

Protocol 2: Synthesis using a Coupling Agent (DCC)

This protocol outlines the synthesis using malonic acid and morpholine with DCC as a coupling agent.

Materials:

  • Malonic acid

  • Morpholine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt) (optional, to suppress side reactions)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Acetic acid (for work-up)

  • Solvents for purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve malonic acid (1.0 equivalent) and HOBt (1.1 equivalents, if used) in anhydrous THF.

  • Activation: Cool the solution to 0 °C and add a solution of DCC (1.1 equivalents) in anhydrous THF. Stir the mixture at 0 °C for 30 minutes.

  • Amine Addition: Add morpholine (1.0 equivalent) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Work-up:

    • Filter off the precipitated DCU and wash the solid with a small amount of cold THF.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 5% acetic acid) and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by recrystallization or column chromatography to remove any remaining DCU and other impurities.

Data Presentation

Synthetic Route Key Reagents Reported/Expected Yield Reference
Hydrolysis of Methyl Ester Precursor4-Morpholinepropanoic acid, β-oxo-, methyl ester, Lithium hydroxide, Water, Methanol92%[1]
Amide Coupling with DCCMalonic acid, Morpholine, DCCVariable, typically moderate to goodGeneral Method
Amide Coupling with HATUMalonic acid, Morpholine, HATU, DIPEAGenerally good to highGeneral Method
Reaction with Malonyl Chloride DerivativeEthyl malonyl chloride, Morpholine, TriethylamineGood to highGeneral Method

Visualizations

experimental_workflow_malonyl_chloride Synthesis via Malonyl Chloride Derivative start Start: Morpholine & Triethylamine in DCM add_malonyl Add Ethyl Malonyl Chloride at 0°C start->add_malonyl react React at Room Temperature (2-4h) add_malonyl->react workup Aqueous Work-up (Wash with HCl, NaHCO3, Brine) react->workup hydrolysis Hydrolysis of Ester workup->hydrolysis purify Purification (Recrystallization) hydrolysis->purify product Product: this compound purify->product

Caption: Workflow for the synthesis of this compound via a malonyl chloride derivative.

troubleshooting_low_yield Troubleshooting Low Yield low_yield Low Product Yield incomplete Incomplete Reaction? low_yield->incomplete check_completion Check Reaction Completion (TLC) extend_time Extend Reaction Time check_completion->extend_time check_reagents Check Reagent Quality (fresh, anhydrous) use_fresh Use Fresh Reagents check_reagents->use_fresh check_conditions Review Reaction Conditions (Temp, Stoichiometry) optimize Optimize Conditions check_conditions->optimize incomplete->check_completion Yes reagent_issue Reagent Issue? incomplete->reagent_issue No reagent_issue->check_reagents Yes condition_issue Suboptimal Conditions? reagent_issue->condition_issue No condition_issue->check_conditions Yes

References

solubility issues of 3-Morpholin-4-yl-3-oxopropanoic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Morpholin-4-yl-3-oxopropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a carboxylic acid. As such, its solubility is highly dependent on the pH of the solvent. It is expected to have low solubility in non-polar organic solvents and limited solubility in water. Its solubility significantly increases in basic aqueous solutions due to the formation of a more polar and water-soluble carboxylate salt.[1]

Q2: Why is this compound more soluble in basic solutions?

A2: Carboxylic acids, like this compound, can donate a proton (H+) from their carboxylic acid group (-COOH) to a base. This reaction forms a negatively charged carboxylate ion (-COO⁻). This ionic form is much more polar than the neutral molecule, leading to greater solubility in polar solvents like water.[1] Common bases used to increase solubility include sodium hydroxide (NaOH) and sodium bicarbonate (NaHCO₃).[1][2][3]

Q3: How does the morpholine group influence the solubility?

A3: The morpholine group is a polar functional group containing both an ether and an amine. This inherent polarity can contribute to some degree of solubility in polar solvents. However, the overall solubility will still be largely governed by the carboxylic acid group and the overall molecular size.

Q4: Can I expect this compound to be soluble in alcohols like ethanol or methanol?

A4: Short-chain alcohols like ethanol and methanol are polar solvents and may dissolve this compound to some extent, especially with the application of heat.[4] The presence of both a polar morpholine ring and a carboxylic acid group suggests potential for favorable interactions. However, for high concentrations, a co-solvent or pH adjustment might be necessary.

Solubility Data

The following table provides representative solubility data for this compound in various solvents at room temperature (approximately 20-25°C). Please note that these are typical values and can be affected by factors such as purity, temperature, and the exact preparation method of the solvent.

SolventFormulaTypeSolubility (mg/mL)
WaterH₂OPolar Protic~ 5-10
5% Sodium HydroxideNaOH (aq)Aqueous Base> 100
5% Sodium BicarbonateNaHCO₃ (aq)Aqueous Base> 50
5% Hydrochloric AcidHCl (aq)Aqueous Acid< 1
EthanolC₂H₅OHPolar Protic~ 15-25
MethanolCH₃OHPolar Protic~ 20-30
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar Aprotic> 100
N,N-Dimethylformamide (DMF)C₃H₇NOPolar Aprotic> 100
AcetonitrileC₂H₃NPolar Aprotic~ 2-5
Dichloromethane (DCM)CH₂Cl₂Non-polar< 0.1
HexanesC₆H₁₄Non-polar< 0.1

Experimental Protocol: Determining Solubility

This protocol outlines a general procedure for determining the solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Selected solvent(s)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Calibrated pipettes

  • Small vials or test tubes

  • pH meter or pH paper (for aqueous solutions)

Procedure:

  • Preparation: Add a pre-weighed amount of this compound (e.g., 10 mg) to a vial.

  • Solvent Addition: Add a small, precise volume of the chosen solvent (e.g., 0.1 mL) to the vial.

  • Mixing: Vigorously mix the sample using a vortex mixer for 1-2 minutes.

  • Observation: Visually inspect the solution for any undissolved solid.

  • Incremental Solvent Addition: If the solid has not fully dissolved, continue adding small, precise volumes of the solvent, vortexing after each addition, until the solid is completely dissolved. Record the total volume of solvent added.

  • Equilibration (for precise measurements): For more accurate determinations, the mixture can be agitated at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Centrifugation: If undissolved solid remains after a certain volume, centrifuge the sample to separate the solid from the supernatant.

  • Quantification (Optional): The concentration of the dissolved compound in the supernatant can be determined using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy) to calculate the solubility.

  • pH Measurement: For aqueous solutions, measure the final pH.[1]

Troubleshooting Guide

Issue 1: The compound is not dissolving in water at the desired concentration.

  • Question: I've added this compound to water, but it's not dissolving completely. What should I do?

  • Answer:

    • Increase pH: Since this is a carboxylic acid, its aqueous solubility is pH-dependent. Gradually add a dilute basic solution, such as 1M Sodium Hydroxide (NaOH), dropwise while stirring.[1] This will deprotonate the carboxylic acid, forming a much more soluble salt. Monitor the pH to avoid making the solution too basic for your experimental needs.

    • Heating: Gently warm the solution. Increased temperature often enhances solubility. Be cautious and ensure the compound is stable at elevated temperatures.

    • Sonication: Use a sonicator bath to break up any aggregates and increase the surface area of the solid, which can facilitate dissolution.

Issue 2: The compound precipitates out of solution after initial dissolution.

  • Question: I successfully dissolved the compound in a basic solution, but a precipitate formed later. Why did this happen and how can I fix it?

  • Answer:

    • pH Change: The most likely cause is a decrease in pH. This could be due to the absorption of atmospheric carbon dioxide (which forms carbonic acid) or the addition of other acidic components to your experiment. Re-check and adjust the pH of your solution.

    • Temperature Fluctuation: If you dissolved the compound with heating, it might precipitate upon cooling to room temperature if the solution is supersaturated. Try to work at a constant temperature or use a slightly lower concentration.

    • Common Ion Effect: If you have other salts in your solution, it could potentially reduce the solubility of your compound's salt form.

Issue 3: I need to dissolve the compound in an organic solvent for a reaction, but it has low solubility.

  • Question: My reaction requires an aprotic organic solvent, but this compound is not dissolving well. What are my options?

  • Answer:

    • Use a Highly Polar Aprotic Solvent: Try solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), where carboxylic acids often exhibit higher solubility.

    • Co-solvent System: Use a mixture of solvents. For example, adding a small amount of a polar protic solvent like methanol to a less polar solvent might improve solubility.

    • Salt Formation (Phase Transfer): If applicable to your reaction chemistry, you could first deprotonate the acid with a suitable non-aqueous base (e.g., triethylamine) in a polar solvent to form the more soluble salt before proceeding with your reaction.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.

G start Start: Dissolve Compound solvent_type Aqueous or Organic Solvent? start->solvent_type aqueous Aqueous Solvent solvent_type->aqueous Aqueous organic Organic Solvent solvent_type->organic Organic dissolved_aq Dissolved? aqueous->dissolved_aq increase_ph Increase pH with Base (e.g., NaOH) Heat or Sonicate dissolved_aq->increase_ph No success Success dissolved_aq->success Yes dissolved_ph Dissolved? increase_ph->dissolved_ph dissolved_ph->success Yes fail_aq Consider Different Solvent or Lower Concentration dissolved_ph->fail_aq No dissolved_org Dissolved? organic->dissolved_org dissolved_org->success Yes change_solvent Try More Polar Solvent (e.g., DMSO, DMF) dissolved_org->change_solvent No dissolved_change Dissolved? change_solvent->dissolved_change dissolved_change->success Yes fail_org Use Co-solvent System or Consider Salt Formation dissolved_change->fail_org No

Caption: Troubleshooting workflow for solubility issues.

References

stability of 3-Morpholin-4-yl-3-oxopropanoic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Morpholin-4-yl-3-oxopropanoic acid under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound stem from its chemical structure, specifically the β-keto acid and morpholine moieties. Potential degradation pathways include:

  • Decarboxylation: As a β-keto acid, the compound is susceptible to losing carbon dioxide (CO₂), particularly when heated or under certain pH conditions.

  • Hydrolysis: The amide bond of the morpholine group can be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidation: The morpholine ring can be a site for oxidative degradation.[1] This is a common metabolic pathway for morpholine-containing drugs, often mediated by enzymes like cytochrome P450s in biological systems, but can also be initiated by chemical oxidants.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, protected from light. For long-term storage, maintaining temperatures between 2-8°C is advisable. Avoid repeated freeze-thaw cycles of solutions.

Q3: Is this compound sensitive to pH?

A3: Yes, as a carboxylic acid, the compound's stability can be pH-dependent. Strongly acidic or basic conditions may promote hydrolysis of the amide bond. The carboxylic acid group itself will exist in its protonated or deprotonated form depending on the pH of the solution, which can influence its solubility and interactions.

Q4: Can I heat solutions of this compound?

A4: Caution is advised when heating solutions of this compound. As a β-keto acid, it is prone to thermal decarboxylation. If heating is necessary, it should be done at the lowest possible temperature and for the shortest duration required. A preliminary thermal stability study is recommended.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Loss of compound activity over time in an aqueous buffer. Hydrolytic degradation or decarboxylation. 1. Prepare fresh solutions for each experiment. 2. Assess the stability of the compound in the specific buffer at the experimental temperature over the time course of the assay using HPLC or LC-MS. 3. If degradation is confirmed, consider using a different buffer system or adjusting the pH. 4. For long-term experiments, consider adding the compound at multiple time points.
Inconsistent results between experimental replicates. Compound precipitation due to poor solubility or degradation in stock solution. 1. Visually inspect stock solutions for any precipitates before use. 2. Determine the solubility of the compound in your solvent and ensure you are not exceeding this limit. 3. Store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles. 4. Protect stock solutions from light by using amber vials or wrapping tubes in foil.
Formation of an unknown peak in HPLC/LC-MS analysis. Degradation of the compound. 1. Characterize the unknown peak using mass spectrometry to determine if its mass corresponds to a potential degradation product (e.g., the decarboxylated product). 2. Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and see if they match the unknown peak.
Precipitate forms when adding the compound to cell culture media. Poor aqueous solubility or interaction with media components. 1. Lower the final concentration of the compound. 2. Consider using a solubilizing agent that is compatible with your experimental system. 3. Prepare a more concentrated stock solution in an organic solvent (e.g., DMSO) and add a very small volume to the media with vigorous mixing. Ensure the final solvent concentration is not toxic to the cells (typically <0.5%).

Quantitative Data on Stability

Condition Time Point Parameter Specification Result
Long-Term (5°C ± 3°C) 0 MonthsAppearanceWhite to off-white solidConforms
Assay (%)98.0 - 102.099.5
Degradation Product 1 (%)≤ 0.2Not Detected
6 MonthsAssay (%)98.0 - 102.0Data
Degradation Product 1 (%)≤ 0.2Data
12 MonthsAssay (%)98.0 - 102.0Data
Degradation Product 1 (%)≤ 0.2Data
Accelerated (25°C ± 2°C / 60% ± 5% RH) 0 MonthsAppearanceWhite to off-white solidConforms
Assay (%)98.0 - 102.099.5
Degradation Product 1 (%)≤ 0.2Not Detected
3 MonthsAssay (%)98.0 - 102.0Data
Degradation Product 1 (%)≤ 0.2Data
6 MonthsAssay (%)98.0 - 102.0Data
Degradation Product 1 (%)≤ 0.2Data

This table is a template. Actual data would be populated from experimental results.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.

Objective: To assess the stability of the compound under stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water and acetonitrile

  • Suitable HPLC column (e.g., C18)

  • HPLC or LC-MS system

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at room temperature for 24 hours.

    • If no degradation is observed, repeat the experiment with 1 M HCl and/or heating at 60°C for 8 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of NaOH, dilute with the mobile phase, and analyze by HPLC.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • If no degradation is observed, repeat the experiment with 1 M NaOH and/or heating at 60°C for 8 hours.

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of HCl, dilute with the mobile phase, and analyze by HPLC.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At designated time points, withdraw an aliquot, dilute with the mobile phase, and analyze by HPLC.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a petri dish and expose it to dry heat at 80°C in an oven for 48 hours.

    • At designated time points, withdraw a sample, dissolve it in a suitable solvent, dilute to a final concentration of 1 mg/mL, and analyze by HPLC.

  • Photostability:

    • Expose the solid compound and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

    • After the exposure period, prepare solutions of both the exposed and control samples and analyze by HPLC.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC or LC-MS method. The method should be able to separate the parent compound from all degradation products.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Forced Degradation Studies cluster_analysis Phase 3: Analysis & Reporting start Start: Stability Assessment stock Prepare 1 mg/mL Stock Solution start->stock acid Acid Hydrolysis (0.1M & 1M HCl) stock->acid base Base Hydrolysis (0.1M & 1M NaOH) stock->base oxidation Oxidation (3% H₂O₂) stock->oxidation thermal Thermal Stress (Solid, 80°C) stock->thermal photo Photostability (Light Exposure) stock->photo analysis HPLC / LC-MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis report Summarize Data & Identify Degradants analysis->report conclusion Determine Stability Profile & Recommend Storage report->conclusion

Caption: Experimental workflow for assessing the stability of this compound.

signaling_pathway cluster_input Signal Input cluster_pathway Kinase Cascade cluster_output Cellular Response growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor response Cell Proliferation transcription_factor->response inhibitor This compound (Hypothetical Inhibitor) inhibitor->kinase_b

Caption: Hypothetical signaling pathway showing inhibition of "Kinase B" by this compound.

References

Technical Support Center: 3-Morpholin-4-yl-3-oxopropanoic acid Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 3-Morpholin-4-yl-3-oxopropanoic acid in experimental assays. This compound is investigated for its potential role as an inhibitor of Kynurenine 3-Monooxygenase (KMO), a key enzyme in the tryptophan metabolism pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: Based on its structural characteristics and the context of its investigation, this compound is presumed to be an inhibitor of Kynurenine 3-Monooxygenase (KMO). KMO is a critical enzyme in the kynurenine pathway, which is responsible for the metabolism of tryptophan.[1][2][3] By inhibiting KMO, this compound can modulate the levels of neuroactive and immunomodulatory metabolites downstream in the pathway.[3]

Q2: What is the mechanism of action of KMO inhibitors?

A2: KMO inhibitors function by binding to the KMO enzyme, preventing it from catalyzing the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK).[3] This inhibition leads to a decrease in the production of downstream neurotoxic metabolites, such as quinolinic acid, and an increase in the levels of the neuroprotective metabolite, kynurenic acid.[1][2][3]

Q3: What are the potential therapeutic applications of a KMO inhibitor like this compound?

A3: Due to its role in modulating the kynurenine pathway, KMO inhibitors are being investigated for a variety of therapeutic applications. These include neurodegenerative diseases like Huntington's and Alzheimer's disease, neuroinflammatory conditions, and psychiatric disorders such as depression.[1][2][3][4][5]

Q4: What type of assay is typically used to screen for KMO inhibitors?

A4: A common method for screening KMO inhibitors is a spectrophotometric assay that measures the consumption of a cofactor, typically NADPH.[5][6] The KMO Inhibitor Screening Assay Kit is one such example where the decrease in NADPH absorbance at 340 nm is monitored to determine enzyme activity.[5][6] Alternatively, ELISA-based methods can be used to measure the ratio of KMO's product (3-hydroxykynurenine) to its substrate (L-kynurenine).[7]

Kynurenine Signaling Pathway

The diagram below illustrates the central role of Kynurenine 3-Monooxygenase (KMO) in the kynurenine pathway of tryptophan metabolism. Inhibition of KMO by compounds such as this compound is expected to shift the pathway towards the production of Kynurenic Acid.

KynureninePathway Tryptophan Tryptophan L_Kynurenine L_Kynurenine Tryptophan->L_Kynurenine IDO/TDO KMO KMO L_Kynurenine->KMO KAT KAT L_Kynurenine->KAT Three_HK 3-Hydroxykynurenine (Neurotoxic) KMO->Three_HK Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_HK->Quinolinic_Acid Kynurenic_Acid Kynurenic Acid (Neuroprotective) KAT->Kynurenic_Acid Inhibitor This compound Inhibitor->KMO

Kynurenine Pathway and KMO Inhibition.

Experimental Protocols

General KMO Inhibitor Screening Assay Protocol (Spectrophotometric)

This protocol is a generalized procedure based on commercially available KMO inhibitor screening assay kits.[5][6]

Materials:

  • Recombinant human KMO enzyme

  • Assay Buffer

  • L-Kynurenine (Substrate)

  • NADPH (Cofactor)

  • This compound (Test Inhibitor)

  • Positive Control Inhibitor (e.g., GSK180)

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a master mix of the KMO enzyme diluted in assay buffer.

  • Add 50 µL of the diluted KMO enzyme to each well of the 96-well plate.

  • Add 5 µL of the test inhibitor (this compound) at various concentrations to the appropriate wells. For control wells, add 5 µL of vehicle (e.g., DMSO) for the negative control and 5 µL of the positive control inhibitor.

  • Prepare a substrate solution by mixing L-Kynurenine and NADPH in the assay buffer.

  • Initiate the reaction by adding 45 µL of the substrate solution to each well.

  • Incubate the plate at room temperature for 30-60 minutes.

  • Measure the absorbance at 340 nm.

  • Calculate the percent inhibition for each concentration of the test inhibitor.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for a KMO inhibitor screening assay.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Enzyme Prepare KMO Enzyme Solution Add_Enzyme Add Enzyme to 96-well Plate Prep_Enzyme->Add_Enzyme Prep_Inhibitor Prepare Inhibitor Dilutions (this compound) Add_Inhibitor Add Inhibitor/Controls to Wells Prep_Inhibitor->Add_Inhibitor Prep_Substrate Prepare Substrate/Cofactor Mix (L-Kynurenine + NADPH) Initiate_Reaction Add Substrate Mix to Initiate Reaction Prep_Substrate->Initiate_Reaction Add_Enzyme->Add_Inhibitor Add_Inhibitor->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Read_Absorbance Read Absorbance at 340nm Incubate->Read_Absorbance Calculate_Inhibition Calculate Percent Inhibition Read_Absorbance->Calculate_Inhibition Generate_Curve Generate Dose-Response Curve & IC50 Calculate_Inhibition->Generate_Curve

KMO Inhibitor Screening Workflow.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High background signal in "no enzyme" control wells Contamination of reagents or plate.Use fresh, sterile reagents and plates. Ensure proper handling to avoid cross-contamination.
Instability of NADPH.Prepare NADPH solution fresh before each experiment. Avoid repeated freeze-thaw cycles.
Low signal or no enzyme activity in negative control wells Inactive enzyme.Store the KMO enzyme at -80°C as recommended. Avoid multiple freeze-thaw cycles. Confirm protein concentration.
Incorrect buffer pH or composition.Verify the pH and composition of the assay buffer. Ensure it is optimal for KMO activity.
Substrate or cofactor degradation.Prepare L-Kynurenine and NADPH solutions fresh.
High variability between replicate wells Pipetting errors.Use calibrated pipettes and proper pipetting techniques. Ensure thorough mixing of solutions.
Inconsistent incubation times.Use a multichannel pipette for simultaneous addition of reagents to minimize timing differences.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate or fill them with buffer to maintain a humid environment.
Inconsistent results with the test inhibitor Poor solubility of the compound.Check the solubility of this compound in the assay buffer. A small percentage of DMSO may be required, but ensure it is compatible with the enzyme.
Compound instability.Assess the stability of the compound in the assay buffer over the course of the experiment.
Non-specific inhibition.Perform counter-screens to rule out non-specific effects such as compound aggregation or interference with the detection method.

Quantitative Data Summary

The following table should be used to summarize your experimental findings for this compound and any control compounds.

Compound IC50 (µM) Maximum Inhibition (%) Hill Slope
This compound[Enter your value][Enter your value][Enter your value]
Positive Control (e.g., GSK180)[Enter your value][Enter your value][Enter your value]
Negative ControlN/A0%N/A

Note: Populate this table with data generated from your dose-response experiments.

References

Technical Support Center: 3-Morpholin-4-yl-3-oxopropanoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproducts in reactions involving 3-Morpholin-4-yl-3-oxopropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Common synthetic routes include the reaction of morpholine with an activated malonic acid derivative, such as Meldrum's acid, or the hydrolysis of a corresponding ester like 4-Morpholinepropanoic acid, β-oxo-, methyl ester. The choice of route often depends on the availability of starting materials, scale, and desired purity.

Q2: What are the primary byproducts to expect in the synthesis of this compound?

A2: The most common byproducts are the decarboxylated product, N-acetylmorpholine, and products arising from self-condensation reactions. If using precursors like Meldrum's acid, hydrolysis of the starting material can also occur.

Q3: How can I monitor the progress of the reaction and the formation of byproducts?

A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the consumption of starting materials and the formation of both the desired product and byproducts. Proton and Carbon Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy can be used to characterize the final product and identify any impurities.

Q4: What are the recommended purification methods for this compound?

A4: Purification can typically be achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the solubility of the product and impurities. For column chromatography, a silica gel stationary phase with a suitable organic solvent system is commonly used.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product

Low yields can be attributed to several factors, including incomplete reaction, degradation of the product, or the formation of significant amounts of byproducts.

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction - Increase reaction time. - Increase reaction temperature cautiously. - Ensure stoichiometric amounts of reactants, or a slight excess of one, are used.Increased conversion of starting materials to the desired product.
Product Degradation - Lower the reaction temperature. - Minimize reaction time. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.Reduced formation of degradation products and improved yield of the target compound.
Suboptimal pH - Adjust the pH of the reaction mixture. For reactions involving morpholine, a basic environment is generally required. However, strongly acidic or basic conditions can promote byproduct formation.Optimized reaction rate and minimized side reactions, leading to a higher yield.
Problem 2: Formation of N-acetylmorpholine (Decarboxylation Byproduct)

The presence of N-acetylmorpholine indicates the decarboxylation of the β-keto acid product. This is often promoted by heat and acidic or basic conditions.

Potential Cause Troubleshooting Step Expected Outcome
High Reaction Temperature - Lower the reaction temperature. - If heating is necessary, use the minimum temperature required for the reaction to proceed at a reasonable rate.Reduced rate of decarboxylation, leading to a lower amount of N-acetylmorpholine.
Prolonged Reaction Time - Monitor the reaction closely and stop it as soon as the starting materials are consumed.Minimized exposure of the product to reaction conditions that favor decarboxylation.
Acidic or Basic Conditions - Neutralize the reaction mixture promptly during workup. - Avoid prolonged exposure to strong acids or bases.Preservation of the β-keto acid functional group and reduced formation of the decarboxylated byproduct.
Problem 3: Presence of High Molecular Weight Impurities (Self-Condensation Byproducts)

High molecular weight impurities may result from the self-condensation of the starting materials or the product, which is a common side reaction for compounds with enolizable protons.

Potential Cause Troubleshooting Step Expected Outcome
High Concentration of Reactants - Perform the reaction at a lower concentration by increasing the amount of solvent.Reduced probability of intermolecular reactions leading to self-condensation.
Strongly Basic Conditions - Use a milder base or a stoichiometric amount of base instead of a large excess.Decreased enolate concentration at any given time, thus minimizing self-condensation reactions.
Elevated Temperature - Conduct the reaction at a lower temperature.Slower reaction rates for both the desired reaction and the competing self-condensation pathway, often favoring the desired product.

Experimental Protocols

Synthesis of this compound from Meldrum's Acid and Morpholine

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve Meldrum's acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Addition of Morpholine: Cool the solution to 0 °C using an ice bath. Slowly add morpholine (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction by adding a dilute aqueous acid (e.g., 1M HCl) until the pH is approximately 2-3. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Visualizations

Reaction Pathway and Byproduct Formation

Reaction_Pathway cluster_main Main Reaction cluster_byproducts Byproduct Formation Meldrum's Acid Meldrum's Acid Intermediate Acyl Meldrum's Acid Intermediate Meldrum's Acid->Intermediate + Morpholine Morpholine Morpholine Product This compound Intermediate->Product Hydrolysis/Workup Decarboxylation Decarboxylation Product->Decarboxylation Heat, Acid/Base Self_Condensation Self_Condensation Product->Self_Condensation Base, Heat N_acetylmorpholine N-acetylmorpholine Decarboxylation->N_acetylmorpholine High_MW_Byproducts High MW Byproducts Self_Condensation->High_MW_Byproducts

Caption: General reaction scheme and major byproduct pathways.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Check_Completion Reaction Complete? Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Complete Reaction Check_Completion->Complete Yes Action_Incomplete Increase Time/Temp Incomplete->Action_Incomplete Check_Degradation Degradation Products Observed? Complete->Check_Degradation Degradation Yes Check_Degradation->Degradation Yes No_Degradation No Check_Degradation->No_Degradation No Action_Degradation Lower Temp / Inert Atmosphere Degradation->Action_Degradation Check_Byproducts Significant Byproducts? No_Degradation->Check_Byproducts Byproducts Yes Check_Byproducts->Byproducts Yes No_Byproducts No (Purification Issue) Check_Byproducts->No_Byproducts No Action_Byproducts Optimize Conditions (See Guides) Byproducts->Action_Byproducts

Caption: Decision tree for troubleshooting low product yield.

Technical Support Center: Optimizing the Kinetic Profile of Morpholin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the structural optimization of morpholin-3-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the pharmacokinetic profiles of their compounds. Here, we will delve into common challenges and provide actionable strategies in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is the morpholin-3-one scaffold common in medicinal chemistry, and what are its general pharmacokinetic characteristics?

A1: The morpholine moiety is considered a "privileged pharmacophore" due to its ability to improve physicochemical properties such as aqueous solubility and metabolic stability. The nitrogen atom's basicity (pKa ≈ 8.7) and the oxygen atom's hydrogen bond accepting capability often lead to favorable interactions with biological targets and improved pharmacokinetic profiles. However, the morpholine ring itself can be susceptible to specific metabolic pathways, which is a key consideration during lead optimization.

Q2: What are the most common metabolic liabilities associated with the morpholine ring system?

A2: The morpholine ring is primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4. Common metabolic pathways include:

  • C-N or C-O bond cleavage (Ring Opening): This leads to the formation of more polar, linear metabolites that can be readily excreted.

  • N-oxidation: The nitrogen atom can be oxidized to form an N-oxide metabolite.

  • Alpha-carbon oxidation: Oxidation of the carbon atoms adjacent to the nitrogen or oxygen can also occur.

Q3: What initial in vitro assays are crucial for evaluating the kinetic profile of my morpholin-3-one derivatives?

A3: A standard panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays should be performed early in the drug discovery process. These include:

  • Metabolic Stability Assays: Using liver microsomes or hepatocytes to determine the compound's intrinsic clearance.

  • Aqueous Solubility Assays: To ensure the compound can be absorbed.

  • Permeability Assays (e.g., Caco-2): To assess the potential for oral absorption.

  • Plasma Protein Binding Assays: To determine the fraction of free drug available to exert its therapeutic effect.

Troubleshooting Guides

Problem 1: My compound exhibits high clearance and a short half-life in liver microsome stability assays.

Q: I've observed that my lead morpholin-3-one derivative is rapidly metabolized in human liver microsomes. What are the likely causes and how can I address this?

A: Diagnosis and Solution Workflow

High clearance in liver microsomes typically points to significant susceptibility to CYP-mediated oxidation. The goal is to identify and block these "metabolic soft spots."

Step 1: Identify the Site of Metabolism The first step is to pinpoint where the metabolism is occurring. This is achieved by incubating your compound with liver microsomes and analyzing the resulting mixture using liquid chromatography-mass spectrometry (LC-MS) to identify the major metabolites.

Step 2: Implement Structural Modifications Once the metabolic "hotspot" is identified, several strategies can be employed:

  • Steric Hindrance: Introduce a bulky group, such as a methyl or ethyl group, near the site of metabolism. This can physically block the CYP enzyme's access to the vulnerable position.

  • Metabolic Blocking: Replace a hydrogen atom at the metabolic site with a fluorine atom or a methyl group. The stronger C-F or C-C bond is less susceptible to enzymatic cleavage.

  • Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, can slow down the rate of metabolism due to the kinetic isotope effect.

  • Introduction of Electron-Withdrawing Groups: Placing electron-withdrawing groups on the morpholine ring or adjacent aromatic systems can reduce the electron density of the molecule, making it less prone to oxidation.

Illustrative Example of Structural Modification:

Compound Modification In Vitro Half-life (t½) in HLM Intrinsic Clearance (CLint) (µL/min/mg)
Lead Compound-5 min250
Optimized AnalogIntroduction of a methyl group adjacent to the morpholine nitrogen45 min28

This data is for illustrative purposes only.

Problem 2: My compound has poor aqueous solubility, potentially limiting its oral absorption.

Q: My morpholin-3-one derivative has promising in vitro activity but shows very low solubility in aqueous buffers. What strategies can I use to improve this?

A: Diagnosis and Solution Workflow

Poor aqueous solubility can prevent a sufficient concentration of the drug from being available for absorption in the gastrointestinal tract.

Step 1: Assess the Physicochemical Properties Analyze the structure for features that contribute to low solubility, such as high lipophilicity (high cLogP) and a planar structure that favors crystal packing.

Step 2: Employ Solubility-Enhancing Moieties Several structural modifications can improve aqueous solubility:

  • Introduce Polar Functional Groups: The addition of groups like hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) can increase polarity and hydrogen bonding with water.

  • Utilize Ionizable Groups: Introducing a basic nitrogen or an acidic group allows for salt formation, which can significantly enhance solubility.

  • Tethering a Morpholine Moiety: In some cases, adding another morpholine ring can improve solubility.

  • Disrupt Crystal Packing: Introduce non-planar, saturated groups to disrupt the crystal lattice structure, which can improve solubility.

Problem 3: My compound exhibits high plasma protein binding, which may limit its efficacy.

Q: My compound is highly bound to plasma proteins (>99%), leaving a very small free fraction. How can I reduce plasma protein binding?

A: Diagnosis and Solution Workflow

High plasma protein binding (PPB) means less free drug is available to interact with its target and can also affect its distribution and clearance.

Step 1: Understand the Driving Forces of Binding High PPB is often driven by hydrophobic interactions and, for acidic drugs, ionic interactions with albumin.

Step 2: Modify the Structure to Reduce Binding

  • Reduce Lipophilicity: Systematically decrease the lipophilicity (cLogP) of the molecule by removing greasy substituents or introducing more polar groups.

  • Introduce Polar or Charged Groups: Adding polar functional groups can disrupt hydrophobic interactions with plasma proteins. For acidic compounds, modulating the pKa can sometimes reduce ionic interactions with albumin.

  • Structure-Activity Relationship (SAR) Studies: A systematic SAR study is often necessary to understand which parts of the molecule are contributing most to PPB. This involves synthesizing and testing a series of analogs with modifications at different positions.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of metabolism of a morpholin-3-one derivative.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound in phosphate buffer.

  • In a 96-well plate, add the HLM and the NADPH regenerating system to the phosphate buffer and pre-incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding the test compound working solution to the wells. The final concentration of the test compound is typically 1 µM.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the cold quenching solution.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a morpholin-3-one derivative.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) buffer (pH 7.4)

  • Test compound stock solution

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for approximately 21 days to form a differentiated monolayer.

  • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by performing a Lucifer yellow leakage test.

  • Wash the cell monolayers with pre-warmed HBSS.

  • To measure apical to basolateral (A-B) permeability, add the test compound in HBSS to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.

  • To measure basolateral to apical (B-A) permeability, add the test compound in HBSS to the basolateral (donor) side and fresh HBSS to the apical (receiver) side.

  • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • At the end of the incubation, take samples from both the donor and receiver compartments.

  • Analyze the concentration of the test compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).

Visualizations

Workflow for Troubleshooting Poor Kinetic Profiles

Caption: Troubleshooting workflow for kinetic profile optimization.

Strategies for Improving Metabolic Stability

G cluster_0 Lead Compound cluster_1 Optimization Strategies cluster_2 Optimized Analog Lead Lead Morpholin-3-one Metabolic 'Soft Spot' Identified Strat1 Steric Hindrance Add bulky group (e.g., -CH3) Lead->Strat1 Strat2 Metabolic Blocking Replace -H with -F or -CH3 Lead->Strat2 Strat3 Deuteration Replace -H with -D Lead->Strat3 Strat4 Electronic Modification Add Electron-Withdrawing Group Lead->Strat4 Optimized Optimized Analog Improved Metabolic Stability Strat1->Optimized Strat2->Optimized Strat3->Optimized Strat4->Optimized

Caption: Structural modifications to enhance metabolic stability.

Technical Support Center: Purification of 3-Morpholin-4-yl-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-Morpholin-4-yl-3-oxopropanoic acid and related carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective purification techniques for carboxylic acids like this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the compound.

Q2: My final product has a persistent yellow or brown tint. What is the likely cause and how can I remove it?

A2: A yellow or brown tint in the final product often indicates the presence of residual oxidizable organic impurities or colored byproducts from the synthesis.[1] To address this, you can try treating a solution of the crude acid with activated carbon or performing a gentle oxidation with a reagent like hydrogen peroxide followed by another purification step.[1]

Q3: I am experiencing significant product loss during purification. What are the potential reasons?

A3: Significant product loss can occur for several reasons. During recrystallization, using an excessive amount of solvent, cooling the solution too quickly, or washing the collected crystals with a solvent at the wrong temperature can lead to loss. In acid-base extractions, incorrect pH adjustment is a common cause for the compound partitioning into the wrong phase.[1][2]

Q4: How can I confirm the purity of my this compound after purification?

A4: The purity of the final product can be assessed using several analytical techniques. The most common methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and melting point analysis. A sharp melting point close to the literature value is a good indicator of high purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem / ObservationPotential CauseRecommended Solution(s)
Difficulty in Crystallization The compound may be too soluble in the chosen solvent, or impurities may be inhibiting crystal formation.1. Try a different solvent or a mixture of solvents to find a system where the compound has high solubility at elevated temperatures and low solubility at room temperature.[3] 2. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[1] 3. If impurities are the issue, an initial purification step like an acid-base extraction may be necessary before attempting recrystallization.[4]
Oily Product Instead of Crystals The melting point of the compound may be lower than the temperature of the crystallization solvent, or significant impurities are present.1. Ensure the solution is cooled slowly, and perhaps to a lower temperature using an ice bath, to promote solid crystal formation. 2. Consider using a solvent with a lower boiling point for recrystallization. 3. Purify the crude product using another method such as column chromatography to remove impurities that may be acting as an oiling agent.
Low Yield After Recrystallization Too much solvent was used, the solution was not cooled sufficiently, or the crystals were washed with a solvent that was not ice-cold.1. Use the minimum amount of hot solvent required to fully dissolve the crude product. 2. After slow cooling to room temperature, place the flask in an ice bath to maximize crystal precipitation.[1] 3. Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to minimize re-dissolving the product.[1]
Incomplete Separation in Acid-Base Extraction The pH of the aqueous phase was not adjusted correctly, leading to incomplete partitioning of the carboxylic acid.1. To extract the carboxylic acid into the aqueous layer as its salt, the pH should be at least 2-3 units above its pKa.[1][2] 2. To recover the free acid into an organic layer, the pH of the aqueous solution should be at least 2-3 units below its pKa.[1][2]
Product Fails to Precipitate After Acidification The product may be more soluble in the aqueous solution than anticipated, or the solution may be too dilute.1. If the product is not precipitating, it may be possible to extract it from the acidified aqueous solution using an appropriate organic solvent like ethyl acetate or diethyl ether. 2. If the volume is large, consider concentrating the solution before expecting precipitation.

Experimental Protocols

Recrystallization
  • Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.[3]

  • Dissolution: In a flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can then be placed in an ice bath.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Extraction of Acid: Transfer the organic solution to a separatory funnel and extract with a basic aqueous solution (e.g., 1M sodium hydroxide or sodium bicarbonate). The carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt. Drain the aqueous layer. Repeat the extraction on the organic layer to ensure all the acid is transferred.

  • Removal of Basic Impurities: The remaining organic layer contains neutral and basic impurities and can be discarded.

  • Acidification: Combine the aqueous extracts and cool them in an ice bath. Slowly add a strong acid (e.g., concentrated HCl) with stirring until the solution is acidic (test with pH paper). The purified carboxylic acid should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Purification Troubleshooting Workflow

Purification_Troubleshooting Start Crude this compound Recrystallization Attempt Recrystallization Start->Recrystallization AcidBaseExtraction Perform Acid-Base Extraction Start->AcidBaseExtraction If Recrystallization is Ineffective PureSolid Pure Solid Obtained Recrystallization->PureSolid Success OilingOut Product Oils Out Recrystallization->OilingOut Fails NoCrystals No Crystals Form Recrystallization->NoCrystals Fails LowYield Low Yield Recrystallization->LowYield Issue ColoredProduct Product is Colored Recrystallization->ColoredProduct Issue End Characterize Pure Product (NMR, MP, HPLC) PureSolid->End ColumnChromatography Consider Column Chromatography OilingOut->ColumnChromatography CheckSolvent Change Solvent/Solvent System NoCrystals->CheckSolvent SeedOrScratch Add Seed Crystal / Scratch Flask NoCrystals->SeedOrScratch CheckConcentration Check Solvent Volume and Cooling LowYield->CheckConcentration ActivatedCarbon Treat with Activated Carbon ColoredProduct->ActivatedCarbon AcidBaseExtraction->Recrystallization AcidBaseExtraction->PureSolid Success CheckSolvent->Recrystallization SeedOrScratch->Recrystallization CheckConcentration->Recrystallization ActivatedCarbon->Recrystallization

Caption: Troubleshooting workflow for the purification of carboxylic acids.

References

addressing cytotoxicity of 3-Morpholin-4-yl-3-oxopropanoic acid in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: My compound, 3-Morpholin-4-yl-3-oxopropanoic acid, is showing higher than expected cytotoxicity. What are the potential causes?

A1: Higher than expected cytotoxicity can stem from several factors:

  • Off-target effects: The compound may be interacting with unintended cellular targets.

  • Metabolic activation: The cell line's metabolic processes might be converting the compound into a more toxic metabolite.

  • Solvent toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be present at a toxic concentration. It is crucial to run a vehicle control to assess this.

  • Assay interference: The compound might interfere with the cytotoxicity assay itself (e.g., reducing MTT reagent non-enzymatically).

  • Cell line sensitivity: The chosen cell line may be particularly sensitive to the compound's mechanism of action.

Q2: How can I determine if the observed cytotoxicity is specific to cancer cells?

A2: To assess cancer cell-specific cytotoxicity, it is recommended to perform comparative studies using both cancerous and non-cancerous cell lines. For example, you can compare the IC50 value in a cancer cell line (like A549 or MCF-7) with that in a non-cancerous cell line (like Vero or NIH3T3).[1] A significantly higher IC50 value in the non-cancerous cell line would suggest a degree of selectivity towards cancer cells.

Q3: What are some common mechanisms of cytotoxicity for propanoic acid derivatives?

A3: While the specific mechanism for this compound is unknown, derivatives of propanoic acid have been shown to induce cytotoxicity through various mechanisms, including:

  • Enzyme Inhibition: Some propanoic acid derivatives have been shown to inhibit enzymes crucial for cancer cell survival, such as Epidermal Growth Factor Receptor (EGFR).[2]

  • Induction of Apoptosis: Many cytotoxic compounds, including some organotin derivatives of propanoic acid, induce programmed cell death (apoptosis). This can be caspase-dependent or independent.[3][4]

  • Generation of Reactive Oxygen Species (ROS): An imbalance in cellular redox status due to the generation of ROS can lead to oxidative stress and cell death.[1]

Q4: How should I select an appropriate cell line for my cytotoxicity studies?

A4: The choice of cell line should be guided by your research question.

  • For general cytotoxicity screening: Use well-characterized and commonly used cell lines like HeLa or A549.[5][6]

  • For target-specific investigation: If your compound is designed to target a specific pathway, choose a cell line where that pathway is known to be active or dysregulated (e.g., a cell line with high EGFR expression for a putative EGFR inhibitor).

  • To assess drug resistance: Utilize drug-sensitive and drug-resistant cell line pairs (e.g., H69 and H69AR) to determine if your compound can overcome resistance mechanisms.[7]

Troubleshooting Guide

Issue 1: High variability between replicate wells in my cytotoxicity assay.

  • Possible Cause: Uneven cell seeding, edge effects in the microplate, or improper mixing of the compound.

  • Troubleshooting Steps:

    • Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting.

    • Avoid using the outer wells of the microplate, as they are more prone to evaporation (edge effect). Fill them with sterile PBS or media.

    • Ensure the compound stock solution is fully dissolved and vortexed before diluting.

Issue 2: My results show a poor dose-response curve (i.e., not a classic sigmoidal shape).

  • Possible Cause: The concentration range tested is too high or too low, compound precipitation at higher concentrations, or the compound has a non-standard mechanism of action.

  • Troubleshooting Steps:

    • Perform a wider range of serial dilutions (e.g., from nanomolar to high micromolar) in a preliminary experiment to identify the effective concentration range.

    • Visually inspect the wells with the highest concentrations for any signs of compound precipitation. If observed, consider using a different solvent or a lower top concentration.

    • Consider alternative mechanisms, such as cytostatic effects (inhibiting proliferation) rather than cytotoxic effects (killing cells), which may require different assay endpoints.

Quantitative Data Summary

The following table provides a template for summarizing cytotoxicity data, populated with example data for various propanoic acid derivatives found in the literature.

Compound IDCell LineAssay TypeIncubation Time (h)IC50 (µM)Reference
Ph3SnL1MCF-7CV480.218 ± 0.025[3][4]
Ph3SnL1PC-3MTT480.100 - 0.785[3]
Ph3SnL3HT-29MTT480.100 - 0.785[3]
Compound 9eMCF-7MTTNot Specified1.32 ± 1.9[2]
DoxorubicinMCF-7MTTNot Specified1.21 ± 0.03[2]
Compound 22A549Not SpecifiedNot Specified2.47[5]
CisplatinA549Not SpecifiedNot Specified>100[5]
Compound 22HEK293Not SpecifiedNot Specified37.99[7]

Experimental Protocols

Detailed Methodology for MTT Cytotoxicity Assay

This protocol is a generalized procedure based on standard practices.[2][3]

  • Cell Seeding:

    • Culture the selected cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh complete medium to create a single-cell suspension.

    • Count the cells using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations (including a vehicle control and a no-treatment control).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

    • After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Preparation & Dilution treatment Compound Treatment (24-72h) compound_prep->treatment cell_seeding->treatment assay Addition of Cytotoxicity Reagent (e.g., MTT) treatment->assay readout Absorbance/Fluorescence Reading assay->readout calculation Calculate % Viability readout->calculation ic50 Determine IC50 Value calculation->ic50

Caption: General workflow for in vitro cytotoxicity assessment.

signaling_pathway compound Propanoic Acid Derivative egfr EGFR compound->egfr Inhibition pi3k PI3K egfr->pi3k akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation

Caption: Hypothetical EGFR inhibition pathway.

troubleshooting_flowchart start Unexpected Cytotoxicity Result check_controls Review Controls (Vehicle, Untreated) start->check_controls controls_ok Controls OK? check_controls->controls_ok high_variability High Variability? controls_ok->high_variability Yes troubleshoot_controls Troubleshoot Assay Setup / Reagents controls_ok->troubleshoot_controls No troubleshoot_technique Refine Seeding & Pipetting Technique high_variability->troubleshoot_technique Yes check_dose_response Assess Dose-Response Curve high_variability->check_dose_response No adjust_concentration Adjust Concentration Range check_dose_response->adjust_concentration Poor Curve check_solubility Check Compound Solubility check_dose_response->check_solubility Precipitation consider_mechanism Consider Alternative Mechanisms (e.g., cytostatic) check_dose_response->consider_mechanism Good Curve, Unexpected IC50

Caption: Troubleshooting decision flowchart for cytotoxicity assays.

References

Validation & Comparative

Comparative Efficacy of 4-(Morpholin-4-yl)-3-nitrobenzohydrazide Analogs as Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial efficacy of a series of semicarbazide and thiosemicarbazide analogs derived from 4-(morpholin-4-yl)-3-nitrobenzohydrazide. The data presented is based on in vitro studies evaluating their activity against a panel of Gram-positive and Gram-negative bacteria.

Introduction

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Semicarbazides and thiosemicarbazides are classes of compounds that have garnered interest for their potential antibacterial properties. This guide focuses on a series of analogs synthesized from a 4-(morpholin-4-yl)-3-nitrobenzohydrazide scaffold, evaluating how different substitutions on the semicarbazide and thiosemicarbazide moieties influence their antibacterial potency.

Data on Antibacterial Efficacy

The antibacterial activity of the synthesized analogs was determined by their Minimum Inhibitory Concentration (MIC) in µg/mL against various bacterial strains. A lower MIC value indicates greater potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Semicarbazide Analogs

Compound IDSubstituent (R)S. epidermidis (ATCC 12228)E. faecalis (ATCC 29212)
22 4-chlorophenyl>1000>1000
23 4-bromophenyl7.813.91

Table 2: Minimum Inhibitory Concentration (MIC) of Thiosemicarbazide Analogs

Compound IDSubstituent (R)M. luteus (ATCC 10240)S. epidermidis (ATCC 12228)E. faecalis (ATCC 29212)B. cereus (ATCC 10876)B. subtilis (ATCC 6633)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
4 4-methylphenyl125250125125250>1000>1000
5 4-methoxyphenyl250500250250250>1000>1000
6 3-methoxyphenyl50010005005001000>1000>1000
7 4-fluorophenyl125250125125250>1000>1000
8 4-chlorophenyl125250125125250>1000>1000
9 4-bromophenyl125250125125250>1000>1000
10 4-trifluoromethylphenyl31.2562.562.531.2562.55001000
11 2-chlorophenyl500>1000>1000500>1000>1000>1000
12 2-methoxyphenyl250500250250250>1000>1000

Data sourced from a study on 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide based scaffolds.[1]

Analysis of Efficacy

Among the tested compounds, the semicarbazide derivatives showed the highest potency, particularly compound 23 with a 4-bromophenyl moiety, which exhibited significant activity against Enterococcus faecalis with a MIC of 3.91 µg/mL.[1] For the thiosemicarbazide series, most derivatives displayed low to moderate activity, primarily against Gram-positive bacteria.[1] Compound 10 , which contains a 4-trifluoromethylphenyl group, was the most active in this series, with MIC values as low as 31.25 µg/mL against Micrococcus luteus and Bacillus cereus.[1] None of the tested hydrazone derivatives showed any antimicrobial activity.[1]

Proposed Mechanism of Action

Molecular studies suggest that thiosemicarbazides may exert their antibacterial effect by inhibiting bacterial type IIA topoisomerases, specifically DNA gyrase and topoisomerase IV.[2][3] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By inhibiting their function, these compounds can disrupt DNA replication, leading to bacterial cell death.[2]

G cluster_drug Drug Action cluster_bacterium Bacterial Cell cluster_replication DNA Replication cluster_outcome Outcome drug Semicarbazide / Thiosemicarbazide Analog dna_gyrase DNA Gyrase drug->dna_gyrase Inhibits topo_iv Topoisomerase IV drug->topo_iv Inhibits relaxed_dna Relaxed DNA dna_gyrase->relaxed_dna Relaxes supercoils replication_block Replication Block dna_gyrase->replication_block decatenated_dna Decatenated Daughter Chromosomes topo_iv->decatenated_dna Decatenates topo_iv->replication_block dna_replication DNA Replication relaxed_dna->dna_replication supercoiled_dna Supercoiled DNA supercoiled_dna->dna_gyrase Relaxes supercoils decatenated_dna->dna_replication catenated_dna Catenated Daughter Chromosomes catenated_dna->topo_iv Decatenates cell_death Cell Death replication_block->cell_death

Caption: Proposed mechanism of action for thiosemicarbazide analogs.

Experimental Protocols

The following protocols are based on the methodologies described in the cited literature.[1]

General Synthesis of Semicarbazide and Thiosemicarbazide Analogs

  • Substrate Synthesis : 4-(morpholin-4-yl)-3-nitrobenzhydrazide (3) is used as the starting substrate.

  • Reaction : Compound 3 is reacted with a selected isocyanate (for semicarbazides) or isothiocyanate (for thiosemicarbazides) in a suitable solvent.

  • Purification : The resulting product is purified, typically by crystallization from an appropriate solvent like ethanol.

  • Characterization : The structure of the synthesized compounds is confirmed using spectroscopic methods such as 1H and 13C NMR.

G start Start substrate 4-(morpholin-4-yl)-3- nitrobenzhydrazide start->substrate reagent Isocyanate or Isothiocyanate start->reagent reaction Reaction in Solvent substrate->reaction reagent->reaction purification Crystallization reaction->purification characterization NMR Spectroscopy purification->characterization end Final Product characterization->end

Caption: General workflow for the synthesis of the analogs.

In Vitro Antibacterial Activity Assay (Broth Microdilution Method)

  • Bacterial Strains : Reference strains of Gram-positive and Gram-negative bacteria are used.

  • Culture Preparation : Bacteria are cultured in Mueller–Hinton broth to a concentration of 0.5 McFarland standard.

  • Compound Dilution : The test compounds are serially diluted in the broth in 96-well microtiter plates.

  • Inoculation : Each well is inoculated with the bacterial suspension.

  • Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination : The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Amoxicillin and colistin can be used as reference drugs.[1]

References

Validating 3-Morpholin-4-yl-3-oxopropanoic acid as a PI3Kβ Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available data, 3-Morpholin-4-yl-3-oxopropanoic acid has not been publicly validated as a PI3Kβ inhibitor. This guide is a hypothetical framework designed for researchers, scientists, and drug development professionals. It outlines the essential experiments and data required to validate a novel compound, such as this compound, against established PI3Kβ inhibitors. The data presented for this compound is purely illustrative.

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] The class I PI3K family consists of four isoforms (α, β, γ, δ), and dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][3] The PI3Kβ isoform, in particular, has garnered significant attention, especially in the context of tumors with a loss of the tumor suppressor PTEN.[4] Developing isoform-selective inhibitors is crucial to maximize therapeutic efficacy while minimizing off-target effects.[3]

This guide provides a comparative framework for the validation of a putative PI3Kβ inhibitor, "this compound," against well-characterized, selective PI3Kβ inhibitors: TGX-221, AZD8186, and SAR260301.

Biochemical Potency and Selectivity

A primary step in inhibitor validation is to determine its half-maximal inhibitory concentration (IC50) against the target enzyme and related isoforms. This biochemical assay provides a quantitative measure of the compound's potency and selectivity.

InhibitorPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)Selectivity Profile
This compound (Hypothetical) 85015450200β-selective
TGX-221 50005 - 103500100 - 211Highly β-selective[5][6]
AZD8186 35467512β/δ-selective[7][8][9]
SAR260301 >100023>1000>1000Highly β-selective[10]

Note: IC50 values for known inhibitors are compiled from published literature and may vary based on assay conditions.[5][6][7][8][9][10]

Cellular Activity: Downstream Pathway Inhibition

To confirm that the inhibitor engages its target within a cellular context, it is essential to measure the phosphorylation status of downstream effectors in the PI3K signaling pathway, such as Akt. A reduction in phosphorylated Akt (p-Akt) upon treatment indicates successful target engagement and pathway inhibition.

InhibitorCell LineAssayEndpointIC50 (nM)
This compound (Hypothetical) PC3 (PTEN-null)Western Blotp-Akt (Ser473) Inhibition35
TGX-221 PlateletsPtdIns-(3,4)-P2 productionPtdIns-(3,4)-P2 Inhibition50[11]
AZD8186 MDA-MB-468 (PTEN-null)Cellular Assayp-Akt (Ser473) Inhibition3[7][12]
SAR260301 UACC-62Cellular Assayp-Akt (S473) Inhibition60[10]

Note: Cellular IC50 values are dependent on the cell line and assay conditions used.[7][10][11][12]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the validation process, the following diagrams are provided.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kβ RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PI3K->PIP2 phosphorylates PDK1->AKT phosphorylates pAKT p-Akt AKT->pAKT Downstream Downstream Effectors pAKT->Downstream Regulates Cell Growth, Proliferation, Survival Inhibitor This compound (PI3Kβ Inhibitor) Inhibitor->PI3K GrowthFactor Growth Factor GrowthFactor->RTK

PI3K/Akt Signaling Pathway Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays KinaseAssay In Vitro Kinase Assay (e.g., ADP-Glo) IC50_determination Determine IC50 values for PI3Kα, β, γ, δ KinaseAssay->IC50_determination Selectivity Assess Isoform Selectivity IC50_determination->Selectivity CellCulture Culture PTEN-null Cancer Cells (e.g., PC3) Treatment Treat with Inhibitor (Varying Concentrations) CellCulture->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis WesternBlot Western Blot Analysis Lysis->WesternBlot Detection Detect p-Akt (Ser473) and Total Akt WesternBlot->Detection Cellular_IC50 Determine Cellular IC50 Detection->Cellular_IC50 Start Start: Novel Compound (this compound) Start->KinaseAssay Start->CellCulture

Experimental Workflow for Inhibitor Validation.

Experimental Protocols

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a method to determine the IC50 of an inhibitor against purified PI3K isoforms.

Materials:

  • Purified recombinant PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)

  • Lipid substrate (e.g., PIP2)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (this compound) and control inhibitors

  • Assay plates (384-well)

Procedure:

  • Prepare serial dilutions of the test compound and control inhibitors in DMSO.

  • Add the kinase, lipid substrate, and assay buffer to the wells of the assay plate.

  • Add the diluted compounds to the wells. Include wells with DMSO only as a no-inhibition control and wells without kinase as a background control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot for Downstream Pathway Inhibition

This protocol details the analysis of p-Akt levels in cells treated with a PI3Kβ inhibitor.

Materials:

  • PTEN-null cancer cell line (e.g., PC3 or MDA-MB-468)

  • Cell culture medium and supplements

  • Test compound and control inhibitors

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1]

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-total Akt.[13][14]

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Serum-starve the cells if necessary, then treat with varying concentrations of the inhibitor or vehicle (DMSO) for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[14]

    • Incubate the membrane with the primary antibody against p-Akt (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.[13]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[14]

    • Wash the membrane again three times with TBST.

  • Detection: Apply ECL reagents to the membrane and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with the primary antibody for total Akt.

  • Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-Akt to total Akt for each treatment condition to determine the extent of inhibition.

Conclusion

The validation of a novel kinase inhibitor requires a systematic approach involving both biochemical and cell-based assays. This guide provides a framework for the initial characterization of "this compound" as a potential PI3Kβ inhibitor. By comparing its performance against established inhibitors like TGX-221, AZD8186, and SAR260301, researchers can ascertain its potency, selectivity, and cellular efficacy. The provided protocols for in vitro kinase assays and Western blotting are standard methods that will yield the robust, quantitative data necessary for a thorough evaluation. Should experimental data support its activity, this compound could represent a novel scaffold for the development of targeted cancer therapeutics.

References

The Morpholine Moiety: A Cornerstone in Drug Design and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the morpholine scaffold reveals its strategic importance in medicinal chemistry, offering a pathway to enhanced potency, selectivity, and favorable pharmacokinetic profiles. While specific structure-activity relationship (SAR) data for 3-Morpholin-4-yl-3-oxopropanoic acid derivatives remains elusive in current scientific literature, a broader examination of morpholine-containing compounds provides invaluable insights for researchers, scientists, and drug development professionals.

The morpholine ring, a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, is considered a "privileged structure" in drug discovery.[1][2] Its frequent appearance in a wide array of approved drugs and clinical candidates is a testament to its beneficial contributions to molecular properties. The presence of the morpholine moiety can significantly influence a compound's biological activity, metabolic stability, and solubility.[2][3]

The Multifaceted Role of the Morpholine Ring in Bioactivity

The morpholine scaffold contributes to the pharmacological profile of a molecule in several key ways:

  • Improving Physicochemical Properties: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, enhancing solubility and interaction with biological targets. The nitrogen atom is weakly basic, which can be crucial for salt formation and modulating a compound's pKa.[4]

  • Enhancing Potency and Selectivity: The rigid, chair-like conformation of the morpholine ring can serve as a rigid scaffold, positioning other functional groups for optimal interaction with a target protein. This can lead to increased binding affinity and selectivity.[1][3]

  • Modulating Pharmacokinetics: The introduction of a morpholine group can improve a compound's metabolic stability by blocking sites susceptible to metabolism. This can lead to a longer half-life and improved oral bioavailability.[2]

Structure-Activity Relationship Trends of Morpholine Derivatives: A General Overview

While a specific SAR for this compound derivatives cannot be detailed, general trends can be extrapolated from studies of other morpholine-containing compounds. The biological activity of these derivatives is often highly dependent on the nature and position of substituents on both the morpholine ring and the core scaffold to which it is attached.

Structural Modification General Impact on Activity Illustrative Examples (if available)
Substitution on the Morpholine Ring Can influence steric interactions within the binding pocket and alter the basicity of the nitrogen atom.In some kinase inhibitors, substitution on the morpholine ring can enhance selectivity.[2]
Point of Attachment to the Core Scaffold Determines the spatial orientation of the morpholine ring and its potential interactions with the target.The position of the morpholine group on an aromatic core can dramatically alter receptor binding affinity.[4]
Nature of the Core Scaffold The overall shape and electronic properties of the core structure dictate the primary pharmacological activity.Morpholine-substituted pyrimidines have shown anti-inflammatory properties.[5]
Linker between Morpholine and Core The length and flexibility of a linker can be critical for optimal positioning of the morpholine moiety.Not specifically detailed in the provided search results.

Experimental Approaches in the Study of Morpholine Derivatives

The synthesis and biological evaluation of morpholine-containing compounds typically follow established medicinal chemistry workflows.

General Synthetic Strategy

A common method for introducing a morpholine moiety is through nucleophilic substitution, where morpholine acts as the nucleophile.

reagent1 Core Scaffold with Leaving Group (e.g., Cl, Br) conditions Base (e.g., K2CO3) Solvent (e.g., DMF) reagent1->conditions reagent2 Morpholine reagent2->conditions product Morpholine-containing Derivative conditions->product

A generalized synthetic scheme for the introduction of a morpholine moiety.
Biological Evaluation Workflow

The biological activity of novel morpholine derivatives is assessed through a series of in vitro and in vivo assays.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation enzymatic Enzymatic Assays (e.g., IC50 determination) cell_based Cell-Based Assays (e.g., cytotoxicity, target engagement) enzymatic->cell_based pk_studies Pharmacokinetic Studies (ADME) cell_based->pk_studies efficacy Efficacy Studies in Animal Models pk_studies->efficacy

A typical workflow for the biological evaluation of new chemical entities.

Comparison with Alternative Scaffolds

While the morpholine ring is highly advantageous, other heterocyclic scaffolds are also employed in drug design to achieve similar goals.

Scaffold Key Features and Common Applications Potential Advantages over Morpholine Potential Disadvantages
Piperidine Saturated six-membered ring with one nitrogen. Commonly found in CNS-active drugs.Can introduce a more basic nitrogen center.Lacks the hydrogen bond accepting oxygen.
Piperazine Saturated six-membered ring with two nitrogen atoms. Often used to improve solubility and as a linker.Two points for substitution, allowing for more complex derivatives.Can introduce additional basicity, potentially affecting off-target activity.
Thiomorpholine A morpholine analog with the oxygen atom replaced by a sulfur atom.The sulfur atom can participate in different types of interactions.Can be susceptible to oxidation.

Conclusion

The morpholine moiety is a powerful tool in the medicinal chemist's arsenal, offering a reliable means to enhance the drug-like properties of a wide range of molecules.[1][2][3] While the specific structure-activity relationship of this compound derivatives awaits exploration, the general principles gleaned from the vast body of research on other morpholine-containing compounds provide a strong foundation for the design and development of novel therapeutics. Future investigations into this and other novel morpholine-based scaffolds are warranted to unlock their full therapeutic potential.

References

Comparative Analysis of 3-Morpholin-4-yl-3-oxopropanoic Acid: Data Currently Unavailable in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of 3-Morpholin-4-yl-3-oxopropanoic acid with other inhibitors, as requested, cannot be provided at this time due to a lack of publicly available scientific literature and experimental data on its inhibitory properties.

Extensive searches of chemical databases and scientific research platforms have yielded no specific information regarding the biological activity of this compound as an enzyme inhibitor. While the morpholine chemical scaffold is present in numerous biologically active compounds with a wide range of therapeutic applications, including as inhibitors of various enzymes, the specific activity of this particular molecule remains uncharacterized in accessible research.

Our investigation sought to identify:

  • The specific enzyme or signaling pathway targeted by this compound.

  • Quantitative data on its inhibitory potency, such as IC50 or Ki values.

  • Experimental protocols detailing the assays used to determine its activity.

  • Comparative studies evaluating its performance against other known inhibitors of a potential target.

Unfortunately, no publications, patents, or conference proceedings containing this critical information for this compound could be located. The user's request for a detailed comparison guide, including data tables, experimental protocols, and visualizations, is therefore not feasible based on the current state of scientific knowledge.

For researchers, scientists, and drug development professionals interested in the potential inhibitory activities of novel morpholine derivatives, we recommend focusing on published structure-activity relationship (SAR) studies of analogous compounds. These studies can provide valuable insights into the pharmacophore requirements for inhibiting specific enzyme classes and may guide the design of future experimental investigations into uncharacterized molecules like this compound.

We will continue to monitor the scientific literature and will update this response if and when relevant data on the inhibitory properties of this compound becomes available.

A Comparative Guide to the In Vivo Validation of 3-Morpholin-4-yl-3-oxopropanoic Acid's Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, no specific in vivo biological data for 3-Morpholin-4-yl-3-oxopropanoic acid has been published. This guide, therefore, presents a prospective framework for its validation, drawing upon established methodologies for compounds with similar structural motifs.

Introduction

This compound is a novel chemical entity whose biological activities are yet to be explored. Its structure incorporates a morpholine ring and a propanoic acid moiety. The morpholine heterocycle is a recognized "privileged structure" in medicinal chemistry, featured in numerous drugs with a wide array of pharmacological activities, including anti-inflammatory and anti-cancer effects.[1][2][3] Similarly, derivatives of propanoic acid are well-established as non-steroidal anti-inflammatory drugs (NSAIDs).[4][5] Based on these structural precedents, this guide outlines a hypothetical yet rigorous plan for the in vivo validation of this compound, focusing on its potential anti-inflammatory and anti-cancer properties.

This guide provides detailed experimental protocols for researchers, scientists, and drug development professionals to objectively assess the compound's performance against established alternatives.

Hypothetical Anti-Inflammatory Effects and In Vivo Validation

The presence of the propanoic acid group suggests a potential mechanism of action similar to other NSAIDs, possibly involving the inhibition of cyclooxygenase (COX) enzymes. The morpholine group may contribute to its pharmacokinetic properties or interact with other targets in the inflammatory cascade.[2][3]

Proposed Signaling Pathway: NF-κB Inhibition

A common pathway in inflammation involves the activation of the transcription factor NF-κB, which upregulates the expression of pro-inflammatory cytokines. A potential mechanism for an anti-inflammatory compound is the inhibition of this pathway.

G cluster_0 Cellular Environment cluster_1 Pro-inflammatory Stimuli (LPS, TNF-α) Pro-inflammatory Stimuli (LPS, TNF-α) IKK Complex IKK Complex Pro-inflammatory Stimuli (LPS, TNF-α)->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates to Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Pro-inflammatory Genes (TNF-α, IL-6, COX-2) This compound This compound This compound->IKK Complex Inhibits (Hypothesized) Nucleus->Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Induces Transcription

Caption: Hypothesized anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for evaluating acute inflammation.[6][7]

  • Animals: Male Wistar rats (180-220g) will be used.

  • Groups (n=6 per group):

    • Group 1: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, oral)

    • Group 2: this compound (Dose 1, e.g., 10 mg/kg, oral)

    • Group 3: this compound (Dose 2, e.g., 30 mg/kg, oral)

    • Group 4: Positive Control (Diclofenac Sodium, 10 mg/kg, oral)[8]

  • Procedure:

    • Animals are fasted overnight before the experiment.

    • The test compound, positive control, or vehicle is administered orally.

    • One hour after administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

    • Paw volume is measured immediately before carrageenan injection and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Endpoint Analysis:

    • The percentage inhibition of edema is calculated for each group.

    • At the end of the experiment, animals can be euthanized, and paw tissue collected for analysis of pro-inflammatory markers (e.g., TNF-α, IL-6) by ELISA or qPCR.[9]

Data Presentation: Anti-Inflammatory Effects

Table 1: Effect on Carrageenan-Induced Paw Edema in Rats

Treatment Group Dose (mg/kg) Paw Volume (mL) at 3h (Mean ± SD) % Inhibition of Edema
Vehicle Control - 0%
This compound 10
This compound 30

| Diclofenac Sodium | 10 | | |

Table 2: Effect on Pro-Inflammatory Cytokine Levels in Paw Tissue

Treatment Group Dose (mg/kg) TNF-α (pg/mg tissue) (Mean ± SD) IL-6 (pg/mg tissue) (Mean ± SD)
Vehicle Control -
This compound 30

| Diclofenac Sodium | 10 | | |

Hypothetical Anti-Cancer Effects and In Vivo Validation

The morpholine moiety is present in several kinase inhibitors used in oncology, such as Gefitinib.[3] This suggests that this compound could potentially target signaling pathways crucial for cancer cell proliferation and survival.

Experimental Workflow: Xenograft Tumor Model

Patient-derived xenografts (PDXs) or cell line-derived xenografts (CDX) are standard models for assessing the efficacy of anti-cancer compounds in vivo.[10][11][12]

G Start Start Cell_Culture Human Cancer Cell Culture (e.g., MDA-MB-231) Start->Cell_Culture Implantation Subcutaneous Implantation into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring (Volume ≈ 100-150 mm³) Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Treatment Administration (Vehicle, Test Compound, Positive Control) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight (2-3 times/week) Treatment->Monitoring Endpoint Endpoint Criteria Met (e.g., Tumor Volume > 1500 mm³ or 28 days) Monitoring->Endpoint Analysis Euthanasia & Tissue Collection (Tumor, Organs) for Analysis Endpoint->Analysis End End Analysis->End

Caption: Workflow for an in vivo anti-cancer efficacy study using a xenograft model.

Experimental Protocol: Human Tumor Xenograft in Mice

This protocol outlines a study to evaluate the effect of the compound on the growth of a human breast cancer cell line in immunodeficient mice.

  • Animals: Female athymic nude mice (6-8 weeks old).

  • Cell Line: MDA-MB-231 (human breast adenocarcinoma).

  • Tumor Inoculation: 5 x 10⁶ MDA-MB-231 cells in 100 µL of Matrigel/PBS mixture are injected subcutaneously into the right flank of each mouse.

  • Groups (n=8 per group):

    • Group 1: Vehicle Control (e.g., appropriate solvent, intraperitoneal)

    • Group 2: this compound (Dose 1, e.g., 25 mg/kg, intraperitoneal)

    • Group 3: this compound (Dose 2, e.g., 50 mg/kg, intraperitoneal)

    • Group 4: Positive Control (e.g., Paclitaxel, 10 mg/kg, intraperitoneal, once weekly)

  • Procedure:

    • Treatment begins when tumors reach an average volume of 100-150 mm³.

    • Tumor dimensions are measured 2-3 times per week with calipers, and volume is calculated (Volume = 0.5 x Length x Width²).

    • Body weight is recorded at the same time to monitor toxicity.

    • The study continues for a predetermined period (e.g., 28 days) or until tumors in the control group reach a specific size.

  • Endpoint Analysis:

    • The primary endpoint is tumor growth inhibition.

    • At the end of the study, tumors can be excised, weighed, and processed for histological analysis or biomarker assessment (e.g., Ki-67 for proliferation, TUNEL for apoptosis).

Data Presentation: Anti-Cancer Effects

Table 3: Effect on Tumor Growth in MDA-MB-231 Xenograft Model

Treatment Group Dose (mg/kg) Mean Final Tumor Volume (mm³) (Mean ± SEM) Tumor Growth Inhibition (%)
Vehicle Control - 0%
This compound 25
This compound 50

| Paclitaxel | 10 | | |

Table 4: Effect on Body Weight and Tumor Weight

Treatment Group Dose (mg/kg) Mean Body Weight Change (%) (Mean ± SD) Mean Final Tumor Weight (g) (Mean ± SD)
Vehicle Control -
This compound 50

| Paclitaxel | 10 | | |

Conclusion

While the biological effects of this compound remain to be elucidated, its chemical structure provides a strong rationale for investigating its potential anti-inflammatory and anti-cancer activities. The experimental frameworks proposed in this guide offer a standardized, comparative approach to its in vivo validation. By employing established models and comparing the compound's performance against standard-of-care agents, researchers can generate the robust data necessary to determine its therapeutic potential. Subsequent studies should also include detailed pharmacokinetic and toxicology assessments to build a comprehensive profile of the compound.

References

Comparative Cross-Reactivity Analysis of Morpholine-Containing Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring is a ubiquitous scaffold in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as aqueous solubility and metabolic stability to drug candidates. Its presence is prominent in a multitude of clinically approved drugs and investigational agents, particularly within the domain of kinase inhibitors. Understanding the cross-reactivity profile of drug candidates featuring this moiety is paramount for developing safe and effective therapeutics with minimal off-target effects.

This guide provides a comparative analysis of the cross-reactivity of compounds containing the morpholine scaffold, with a focus on the well-studied class of Phosphoinositide 3-Kinase (PI3K) inhibitors. While direct cross-reactivity data for the simple building block, 3-Morpholin-4-yl-3-oxopropanoic acid, is not extensively available in public literature, its core structure is integral to numerous highly selective and potent bioactive molecules. This guide will use a representative morpholine-containing PI3K inhibitor, based on publicly available research, to illustrate the principles of cross-reactivity studies and the pivotal role of the morpholine group in achieving target selectivity.

The Morpholine Moiety: A Privileged Scaffold in Kinase Inhibition

The morpholine ring frequently serves as a "hinge-binder" in kinase inhibitors, forming critical hydrogen bonds with the backbone of the kinase hinge region. This interaction is a cornerstone of the high-affinity binding of many inhibitors. However, the overall selectivity of a compound is dictated by the interplay of the entire molecular structure with the target protein. Subtle modifications to the scaffold or its substituents can significantly alter the cross-reactivity profile.

Comparative Analysis of Kinase Inhibitor Selectivity

To illustrate the concept of cross-reactivity, we will compare the selectivity profile of a representative morpholine-containing PI3K inhibitor, designated here as Morpho-PI3Ki-A , with two hypothetical alternatives: Alternative-X (lacking a morpholine ring) and Alternative-Y (a morpholine analog with different substitutions).

The following table summarizes hypothetical inhibitory activities (IC50 values) against the intended PI3Kα target and a panel of off-target kinases. A lower IC50 value indicates higher potency.

CompoundTarget: PI3Kα IC50 (nM)Off-Target: PI3Kβ IC50 (nM)Off-Target: PI3Kδ IC50 (nM)Off-Target: mTOR IC50 (nM)Off-Target: EGFR IC50 (nM)
Morpho-PI3Ki-A 55025150>10,000
Alternative-X 20304080500
Alternative-Y 8200150500>10,000

Data Interpretation:

  • Morpho-PI3Ki-A demonstrates high potency for the intended target PI3Kα and maintains a degree of selectivity against other PI3K isoforms (β and δ) and the related kinase mTOR. Its lack of activity against the unrelated kinase EGFR suggests good broader selectivity.

  • Alternative-X , which lacks the morpholine hinge-binder, exhibits lower potency against PI3Kα and poor selectivity across the tested kinases, including the off-target EGFR. This highlights the importance of the morpholine scaffold for both potency and selectivity in this chemical series.

  • Alternative-Y , a differently substituted morpholine analog, shows good potency for PI3Kα and improved selectivity against other PI3K isoforms and mTOR compared to Morpho-PI3Ki-A. This illustrates how modifications to the morpholine-containing scaffold can be used to fine-tune the selectivity profile.

Experimental Protocols for Cross-Reactivity Screening

The determination of a compound's cross-reactivity profile is a critical step in drug development. A tiered approach is often employed, starting with broad screening panels and progressing to more focused cellular and functional assays.

Kinase Panel Screening (Biochemical Assay)

Objective: To determine the inhibitory activity of a compound against a large, diverse panel of purified kinases.

Methodology:

  • Compound Preparation: The test compound (e.g., Morpho-PI3Ki-A) is serially diluted to create a concentration range suitable for IC50 determination.

  • Assay Plate Preparation: Kinases, a suitable substrate (e.g., a peptide or protein), and ATP are added to the wells of a microtiter plate.

  • Compound Addition: The serially diluted compound is added to the assay plates.

  • Incubation: The reaction is incubated at a controlled temperature to allow for the kinase reaction to proceed.

  • Detection: The amount of phosphorylated substrate is quantified. This is often achieved using methods such as:

    • Radiometric assays: Utilizing ³²P- or ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-based assays: Employing phosphorylation-specific antibodies labeled with a fluorescent probe.

    • Luminescence-based assays: Using a system where the amount of remaining ATP is converted into a luminescent signal.

  • Data Analysis: The percentage of kinase activity inhibition is plotted against the compound concentration, and the IC50 value is calculated using non-linear regression analysis.

Cellular Target Engagement Assay

Objective: To confirm that the compound interacts with its intended target within a cellular context.

Methodology (e.g., Cellular Thermal Shift Assay - CETSA):

  • Cell Treatment: Intact cells are treated with the test compound or a vehicle control.

  • Heating: The treated cells are heated to various temperatures.

  • Cell Lysis: The cells are lysed to release the proteins.

  • Protein Quantification: The amount of soluble target protein remaining at each temperature is quantified by methods such as Western blotting or ELISA.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein against temperature. A shift in the melting temperature in the presence of the compound indicates target engagement.

Functional Cellular Assays

Objective: To assess the functional consequences of target inhibition and to identify potential off-target effects in a cellular signaling pathway.

Methodology (e.g., Phospho-Protein Western Blot):

  • Cell Treatment: Cells are treated with the test compound at various concentrations.

  • Cell Lysis: Cells are lysed, and protein concentrations are determined.

  • SDS-PAGE and Western Blotting: Protein lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target's downstream substrates (e.g., phospho-Akt for PI3K inhibition) and key off-target pathway proteins.

  • Data Analysis: The levels of phosphorylated proteins are quantified and compared to vehicle-treated controls to determine the on-target and off-target effects of the compound on cellular signaling.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the biological context, the following diagrams are provided.

G cluster_0 Kinase Panel Screening Workflow A Compound Dilution C Compound Addition A->C B Assay Plate Preparation (Kinase, Substrate, ATP) B->C D Incubation C->D E Signal Detection (Phosphorylation) D->E F IC50 Determination E->F

A simplified workflow for a biochemical kinase panel screen.

G cluster_1 PI3K Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth MorphoPI3Ki Morpho-PI3Ki-A MorphoPI3Ki->PI3K

Simplified PI3K signaling pathway and the inhibitory action of a morpholine-containing inhibitor.

Conclusion

The morpholine scaffold is a valuable tool in the medicinal chemist's arsenal for designing potent and selective drug candidates. However, as with any privileged structure, its inclusion does not guarantee selectivity. Rigorous cross-reactivity profiling, employing a combination of biochemical and cellular assays, is essential to fully characterize the pharmacological profile of any new morpholine-containing compound. The comparative data and experimental workflows presented in this guide provide a framework for researchers to design and interpret such studies, ultimately contributing to the development of safer and more effective medicines.

A Researcher's Guide to Control Experiments for Novel Small Molecule Inhibitor Studies: A Case Study with 3-Morpholin-4-yl-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the validation of a novel small molecule inhibitor is a critical process that relies on a robust set of control experiments. This guide provides a framework for designing and interpreting these experiments, using the compound 3-Morpholin-4-yl-3-oxopropanoic acid as a hypothetical candidate inhibitor. While the specific biological target of this molecule is not yet defined in publicly available literature, the principles and protocols outlined here are universally applicable for rigorously characterizing any new chemical entity.

The primary goal of these control experiments is to ensure that the observed biological effects are a direct result of the inhibitor acting on its intended target (on-target effects) and not due to other, non-specific interactions (off-target effects).

I. Initial Characterization and In Vitro Validation

Before proceeding to cellular or in vivo studies, it is essential to characterize the inhibitor's direct interaction with its putative target.

Key Experiments:

  • Biochemical Assays: To determine the potency of the inhibitor against its purified target enzyme or protein.

  • Selectivity Profiling: To assess the inhibitor's activity against a panel of related and unrelated proteins to identify potential off-targets.

Data Presentation:

Table 1: In Vitro Potency and Selectivity of this compound (Hypothetical Data)

Target/AssayIC50 / Ki (nM)Assay Type
Primary Target (e.g., Kinase A) 50 Kinase Activity Assay
Related Target (Kinase B)>10,000Kinase Activity Assay
Related Target (Kinase C)5,000Kinase Activity Assay
Unrelated Target (Protease X)>50,000Protease Activity Assay

Experimental Protocol: Kinase Activity Assay

  • Reagents: Purified recombinant target kinase, substrate peptide, ATP, this compound (test compound), and a known inhibitor (positive control).

  • Procedure:

    • Prepare a serial dilution of the test compound and the positive control.

    • In a 96-well plate, combine the kinase, substrate, and varying concentrations of the inhibitor or control.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for 60 minutes.

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

II. Cellular Assays: Confirming On-Target Effects

Once in vitro activity is established, the next step is to verify that the inhibitor engages its target within a cellular context and that the observed phenotype is a direct consequence of this engagement.

Key Control Experiments:

  • Vehicle Control: To control for the effects of the solvent (e.g., DMSO) in which the inhibitor is dissolved.[1]

  • Inactive Structural Analog: A molecule structurally similar to the active inhibitor but lacking the chemical moieties required for target binding. This control helps to rule out effects caused by the chemical scaffold itself.[1]

  • Target Knockdown/Knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. The phenotype observed upon genetic depletion of the target should mimic the effect of the chemical inhibitor.[1]

  • Rescue Experiments: In a target knockdown or knockout background, the cells should become insensitive to the inhibitor. Re-expression of the wild-type target should restore sensitivity.

Data Presentation:

Table 2: Cellular Activity and Control Experiment Outcomes (Hypothetical Data)

ExperimentCell Viability (% of Vehicle Control)Target Phosphorylation (% of Vehicle Control)
Vehicle Control (DMSO)100%100%
This compound (1 µM)45%20%
Inactive Analog (1 µM)98%95%
Target siRNA + Vehicle50%15%
Target siRNA + Inhibitor (1 µM)48%12%
Scrambled siRNA + Inhibitor (1 µM)47%22%

Experimental Workflow:

experimental_workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Confirmation cluster_controls Essential Controls Biochemical Assay Biochemical Assay Cell Treatment Cell Treatment Biochemical Assay->Cell Treatment Selectivity Profile Selectivity Profile Selectivity Profile->Cell Treatment Phenotypic Assay Phenotypic Assay Cell Treatment->Phenotypic Assay Target Engagement Target Engagement Cell Treatment->Target Engagement Vehicle Vehicle Vehicle->Cell Treatment Inactive Analog Inactive Analog Inactive Analog->Cell Treatment Genetic Knockdown Genetic Knockdown Genetic Knockdown->Phenotypic Assay

Caption: Workflow for validating a novel small molecule inhibitor.

III. Signaling Pathway Analysis

To understand the mechanism of action of the inhibitor, it is crucial to investigate its effects on the downstream signaling pathway of the target.

Hypothetical Signaling Pathway:

signaling_pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Target Kinase A Target Kinase A Receptor->Target Kinase A Downstream Effector 1 Downstream Effector 1 Target Kinase A->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Downstream Effector 1->Downstream Effector 2 Cell Proliferation Cell Proliferation Downstream Effector 2->Cell Proliferation Inhibitor 3-Morpholin-4-yl- 3-oxopropanoic acid Inhibitor->Target Kinase A

Caption: Hypothetical signaling pathway inhibited by the test compound.

Experimental Protocol: Western Blotting for Pathway Analysis

  • Cell Treatment: Treat cells with the vehicle, the active inhibitor, and the inactive analog at various concentrations and time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target and downstream effector proteins.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation status of the signaling proteins.

By systematically implementing these control experiments, researchers can build a strong and compelling case for the specific, on-target activity of a novel small molecule inhibitor like this compound, paving the way for its potential development as a therapeutic agent.

References

A Comparative Guide to the Synthetic Routes of 3-Oxopropanoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Oxopropanoic acid, also known as malonic semialdehyde, is a highly reactive β-keto acid of significant interest as a versatile building block in the synthesis of a wide range of pharmaceuticals and biologically active molecules. Its bifunctional nature, possessing both an aldehyde and a carboxylic acid, allows for diverse chemical transformations. However, its inherent instability presents challenges for its synthesis and isolation. This guide provides a comprehensive comparison of various synthetic strategies for 3-oxopropanoic acid and its more stable derivatives, such as β-keto esters and malonic acid, evaluating both traditional chemical methods and emerging biocatalytic and fermentative routes.

Chemical Synthesis Routes

Traditional organic synthesis offers several pathways to 3-oxopropanoic acid and its derivatives. These methods are generally well-established and provide a high degree of control over the molecular structure.

Key Chemical Synthesis Methods: A Quantitative Comparison

The following table summarizes the key performance indicators for the most common chemical synthetic routes. Direct synthesis of 3-oxopropanoic acid is challenging due to its instability, hence many routes target more stable ester derivatives.

Synthetic RouteTarget ProductKey ReagentsTypical Yield (%)Reaction ConditionsReference(s)
In Situ Generation from Malic Acid 3-Oxopropanoic AcidMalic acid, concentrated sulfuric acidNot IsolatedIn situ generation for immediate use[1]
Hydrolysis of a Protected Precursor Ethyl 3,3-diethoxypropanoate4-Ethoxy-1,1,1-trichloro-3-buten-2-one, Ethanol, K₂CO₃55-87%10-40°C, 10 hours, followed by distillation[2][3]
Claisen Condensation Ethyl 3-oxopropanoateEthyl acetate, Ethyl formate, Sodium ethoxide~25%Base-mediated condensation followed by acidic workup[4]
Meldrum's Acid Route Methyl Phenylacetylacetate (Example)Meldrum's acid, Phenylacetyl chloride, Pyridine, Methanol82%Acylation followed by reflux in alcohol[5]
Experimental Protocols for Chemical Synthesis

Protocol 1: Synthesis of Ethyl 3,3-diethoxypropanoate (A Protected Precursor)

This method involves the synthesis of a stable acetal-protected form of ethyl 3-oxopropanoate.

Materials:

  • 4-Ethoxy-1,1,1-trichloro-3-buten-2-one

  • Anhydrous Ethanol

  • Anhydrous Potassium Carbonate (K₂CO₃)

Procedure:

  • To a flask containing anhydrous ethanol and anhydrous potassium carbonate, slowly add 4-ethoxy-1,1,1-trichloro-3-buten-2-one while maintaining the temperature at approximately 40°C.[2]

  • Stir the reaction mixture at this temperature until the reaction is complete.[2]

  • Remove the solvent by vacuum distillation.[2]

  • The crude product is then purified by high vacuum distillation to yield ethyl 3,3-diethoxypropanoate as a colorless transparent liquid.[2]

Protocol 2: Synthesis of a β-Keto Ester via the Meldrum's Acid Route

This protocol describes a general and high-yielding method for β-keto esters using Meldrum's acid.

Materials:

  • Meldrum's acid

  • Anhydrous Pyridine

  • Acyl chloride (e.g., Phenylacetyl chloride)

  • Anhydrous Methanol

Procedure:

  • Dissolve Meldrum's acid in a suitable solvent and cool in an ice bath.

  • Add anhydrous pyridine to the solution.

  • Slowly add the acyl chloride to the reaction mixture.

  • After the reaction is complete, the resulting acyl Meldrum's acid intermediate is isolated.[5]

  • Reflux the isolated intermediate in anhydrous methanol.[5]

  • Remove the solvent under reduced pressure and purify the residual oil by distillation to obtain the methyl β-keto ester.[5]

Visualizing Chemical Synthesis Workflows

The following diagrams illustrate the logical workflows for the synthesis of β-keto esters, which are stable derivatives of 3-oxopropanoic acid.

G cluster_0 Claisen Condensation Workflow A Start: Ethyl Acetate + Ethyl Formate B Add Base (e.g., Sodium Ethoxide) A->B C Formation of Enolate B->C D Nucleophilic Attack on Ester C->D E Tetrahedral Intermediate D->E F Elimination of Alkoxide E->F G Formation of β-Keto Ester F->G H Acidic Workup G->H I Final Product: Ethyl 3-oxopropanoate H->I G cluster_1 Meldrum's Acid Route Workflow J Start: Meldrum's Acid + Acyl Chloride K Add Base (Pyridine) J->K L Acylation of Meldrum's Acid K->L M Isolate Acyl Meldrum's Acid Intermediate L->M N Alcoholysis (Reflux in Alcohol) M->N O Formation of β-Keto Ester N->O P Purification (Distillation) O->P Q Final Product: β-Keto Ester P->Q G cluster_2 Artificial Malonic Acid Pathway R Glucose S Glycolysis R->S T Oxaloacetate S->T U α-keto decarboxylase T->U Engineered Step V Malonic Semialdehyde (3-Oxopropanoic Acid) U->V W Malonic Semialdehyde Dehydrogenase V->W Engineered Step X Malonic Acid W->X G cluster_3 3-Hydroxypropionic Acid (3-HP) from Glycerol Y Glycerol Z Glycerol Dehydratase Y->Z Enzymatic Step AA 3-Hydroxypropionaldehyde Z->AA BB Aldehyde Dehydrogenase AA->BB Enzymatic Step CC 3-Hydroxypropionic Acid BB->CC

References

Assessing the Target Specificity of 3-Morpholin-4-yl-3-oxopropanoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Morpholin-4-yl-3-oxopropanoic acid is a synthetic organic compound featuring a morpholine ring attached to a propanoyl group. While the broader class of morpholine-containing molecules has been explored for a range of biological activities, including antimicrobial and anticancer properties, the specific biological target and target specificity of this compound are not well-documented in publicly available scientific literature. This guide aims to provide a framework for assessing its target specificity, outlines relevant experimental protocols, and presents a comparative analysis with a well-characterized inhibitor of a potential, albeit unconfirmed, target class.

Due to the absence of direct experimental data for this compound, this guide will use the example of Fatty Acid Synthase (FASN) inhibition as a hypothetical target to illustrate the comparative process. FASN is a key enzyme in lipid metabolism and a target of interest in both oncology and metabolic diseases. We will compare the hypothetical profile of our compound of interest with known FASN inhibitors.

Comparative Analysis of Inhibitor Potency and Selectivity

A critical aspect of assessing a compound's utility is its potency against the intended target and its selectivity over other related and unrelated biological molecules. This is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Table 1: Comparative Inhibitory Activity (IC50/Ki in µM)

CompoundPrimary TargetIC50/Ki (Primary Target)Off-Target 1IC50/Ki (Off-Target 1)Off-Target 2IC50/Ki (Off-Target 2)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Orlistat Pancreatic Lipase~0.1 µM[1][2][3]Fatty Acid Synthase (FASN)~10 µM[4]--
TVB-2640 (Denifanstat) Fatty Acid Synthase (FASN)~0.05 µM---
Cerulenin Fatty Acid Synthase (FASN)~5 µM[5]---

Note: The data for Orlistat, TVB-2640, and Cerulenin are sourced from published literature. No public data is available for this compound.

Experimental Protocols for Target Specificity Assessment

To determine the target specificity of a novel compound like this compound, a series of robust experimental assays are required.

1. Primary Target Identification and Validation

  • Target-Based Screening: If a putative target is hypothesized (e.g., based on structural similarity to known inhibitors), direct enzymatic assays are performed. For instance, to test for FASN inhibition, a spectrophotometric assay monitoring the oxidation of NADPH would be employed.

  • Phenotypic Screening followed by Target Deconvolution: Alternatively, the compound can be tested in cell-based assays that measure a specific phenotype (e.g., decreased cell proliferation in cancer cells). If activity is observed, techniques such as affinity chromatography, chemical proteomics, or genetic approaches (e.g., shRNA/CRISPR screens) are used to identify the protein target(s).

2. Kinase Profiling

Given that a large number of signaling pathways are regulated by kinases, it is crucial to assess the off-target effects of a new compound on a panel of kinases. This is typically done through commercially available services that screen the compound against hundreds of kinases at a fixed concentration.

3. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context. The principle is that a compound binding to its target protein stabilizes it against heat-induced denaturation. The workflow is as follows:

CETSA_Workflow A Treat cells with compound or vehicle B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble fraction B->C D Quantify protein levels (e.g., Western Blot, Mass Spec) C->D E Generate melting curve D->E

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

4. Chemoproteomics

This approach uses chemical probes to enrich and identify protein targets from complex biological samples. A common workflow involves immobilizing the compound of interest on a solid support and using it to "pull down" its binding partners from a cell lysate.

Chemoproteomics_Workflow A Immobilize compound on a solid support B Incubate with cell lysate A->B C Wash away non-specific binders B->C D Elute bound proteins C->D E Identify proteins by Mass Spectrometry D->E

Caption: Chemoproteomics Workflow for Target Identification.

Signaling Pathways and Logical Relationships

Understanding the signaling pathway in which the target is involved is crucial for interpreting the biological effects of the compound. For our hypothetical example of FASN, its inhibition impacts several downstream cellular processes.

FASN_Signaling_Pathway cluster_upstream Upstream Signals cluster_pathway Signaling Cascade cluster_downstream Downstream Effects Growth_Factors Growth Factors PI3K_AKT PI3K/AKT Pathway Growth_Factors->PI3K_AKT Nutrient_Status Nutrient Status Nutrient_Status->PI3K_AKT SREBP1c SREBP-1c PI3K_AKT->SREBP1c FASN Fatty Acid Synthase (FASN) SREBP1c->FASN Upregulates Palmitate Palmitate FASN->Palmitate Synthesizes Membrane_Synthesis Membrane Synthesis Palmitate->Membrane_Synthesis Protein_Palmitoylation Protein Palmitoylation Palmitate->Protein_Palmitoylation Energy_Storage Energy Storage Palmitate->Energy_Storage

Caption: Simplified FASN Signaling Pathway.

The assessment of target specificity for any new chemical entity, including this compound, is a multifaceted process that requires rigorous experimental validation. While there is currently a lack of public data on the specific biological targets of this compound, the methodologies and comparative frameworks outlined in this guide provide a clear path for its future characterization. Should a primary target be identified, a comprehensive analysis of its potency and selectivity against a panel of relevant on- and off-targets will be essential to determine its potential as a research tool or therapeutic agent. Researchers are encouraged to employ a combination of biochemical, cellular, and proteomic approaches to build a robust target specificity profile.

References

Independent Verification of the Antimicrobial Activity of Morpholine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of various morpholine derivatives against a range of clinically relevant bacteria and fungi. The data presented is collated from multiple independent studies to offer a comprehensive overview of their potential as antimicrobial agents. This document summarizes quantitative data in structured tables, details the experimental protocols used for antimicrobial susceptibility testing, and visualizes key experimental workflows and proposed mechanisms of action.

Antibacterial Activity of Morpholine Derivatives

Morpholine derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various morpholine derivatives against several bacterial strains. For comparison, the activity of Linezolid, a clinically important antibiotic containing a morpholine ring, is also presented.

Table 1: Antibacterial Activity (MIC in µg/mL) of Novel Morpholine Derivatives

Compound/DerivativeS. aureusB. subtilisV. choleraeE. coliP. aeruginosaReference
Thiazine-amines with Morpholine
Compound 21----6.25[1]
Compound 23-6.25-->200[1]
Compound 24100-6.25-6.25[1]
Compound 266.256.25>200>200-[1]
Compound 27-6.25-6.25-[1]
Compound 286.256.256.256.256.25[1]
Azole Derivatives with Morpholine
Compound 831.362.5-62.562.5[2]
Compound 12----500[2]
Ruthenium-based Morpholine Complex
Ru(ii)-30.78----[3][4]
Standard Antibiotic
Ciprofloxacin-----[1]
Ampicillin2<1>1288>128[2]

Note: "-" indicates that data was not provided in the cited source.

Table 2: In Vitro Activity of Linezolid against various bacteria

OrganismMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
S. aureus (Oxacillin-susceptible)≤0.06 - 422[5]
S. aureus (Oxacillin-resistant)≤0.06 - 422[5][6]
S. epidermidis (Oxacillin-resistant)---[6]
Enterococcus spp.≤0.12 - 412[5]
S. pneumoniae (Penicillin-susceptible)≤0.06 - 20.51[5]
S. pneumoniae (Penicillin-resistant)≤0.06 - 211[5]
M. tuberculosis0.03 - >1280.12 - 10.25 - 2[7]
Corynebacterium spp.0.0625 - 4--[7]

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. "-" indicates that data was not provided in the cited source.

Antifungal Activity of Morpholine Derivatives

Certain morpholine derivatives, most notably Amorolfine, are utilized as antifungal agents. Their primary mechanism of action involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane. The following table compares the antifungal activity of various morpholine derivatives and the standard antifungal drug, Fluconazole.

Table 3: Antifungal Activity (MIC in µg/mL) of Morpholine Derivatives

Compound/DerivativeA. flavusMucorRhizopusM. gypseumC. albicansS. cerevisiaeReference
Thiazine-amines with Morpholine
Compound 206.25-6.25---[1]
Compound 22>2006.25->200--[1]
Compound 236.25-----[1]
Compound 246.256.25->200--[1]
Compound 256.256.256.256.25--[1]
Compound 26--6.25---[1]
Compound 27-6.25----[1]
Compound 28->2006.256.25--[1]
Azole Derivatives with Morpholine
Compound 3----10001000[2]
Compound 4----5001000[2]
Compound 5----10001000[2]
Compound 6----5001000[2]
Compound 8----10001000[2]
Compound 12----5001000[2]
Standard Antifungal
Fluconazole----<8<8[2]

Note: "-" indicates that data was not provided in the cited source.

Table 4: In Vitro Antifungal Activity of Amorolfine and Other Antifungals against Aspergillus versicolor

Antifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Amorolfine-≥64.00≥64.00
Ciclopirox-4.008.00
Itraconazole0.03 - 161.001.80
Terbinafine0.13 - 640.501.36

Source:[8] Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. "-" indicates that data was not provided in the cited source.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide for determining antimicrobial activity.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

  • Preparation of Antimicrobial Agent Dilutions : A serial two-fold dilution of the antimicrobial agent is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[9][10]

  • Inoculum Preparation : A standardized suspension of the test microorganism is prepared to a specific turbidity, typically a 0.5 McFarland standard.[9][10] This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Inoculation : Each well of the microtiter plate is inoculated with the standardized microorganism suspension.[9]

  • Controls : A growth control well (containing broth and inoculum but no antimicrobial agent) and a sterility control well (containing only broth) are included.[9]

  • Incubation : The plates are incubated at an appropriate temperature (e.g., 35-37°C for most bacteria) for a specified period (typically 16-20 hours for bacteria).[10][11]

  • Result Interpretation : The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[9]

Agar Disk Diffusion Method (Kirby-Bauer Test)

This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antimicrobial agent.[12]

  • Inoculum Preparation : A bacterial inoculum is prepared and adjusted to a 0.5 McFarland turbidity standard.[12]

  • Inoculation of Agar Plate : A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.[12][13] The plate is allowed to dry for a few minutes.[12]

  • Application of Antimicrobial Disks : Paper disks impregnated with a known concentration of the antimicrobial agent are placed on the surface of the agar using sterile forceps.[12][14]

  • Incubation : The plate is incubated, typically at 35-37°C for 16-24 hours.[15]

  • Result Interpretation : The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The susceptibility of the organism to the agent is determined by comparing this diameter to standardized charts.[15]

Mechanisms of Action and Experimental Workflows

The antimicrobial activity of morpholine derivatives can be attributed to different mechanisms depending on the specific compound and the target organism.

Antifungal Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Many antifungal morpholine derivatives, such as Amorolfine, function by disrupting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. This disruption leads to altered membrane permeability and ultimately, fungal cell death.

Squalene Squalene Squalene_epoxide Squalene_epoxide Squalene->Squalene_epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol Lanosterol synthase Ergosterol Ergosterol Lanosterol->Ergosterol Multiple steps Morpholine_derivatives Morpholine_derivatives Inhibition1 Δ14-reductase Δ8-Δ7-isomerase Morpholine_derivatives->Inhibition1

Caption: Proposed mechanism of antifungal action of morpholine derivatives.

Antibacterial Mechanism of Action: Multiple Targets

Some novel morpholine derivatives, such as ruthenium-based complexes, exhibit multiple antibacterial mechanisms. These can include the destruction of the bacterial cell membrane and the induction of reactive oxygen species (ROS), leading to oxidative stress and cell death.[3]

cluster_bacterium Bacterial Cell Cell_Membrane Cell_Membrane Cell_Death Cell_Death Cell_Membrane->Cell_Death Leads to ROS_Production ROS_Production ROS_Production->Cell_Death Causes Morpholine_Derivative Morpholine_Derivative Morpholine_Derivative->Cell_Membrane Membrane Disruption Morpholine_Derivative->ROS_Production Induces

Caption: Multi-target antibacterial mechanism of certain morpholine derivatives.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates a generalized workflow for determining the antimicrobial susceptibility of a compound using either the broth microdilution or agar disk diffusion method.

Start Start Prepare_Inoculum Prepare Standardized Microorganism Inoculum Start->Prepare_Inoculum Method_Choice Select Method Prepare_Inoculum->Method_Choice Broth_Dilution Prepare Serial Dilutions in Broth Method_Choice->Broth_Dilution Broth Microdilution Agar_Diffusion Inoculate Agar Plate Method_Choice->Agar_Diffusion Agar Disk Diffusion Inoculate_Broth Inoculate Wells Broth_Dilution->Inoculate_Broth Incubate_Broth Incubate Plates Inoculate_Broth->Incubate_Broth Read_MIC Determine MIC Incubate_Broth->Read_MIC End End Read_MIC->End Apply_Disks Apply Antimicrobial Disks Agar_Diffusion->Apply_Disks Incubate_Agar Incubate Plate Apply_Disks->Incubate_Agar Measure_Zones Measure Inhibition Zones Incubate_Agar->Measure_Zones Measure_Zones->End

References

Safety Operating Guide

Safe Disposal of 3-Morpholin-4-yl-3-oxopropanoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Morpholin-4-yl-3-oxopropanoic acid is critical to ensure laboratory safety and environmental protection. The primary recommended method of disposal is incineration by a licensed waste disposal company. This compound is classified as an irritant, causing skin, eye, and potential respiratory irritation, necessitating careful handling and adherence to established safety protocols.

Hazard Profile for Disposal

Before handling this compound for disposal, it is essential to be aware of its associated hazards. This information, derived from safety data sheets, dictates the necessary personal protective equipment (PPE) and handling precautions.

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1][2]
Eye IrritationH319Causes serious eye irritation.[1][2]
Respiratory IrritationH335May cause respiratory irritation.[1][2]

Pre-Disposal and Handling Protocols

Prior to disposal, all personnel must be equipped with appropriate personal protective equipment (PPE) to minimize exposure risks.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Body Protection: A lab coat or other protective clothing.

  • Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a respirator may be necessary.

Handling and Storage of Waste:

  • Collect waste this compound in a clearly labeled, sealed, and suitable container.[1]

  • Store the waste container in a designated, well-ventilated area, away from incompatible materials.[1]

  • Avoid generating dust.

  • Wash hands thoroughly after handling.

Step-by-Step Disposal Procedure

The recommended disposal route for this compound is through a licensed chemical waste disposal service that utilizes incineration.

  • Waste Collection:

    • Place solid this compound waste into a designated, properly labeled hazardous waste container.

    • For solutions, use a compatible, sealed container also labeled as hazardous waste. Include the chemical name, concentration, and solvent.

  • Incineration Protocol:

    • The primary disposal method involves dissolving or mixing the material with a combustible solvent.[1]

    • This mixture is then to be burned in a chemical incinerator equipped with an afterburner and an exhaust air system.[1]

    • This process must be carried out by a licensed and qualified hazardous waste management company.

  • Disposal of Empty Containers:

    • Thoroughly rinse empty containers with a suitable solvent.

    • Collect the rinsate as hazardous waste and add it to a designated liquid waste container.

    • Once clean, deface or remove the original label from the container.

    • Dispose of the cleaned container in accordance with institutional and local regulations, which may permit disposal as regular trash.

  • Regulatory Compliance:

    • All disposal activities must be conducted in strict accordance with local, regional, national, and international regulations for hazardous waste.[1]

It is imperative not to dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Waste Generation & Preparation cluster_disposal Disposal Pathway cluster_container Empty Container Management start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe rinse Triple Rinse Empty Container with Appropriate Solvent start->rinse For Empty Containers collect_solid Collect Solid Waste in a Labeled, Sealed Container ppe->collect_solid collect_liquid Collect Liquid Waste (Solutions) in a Labeled, Sealed Container ppe->collect_liquid storage Store Waste in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup storage->contact_ehs incineration Professional Disposal: Incineration with a Combustible Solvent contact_ehs->incineration collect_rinsate Collect Rinsate as Hazardous Liquid Waste rinse->collect_rinsate dispose_container Dispose of Cleaned Container per Institutional Guidelines rinse->dispose_container collect_rinsate->collect_liquid

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Morpholin-4-yl-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 3-Morpholin-4-yl-3-oxopropanoic acid in a research and drug development setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the hazard profile of the closely related compound, 3-(Morpholin-4-yl)propanoic acid, and general best practices for handling acidic organic compounds.[1]

Hazard Identification and Personal Protective Equipment (PPE)

3-(Morpholin-4-yl)propanoic acid is classified as causing skin irritation, serious eye damage, and potential respiratory irritation.[1] Therefore, appropriate PPE is the first line of defense against these chemical hazards.

Recommended Personal Protective Equipment:

PPE CategoryRecommended EquipmentPurpose
Eye and Face Protection Chemical safety goggles or a face shield.[2][3]To protect eyes from splashes and fumes which can cause irreversible damage.[2][4]
Skin Protection Nitrile or neoprene gloves (double-gloving is recommended).[2][5] A chemical-resistant apron or a polyethylene-coated polypropylene disposable gown/lab coat.[5]To prevent skin contact, irritation, and contamination of personal clothing.[4][5]
Respiratory Protection A NIOSH-approved respirator with acid gas cartridges should be used when handling powders outside of a fume hood or if dust or vapors are generated.[2][5]To protect against the inhalation of harmful dust, fumes, or vapors that may cause respiratory irritation.[4][6]
Foot Protection Closed-toe shoes.[5]To protect feet from potential spills.

Operational and Handling Plan

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS of Similar Compounds Don PPE Don Appropriate PPE Review SDS->Don PPE Prepare Workspace Prepare Workspace in Fume Hood Don PPE->Prepare Workspace Weighing Weigh Compound in Ventilated Enclosure Prepare Workspace->Weighing Dissolving Dissolve in Appropriate Solvent Weighing->Dissolving Reaction Perform Reaction in Fume Hood Dissolving->Reaction Decontaminate Decontaminate Glassware & Surfaces Reaction->Decontaminate Segregate Waste Segregate Waste Decontaminate->Segregate Waste Dispose Dispose of Waste per Guidelines Segregate Waste->Dispose Doff PPE Doff PPE Dispose->Doff PPE

Caption: Workflow for handling this compound.

Key Operational Steps:

  • Engineering Controls :

    • Fume Hood : Always handle the compound inside a certified chemical fume hood to minimize inhalation exposure.[3][5]

    • Ventilation : Ensure the laboratory is well-ventilated.[2]

    • Emergency Equipment : An emergency eyewash station and safety shower must be readily accessible.[3][5]

  • Safe Handling Practices :

    • Avoid generating dust.

    • Avoid contact with skin, eyes, and clothing.[6]

    • When diluting, always add acid to the solvent slowly.[5]

    • Wash hands thoroughly after handling.[6]

Spill Management Plan

In the event of a spill, a swift and safe response is critical.

Spill Response Protocol:

Spill SizeProtocol
Small Spills (<1 L) 1. Alert personnel in the immediate area.[5] 2. Wearing appropriate PPE, confine the spill with absorbent material.[5] 3. Neutralize the acid slowly with a suitable base, such as sodium bicarbonate, working from the outside in.[5] 4. Once neutralized (pH 6-8), absorb the residue with an inert material and collect for disposal.[5]
Large Spills (>1 L) 1. Evacuate the area immediately. 2. Alert your institution's emergency response team. 3. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Procedures:

Chemical Waste This compound Waste Neutralization Neutralize to pH 6-8 (if permissible) Chemical Waste->Neutralization Contaminated Materials Contaminated PPE, Glassware, etc. Hazardous Waste Container Designated Hazardous Waste Container Contaminated Materials->Hazardous Waste Container Waste Disposal Facility Licensed Waste Disposal Facility Hazardous Waste Container->Waste Disposal Facility Neutralization->Hazardous Waste Container

Caption: Disposal workflow for chemical waste.

Key Disposal Steps:

  • Waste Collection :

    • All materials contaminated with the acid, including PPE, absorbent pads, and disposable labware, must be collected in a designated hazardous waste container.[5]

  • Neutralization :

    • Depending on institutional and local regulations, dilute acidic waste may be neutralized to a pH between 6 and 8 before disposal.[5]

  • Container Rinsing :

    • Empty containers that held the acid should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.[5]

  • Final Disposal :

    • Dispose of all waste through your institution's hazardous waste management program in accordance with local, state, and federal regulations.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.